molecular formula C14H17NO2 B158646 1-pentyl-1H-indole-3-carboxylic acid CAS No. 727421-73-0

1-pentyl-1H-indole-3-carboxylic acid

Número de catálogo: B158646
Número CAS: 727421-73-0
Peso molecular: 231.29 g/mol
Clave InChI: HAPJUNILBCTRIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PB-22 is an analog of the potent synthetic cannabinoid, JWH 018, which differs by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 3-carboxyindole metabolite is expected to be a metabolite of PB-22 that would be detectable both in serum and urine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-pentylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPJUNILBCTRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024523
Record name 1-Pentyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727421-73-0
Record name 1-Pentyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1-Pentyl-1H-indole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 1-pentyl-1H-indole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, calculated physical properties, and a detailed experimental protocol for its synthesis.

Core Physicochemical Data

This compound, with the CAS number 727421-73-0, is a derivative of indole-3-carboxylic acid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C14H17NO2[1][2]
Molecular Weight 231.29 g/mol [1][2]
CAS Number 727421-73-0[1][2]
XLogP3 3.3[2]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not explicitly reported. For comparison, the parent compound, Indole-3-carboxylic acid, has a melting point of 232-234 °C (decomposes).[3]N/A
Boiling Point Not explicitly reported. For comparison, a rough estimate for Indole-3-carboxylic acid is 287.44°C.[3]N/A
pKa Not explicitly reported. The predicted pKa for Indole-3-carboxylic acid is 3.90 ± 0.10.[3]N/A
Solubility No direct data available. The parent compound, Indole-3-carboxylic acid, is soluble in 95% ethanol (50 mg/ml) and methanol.[3] The methyl ester of the title compound is soluble in DMF (16 mg/ml), DMSO (16 mg/ml), and ethanol (12.5 mg/ml).[4]N/A

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor.[5] A detailed experimental protocol is provided below.[1][6]

Experimental Procedure: Synthesis of this compound[1][6]

This procedure describes the hydrolysis of a precursor ester (referred to as Compound 34 in the source) to yield the final carboxylic acid.

Materials:

  • Compound 34 (precursor ester)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH, 85%)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et2O)

  • Acetonitrile (CH3CN)

Procedure:

  • Dissolve Compound 34 (2.34 g, 9.44 mmol) in 45 mL of ethanol.

  • Slowly add a solution of KOH (1.87 g, 28.33 mmol, 85%) in 5 mL of water to the reaction mixture.

  • Stir the resulting mixture overnight at room temperature.

  • Add an additional portion of KOH (1 g, 85%) and heat the mixture to 75 °C for 4 hours.

  • After the reaction is complete, cool the solution and acidify it with 1 M HCl (2 x 25 mL).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic phases.

  • Remove residual water and ethanol under reduced pressure using acetonitrile as an azeotrope (repeated approximately 4 times).

  • Further concentration under reduced pressure yields this compound.

Yield: 2.11 g (92%)[1]

Characterization (¹H NMR): The product can be characterized by ¹H NMR spectroscopy (400 MHz, CDCl₃): δ 8.27-8.20 (m, 1H), 7.93 (s, 1H), 7.42-7.37 (m, 1H), 7.33-7.28 (m, 2H), 4.17 (t, J = 7.2 Hz, 2H), 1.94-1.85 (m, 2H), 1.38-1.30 (m, 4H), 0.90 (t, J = 6.9 Hz, 3H).[1][6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_hydrolysis Ester Hydrolysis cluster_workup Workup & Purification start Precursor Ester (Compound 34) step1 Dissolve in Ethanol start->step1 step2 Add aq. KOH, Stir Overnight step1->step2 step3 Add more KOH, Heat to 75°C step2->step3 step4 Acidify with HCl step3->step4 Reaction Completion step5 Extract with Et2O step4->step5 step6 Combine Organic Layers step5->step6 step7 Azeotropic Distillation with Acetonitrile step6->step7 end This compound step7->end

Synthesis workflow for this compound.
Hypothetical Signaling Pathway for a Related Indole-3-Carboxylic Acid Derivative

While no specific signaling pathway for this compound has been detailed in the searched literature, derivatives of indole-3-carboxylic acid have been studied as antagonists of the angiotensin II receptor 1 (AT1R), a G-protein coupled receptor (GPCR). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by such a compound. This is a hypothetical representation for a related compound and not empirically validated for this compound itself.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol antagonist Indole-3-Carboxylic Acid Derivative (Antagonist) receptor AT1 Receptor (GPCR) antagonist->receptor Binds to & blocks g_protein Gq/11 Protein receptor->g_protein Activation Blocked plc Phospholipase C (PLC) g_protein->plc Activation Blocked pip2 PIP2 plc->pip2 Hydrolysis Blocked ip3 IP3 dag DAG downstream Downstream Cellular Responses (e.g., Vasoconstriction) ip3->downstream Signal Transduction Inhibited dag->downstream Signal Transduction Inhibited

References

The Multifaceted Biological Activities of Synthetic Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry due to its prevalence in natural products and its ability to interact with a diverse array of biological targets. The inherent versatility of the indole ring system allows for extensive synthetic modification, leading to the development of novel derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of synthetic indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide includes quantitative data for specific derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Synthetic Indole Derivatives

Synthetic indole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines. Their mechanisms of action are varied and often target key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected synthetic indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Indole-ChalconeA549 (Lung)0.003[1]
1 Indole-ChalconeHeLa (Cervix)0.009[1]
1 Indole-ChalconeMCF-7 (Breast)0.005[1]
2 Indole-ThiadiazoleA549 (Lung)0.12[1]
2 Indole-ThiadiazoleK562 (Leukemia)0.01[1]
3 Indole-BenzimidazoleMCF-7 (Breast)4.5[2]
4 Indole-SulfonohydrazideMDA-MB-468 (Breast)8.2[3]
4 Indole-SulfonohydrazideMCF-7 (Breast)13.2[3]
5 Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10[4]
6 Indole-based TyrphostinMCF-7/Topo (Breast, resistant)0.10[5]
7 Indole-based Tyrphostin ComplexMCF-7/Topo (Breast, resistant)0.18[5]
Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition:

A significant number of anticancer indole derivatives exert their effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Indole Derivative Action cluster_2 Cellular Consequences αβ-Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin_Dimers->Microtubules Polymerization Disrupted_Microtubules Disrupted Microtubule Dynamics Microtubules->αβ-Tubulin_Dimers Depolymerization Indole_Derivative Indole Derivative Indole_Derivative->αβ-Tubulin_Dimers Binds to Colchicine Site G2/M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Microtubules->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Indole Derivatives.

2. Kinase Inhibition:

Many synthetic indole derivatives are designed to target specific protein kinases that are often dysregulated in cancer. By competitively binding to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), they block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR Activates Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream_Signaling Phosphorylates Indole_Kinase_Inhibitor Indole Kinase Inhibitor Indole_Kinase_Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Mechanism of Action of Indole-Based Kinase Inhibitors.
Experimental Protocols

Synthesis of an Indole-based Sulfonohydrazide Derivative (General Procedure)[3][6]:

This protocol describes a general multi-step synthesis for preparing indole-based sulfonohydrazide derivatives, a class of compounds showing promising anticancer activity.

Synthesis_Sulfonohydrazide Step1 Step 1: Substituted benzenesulfonyl chloride + Hydrazine monohydrate -> Arylsulfonylhydrazide Step3 Step 3: Arylsulfonylhydrazide + Morpholine derivative -> Final Indole Sulfonohydrazide Step1->Step3 Step2 Step 2: Indole-3-carboxaldehyde + N-(2-chloroethyl) morpholine hydrochloride -> Morpholine derivative of indole-3-carboxaldehyde Step2->Step3

Synthetic Workflow for Indole-Sulfonohydrazide Derivatives.
  • Step 1: Synthesis of Arylsulfonylhydrazides: A mixture of a substituted benzenesulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the solid product is washed with cold water and recrystallized from ethanol.

  • Step 2: Synthesis of Morpholine Derivative of Indole-3-carboxaldehyde: To a stirred solution of indole-3-carboxaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added. After 15–20 minutes, N-(2-chloroethyl) morpholine hydrochloride (3.44 mmol) is added dropwise, and the mixture is refluxed for 28 hours. The reaction mixture is then cooled, extracted with ethyl acetate and water, and the organic layer is dried and concentrated to yield the intermediate.

  • Step 3: Synthesis of Final Indole Sulfonohydrazide Hybrids: The arylsulfonylhydrazide from Step 1 (1.2 mmol) and the morpholine derivative from Step 2 (1 mmol) are refluxed in absolute ethanol in the presence of a catalytic amount of glacial acetic acid for 6-8 hours. The solid product that precipitates upon cooling is filtered, washed with cold ethanol, and recrystallized to give the final compound.

MTT Cell Viability Assay[2]:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic indole derivative for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity of Synthetic Indole Derivatives

Synthetic indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. Their ability to target various microbial processes makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected synthetic indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
8 Indole-TriazoleStaphylococcus aureus6.25[7]
8 Indole-TriazoleMRSA6.25[7]
8 Indole-TriazoleEscherichia coli12.5[7]
9 Indole-ThiadiazoleCandida albicans3.125[7]
9 Indole-ThiadiazoleCandida krusei3.125[7]
10 5-iodoindoleXDR Acinetobacter baumannii64[8]
11 3-methylindoleXDR Acinetobacter baumannii64[8]
12 Indole-Triazole ConjugateCandida tropicalis2[9]
13 Indole-Triazole ConjugateCandida albicans2[9]
Experimental Protocols

Synthesis of Indole-Thiadiazole Conjugates (General Procedure)[10]:

This protocol outlines a general method for the synthesis of indole-thiadiazole conjugates.

Synthesis_Thiadiazole Step1 Step 1: Acetophenone + Phenyl hydrazine -> Phenyl hydrazone Step2 Step 2: Phenyl hydrazone + Polyphosphoric acid -> 2-Phenylindole Step1->Step2 Step3 Step 3: 2-Phenylindole + Ethyl chloroacetate -> Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate Step2->Step3 Step4 Step 4: Indole acetate + Thiosemicarbazide -> Final Indole-Thiadiazole Conjugate Step3->Step4

Synthetic Workflow for Indole-Thiadiazole Conjugates.
  • Step 1: Synthesis of Phenyl Hydrazone: A mixture of an appropriate acetophenone (0.167 mol) and phenyl hydrazine (0.167 mol) in ethanol (60 mL) with a few drops of glacial acetic acid is cooled to 0°C. The resulting solid is filtered, washed, and recrystallized.

  • Step 2: Fischer Indole Synthesis: The phenyl hydrazone (0.15 mol) is heated with polyphosphoric acid (180 g) at 100-120°C for 10 minutes. The mixture is then poured into cold water, and the precipitated solid (2-phenylindole) is filtered and washed.

  • Step 3: Synthesis of N-substituted Phenyl Indole: The 2-phenylindole (0.003 mol) is refluxed with ethyl chloroacetate (0.003 mol) and anhydrous K2CO3 (0.006 mol) in anhydrous DMF (10 mL) for 1-2 hours. The product is precipitated by pouring the mixture onto ice.

  • Step 4: Cyclization to Indole-Thiadiazole: The N-substituted indole from Step 3 (0.01 mol) is refluxed with thiosemicarbazide (0.01 mol) in the presence of a catalytic amount of concentrated sulfuric acid in ethanol for 8-10 hours. The resulting solid is filtered and recrystallized.

Broth Microdilution Method for MIC Determination[7][8]:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A suspension of the microbial strain is prepared in a suitable broth and adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The synthetic indole derivative is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity of Synthetic Indole Derivatives

The indole scaffold is present in several approved antiviral drugs, and synthetic derivatives continue to be explored for their potential to combat a variety of viral infections, including influenza, HIV, and hepatitis C.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected synthetic indole derivatives, presented as IC50 or EC50 values (the concentration required to inhibit 50% of viral activity or replication).

Compound IDDerivative ClassVirusIC50/EC50 (µM)Reference
14 Indole-2-carboxylateInfluenza A7.53[11]
15 Indole-2-carboxylateCoxsackie B31.59[12]
16 5,6-dihydroxyindole carboxamideHIV-1 integrase1.4
17 Tetrahydroindole derivativeHCV (gt 1b)7.9
18 Indole alkaloid derivativeDengue virus-[13][14]
19 Indole alkaloid derivativeZika virus-[13][14]
20 Umifenovir (Arbidol)SARS-CoV-24.11[15]
21 Strychnine sulfateInfluenza A/H1N10.06 (µg/mL)[16]
22 HarmalolInfluenza A/H1N10.035 (µg/mL)[16]
Key Mechanisms of Antiviral Action

Synthetic indole derivatives can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Viral_Replication_Inhibition Virus Virus Entry Viral Entry (Fusion/Endocytosis) Virus->Entry Initiates Host_Cell Host Cell Indole_Derivative Indole Derivative Indole_Derivative->Entry Replication Viral Replication (RNA/DNA Synthesis) Indole_Derivative->Replication Entry->Replication Leads to Assembly Viral Assembly & Release Replication->Assembly Results in Infection_Blocked Infection Blocked

General Mechanisms of Antiviral Action of Indole Derivatives.
Experimental Protocols

Synthesis of Indole-2-carboxylate Derivatives (General Scheme)[11][12]:

This scheme illustrates a general pathway for the synthesis of antiviral indole-2-carboxylate derivatives.

  • Alkylation/Protection: The starting substituted indole is alkylated or protected at various positions (e.g., N1, C4, C6, C7) using appropriate reagents and reaction conditions.

  • Reduction and Oxidation: The ester group at C2 can be reduced to an alcohol and subsequently oxidized to an aldehyde.

  • Cyclization: The aldehyde can then be reacted with reagents like ethyl azidoacetate to form a triazole intermediate, which upon heating undergoes cyclization to form the final indole-2-carboxylate derivative.

  • Deprotection: Finally, any protecting groups are removed to yield the target compound.

Influenza Virus Inhibition Assay (Plaque Reduction Assay)[16]:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus in the presence of various concentrations of the synthetic indole derivative.

  • Agarose Overlay: After a 1-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing agarose and the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control, and the IC50 value is determined.

Anti-inflammatory Activity of Synthetic Indole Derivatives

Chronic inflammation is implicated in a wide range of diseases, and synthetic indole derivatives have been investigated for their ability to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected synthetic indole derivatives, presented as IC50 values for the inhibition of inflammatory mediators.

Compound IDDerivative ClassTarget/AssayIC50 (µM)Reference
23 Indole-2-formamide benzimidazole[2,1-b]thiazoleNO production10.992[17]
23 Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-6 release2.294[17]
23 Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α release12.901[17]
24 2-(4-(methylsulfonyl)phenyl) indoleCOX-20.11[18]
25 Ursolic acid-indole derivativeNO production2.2[12]
26 5-bromoisatinNO production151.6
27 6-bromoindoleNF-κB translocation-
28 Indazole derivativeCOX-212.32[19]
Key Mechanisms of Anti-inflammatory Action

Inhibition of the NF-κB Signaling Pathway:

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Some synthetic indole derivatives can inhibit this pathway at various points, thereby reducing the inflammatory response.

NFkB_Signaling_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB IκB Degradation Indole_Derivative Indole Derivative Indole_Derivative->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives.
Experimental Protocols

Synthesis of 2-(4-(methylsulfonyl)phenyl) Indole Derivatives (General Procedure)[18]:

  • A mixture of an appropriate indole (1 mmol) and 4-(methylsulfonyl)benzaldehyde (1 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of piperidine for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the final product.

Carrageenan-Induced Paw Edema in Rats[20][21]:

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The synthetic indole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the treatment groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Synthetic indole derivatives represent a vast and promising area of research in drug discovery. Their structural versatility allows for the fine-tuning of their biological activities, leading to the identification of potent and selective agents against a multitude of diseases. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for scientists working to harness the therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel indole-based therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 1-pentyl-1H-indole-3-carboxylic acid: A Key Synthetic Cannabinoid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentyl-1H-indole-3-carboxylic acid, also known as JWH-018 N-pentanoic acid or JWH-018-COOH, is a primary and major urinary metabolite of the potent synthetic cannabinoid JWH-018.[1][2][3] Unlike its parent compound, which is a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), this compound is considered to be pharmacologically inactive, particularly at the CB1 receptor.[4][5] Its significance lies in its utility as a reliable biomarker for confirming the intake of JWH-018, making its detection and quantification crucial in clinical and forensic toxicology.[4][6] This technical guide provides a comprehensive overview of the synthesis, pharmacology, metabolism, and analytical detection of this compound.

Pharmacology and Toxicology

The pharmacological activity of this compound is markedly different from its parent compound, JWH-018. While JWH-018 is a potent agonist at both CB1 and CB2 receptors, its carboxylic acid metabolite is characterized by a significant loss of affinity and activity, particularly at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Cannabinoid Receptor Binding and Functional Activity

Studies have shown that the addition of a carboxylic acid group to the pentyl chain of JWH-018 eliminates its affinity for the CB1 receptor.[5] This is a critical distinction from the hydroxylated metabolites of JWH-018, which can retain significant affinity and activity at the CB1 receptor.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of JWH-018 and its Carboxylic Acid Metabolite

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy
JWH-018CB19.00 ± 5.00[4]102[4]Full Agonist[4]
CB22.94 ± 2.65[4]133[4]Full Agonist[4]
This compoundCB1No affinity reported; stated to be eliminated[5]Not applicableInactive[5]
CB2Data not available in the reviewed literatureData not available in the reviewed literatureData not available in the reviewed literature

Metabolism and Pharmacokinetics

This compound is a product of phase I metabolism of JWH-018. The metabolic pathway involves the oxidation of the terminal methyl group of the N-pentyl chain to a primary alcohol (JWH-018 ω-OH), which is subsequently oxidized to an aldehyde and then to the carboxylic acid.[7] This final oxidation step is catalyzed by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, rather than cytochrome P450 enzymes in the microsomes.[7]

dot

Metabolic Pathway of JWH-018 to its Carboxylic Acid Metabolite JWH018 JWH-018 JWH018_OH JWH-018 ω-hydroxy metabolite JWH018->JWH018_OH CYP450 JWH018_CHO Intermediate Aldehyde JWH018_OH->JWH018_CHO Alcohol Dehydrogenase (ADH) (Cytosolic) JWH018_COOH This compound (JWH-018-COOH) JWH018_CHO->JWH018_COOH Aldehyde Dehydrogenase (ALDH) (Cytosolic)

Caption: Metabolic conversion of JWH-018 to its carboxylic acid metabolite.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies specifically for this compound are limited. However, urinary excretion data provides insights into its elimination. The mean elimination half-life of creatinine-normalized concentrations of JWH-018-COOH in urine is approximately 14.0 days (range 4.4–23.8 days).[8] Due to this long half-life, the metabolite can be detected in urine for an extended period, with specimens remaining positive for 20-43 days (mean 27 days) after ingestion.[8]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Mean Elimination Half-Life (Urine, Creatinine-Normalized)14.0 days (range 4.4–23.8)[8]
Detection Window (Urine)20-43 days (mean 27 days)[8]
Metabolic Stability (in human liver microsomes)Data not available in the reviewed literature

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound has been described. The following is a summary of the procedure:

dot

Synthesis Workflow for this compound start Start with Precursor (e.g., ethyl 1-pentyl-1H-indole-3-carboxylate) hydrolysis Hydrolysis with KOH in Ethanol/Water start->hydrolysis acidification Acidification with HCl hydrolysis->acidification extraction Extraction with Diethyl Ether acidification->extraction drying Drying and Concentration extraction->drying product This compound drying->product

Caption: General workflow for the synthesis of the target metabolite.

Detailed Protocol:

  • Dissolution: Dissolve the starting material (e.g., ethyl 1-pentyl-1H-indole-3-carboxylate) in ethanol.

  • Hydrolysis: Add an aqueous solution of potassium hydroxide (KOH) dropwise to the solution and stir at room temperature. The reaction can be heated to drive it to completion.

  • Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid (HCl).

  • Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether.

  • Purification: Combine the organic phases, dry, and concentrate under reduced pressure to yield this compound.

Analytical Detection in Biological Matrices

The detection and quantification of this compound in biological samples, primarily urine, are typically performed using chromatographic techniques coupled with mass spectrometry.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound.

dot

LC-MS/MS Analysis Workflow for JWH-018-COOH in Urine sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe lc_separation LC Separation (e.g., C18 column) spe->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the detection of the metabolite in urine via LC-MS/MS.

Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave the glucuronide conjugates of the metabolite.[9]

  • Solid Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. C18 cartridges are commonly used for this purpose.[9]

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is frequently used for chromatographic separation.[3]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid, is common.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and its internal standard.

Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis

ParameterCondition
Sample Preparation
Hydrolysisβ-glucuronidase (from Patella vulgata or keyhole limpet) at ~60°C for 3 hours[9][10]
ExtractionSolid Phase Extraction (SPE) with C18 cartridges[9]
Liquid Chromatography
ColumnC18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[3]
Mobile Phase A0.1% Formic acid in water[3]
Mobile Phase B0.1% Formic acid in acetonitrile[3]
GradientLinear gradient from 50% B to 90% B[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3]
Monitored Transitions (MRM)Specific precursor-to-product ion transitions for the analyte and internal standard

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, which typically requires derivatization to increase the volatility of the analyte.

Sample Preparation:

  • Hydrolysis: Similar to LC-MS/MS, an initial hydrolysis step is necessary. Acid hydrolysis can also be employed.[6]

  • Extraction: Liquid-liquid extraction or SPE can be used to isolate the metabolite.

  • Derivatization: The extracted analyte is derivatized, for example, by silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to make it suitable for GC analysis.[11]

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[11]

  • Injection: Splitless injection is often preferred for trace analysis.[11]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature.[11]

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Table 4: Exemplary GC-MS Parameters for this compound Analysis

ParameterCondition
Sample Preparation
HydrolysisAcid hydrolysis (e.g., with trifluoroacetic acid)[6] or enzymatic hydrolysis
ExtractionSolid Phase Extraction (SPE) or Liquid-Liquid Extraction
DerivatizationSilylation with BSTFA + 1% TMCS at 70°C for 30 min[11]
Gas Chromatography
ColumnHP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness)[11]
Carrier GasHelium[11]
Injection ModeSplitless[11]
Temperature Programe.g., 70°C hold, then ramp to 290°C[11]
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Detection ModeFull Scan or Selected Ion Monitoring (SIM)

Conclusion

This compound is a crucial metabolite for monitoring the use of the synthetic cannabinoid JWH-018. Its lack of significant pharmacological activity at cannabinoid receptors, particularly CB1, contrasts sharply with its parent compound. The long detection window of this metabolite in urine makes it an excellent biomarker for forensic and clinical applications. The analytical methods outlined in this guide, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for its reliable identification and quantification. Further research into the potential, albeit likely low, activity of this metabolite at the CB2 receptor and a more detailed characterization of its pharmacokinetic profile could provide a more complete understanding of its role in the overall toxicology of JWH-018.

References

The Genesis and Evolution of N-Alkylated Indole-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of N-alkylated indole-3-carboxylic acids, a class of compounds that has traversed a remarkable journey from early investigations as plant growth regulators to their current status as promising scaffolds in therapeutic drug discovery. This document provides a comprehensive overview of the key synthetic methodologies developed over the past century, detailed experimental protocols for seminal and contemporary syntheses, and a systematic presentation of their diverse biological activities. Quantitative data on their bioactivity is summarized in structured tables for comparative analysis. Furthermore, this guide elucidates the known mechanisms of action, including critical signaling pathways, which are visualized through detailed diagrams to facilitate a deeper understanding of their cellular and physiological effects.

A Historical Odyssey: The Discovery and Early Exploration

The story of N-alkylated indole-3-carboxylic acids is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. While indole-3-acetic acid, a potent plant hormone, was a major focus of early research, the deliberate synthesis and investigation of its N-alkylated counterparts appear more prominently in the mid-20th century.

A significant milestone in the exploration of these compounds for therapeutic applications is found in the work of J. DeGraw and L. Goodman in the 1960s. Their series of papers on "Alkylating Agents Derived from Indoles" details the synthesis of nitrogen mustard derivatives of indole-3-carboxylic acid, indicating a clear intent to investigate these compounds as potential anticancer agents.[1] This research built upon a growing understanding of indole chemistry and the emerging field of cancer chemotherapy.

Early synthetic approaches to N-alkylation of the indole nucleus often relied on the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide. These classical methods, while effective, sometimes suffered from side reactions and harsh conditions.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of N-alkylated indole-3-carboxylic acids has evolved significantly, driven by the need for more efficient, selective, and environmentally benign methods.

Classical N-Alkylation

The traditional and most straightforward method for N-alkylation of indoles and their derivatives involves a two-step process:

  • Deprotonation: The indole nitrogen is deprotonated using a strong base to form the corresponding indolide anion. Common bases for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and potassium hydroxide (KOH).

  • Alkylation: The resulting nucleophilic indolide anion is then reacted with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide).

Experimental Protocol: Classical N-Methylation of Indole-3-Carboxylic Acid Ester

This protocol is a representative example of the classical approach, adapted from foundational organic synthesis principles.

  • Materials:

    • Methyl indole-3-carboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of methyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

    • Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The mixture is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel to afford the pure methyl 1-methyl-indole-3-carboxylate.

    • The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide, followed by acidification).

Modern Synthetic Approaches

In recent decades, a variety of more sophisticated and milder methods for N-alkylation have been developed, offering improved yields, functional group tolerance, and operational simplicity.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-alkylation of indoles. These methods often proceed under milder conditions than classical approaches and can tolerate a wider range of functional groups.

Experimental Protocol: Copper-Catalyzed N-Alkylation of an Indole Derivative

This protocol is based on contemporary copper-catalyzed methodologies.

  • Materials:

    • Indole-3-carboxylic acid derivative

    • Alkyl halide (e.g., alkyl bromide or iodide)

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

    • A base (e.g., potassium carbonate, cesium carbonate)

    • A solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)

  • Procedure:

    • A mixture of the indole-3-carboxylic acid derivative (1.0 equivalent), the alkyl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2.0 equivalents) in the chosen solvent is prepared in a reaction vessel.

    • The vessel is sealed, and the mixture is heated to 80-120 °C for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

One-pot multicomponent reactions offer a highly efficient strategy for the synthesis of N-alkylated indoles, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.

Biological Activities and Therapeutic Potential

N-alkylated indole-3-carboxylic acids exhibit a broad spectrum of biological activities, highlighting their potential as versatile scaffolds for drug discovery.

Antihypertensive Activity

Certain N-alkylated indole-3-carboxylic acid derivatives have been identified as potent antagonists of the angiotensin II receptor, a key target in the management of hypertension.

Compound IDN-Alkyl SubstituentIn Vitro Activity (IC₅₀, nM)In Vivo ActivityReference
Compound A 2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl15Significant blood pressure reduction in spontaneously hypertensive rats[2]
Compound B 4'-[(1,4-dimethyl-1H-tetrazol-5-yl)methyl]biphenyl-2-yl8Potent and long-lasting antihypertensive effect[2]
Anticancer Activity

The historical investigation of nitrogen mustard derivatives of indole-3-carboxylic acid laid the groundwork for exploring this class of compounds as anticancer agents.[1] Modern research has expanded on this, with various N-alkylated indole derivatives showing promising cytotoxic activity against a range of cancer cell lines. The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.

Antimicrobial and Antiviral Activity

Derivatives of N-alkylated indole-3-carboxylic acids have also demonstrated activity against various microbial and viral pathogens. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological effects of N-alkylated indole-3-carboxylic acids is crucial for their rational design and development as therapeutic agents.

Angiotensin II Receptor Antagonism

The antihypertensive effects of certain N-alkylated indole-3-carboxylic acids are attributed to their ability to block the angiotensin II type 1 (AT₁) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Increased Blood Pressure AT1_Receptor->Vasoconstriction Activates N_Alkylated_Indole N-Alkylated Indole-3-Carboxylic Acid N_Alkylated_Indole->AT1_Receptor Blocks

Caption: Angiotensin II signaling pathway and the inhibitory action of N-alkylated indole-3-carboxylic acids.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and evaluation of novel N-alkylated indole-3-carboxylic acids as therapeutic agents follows a multi-step process.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation Synthesis Synthesis of N-Alkylated Indole-3-Carboxylic Acid Library Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Characterization->In_Vitro Lead Compound Identification Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Signaling) In_Vitro->Cell_Based In_Vivo In Vivo Studies (e.g., Animal Models of Disease) Cell_Based->In_Vivo

References

Spectroscopic and Synthetic Profile of 1-pentyl-1H-indole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 1-pentyl-1H-indole-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocol for its synthesis.

Spectroscopic Data

The structural characterization of this compound is supported by spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.27-8.20m-1HIndole H-4 or H-7
7.93s-1HIndole H-2
7.42-7.37m-1HIndole H-4 or H-7
7.33-7.28m-2HIndole H-5, H-6
4.17t7.22HN-CH₂ (pentyl)
1.94-1.85m-2HN-CH₂-CH₂ (pentyl)
1.38-1.30m-4H-(CH₂)₂- (pentyl)
0.90t6.93H-CH₃ (pentyl)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data

Table 2: Computed Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol
Exact Mass231.125928785 Da

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester precursor.[1]

Materials:

  • Ethyl 1-pentyl-1H-indole-3-carboxylate (precursor)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • 1 M Hydrochloric acid (HCl)

  • Ether (Et₂O)

  • Acetonitrile (CH₃CN)

Procedure:

  • Ethyl 1-pentyl-1H-indole-3-carboxylate (9.44 mmol) is dissolved in 45 mL of ethanol.

  • A solution of potassium hydroxide (28.33 mmol, 1.87 g of 85% KOH) in 5 mL of water is added dropwise to the ethanol solution.

  • The reaction mixture is stirred at room temperature overnight.

  • An additional portion of potassium hydroxide (1 g of 85% KOH) is added, and the mixture is heated to 75 °C for 4 hours.

  • After cooling, the reaction solution is acidified with 1 M HCl.

  • The aqueous layer is extracted with ether.

  • The combined organic phases are treated with acetonitrile as an azeotrope to remove residual water and ethanol under reduced pressure.

  • Further concentration under reduced pressure yields this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Ethyl 1-pentyl-1H-indole-3-carboxylate Step1 Stir at RT, overnight Start->Step1 Reagent1 EtOH, KOH (aq) Reagent1->Step1 Step2 Heat to 75°C, 4h Step1->Step2 Reagent2 KOH (additional) Reagent2->Step2 Step3 Acidification (1M HCl) Step2->Step3 Step4 Extraction (Ether) Step3->Step4 Step5 Azeotropic Distillation (CH3CN) Step4->Step5 End This compound Step5->End

Caption: Synthesis workflow for this compound.

References

Therapeutic Potential of Indole-3-Carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of indole-3-carboxylic acid analogs. The indole scaffold is a privileged structure in medicinal chemistry, and its C3-carboxylic acid derivatives have demonstrated significant potential in oncology, inflammatory diseases, neuroprotection, and cardiovascular medicine. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Applications

Indole-3-carboxylic acid analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis through the inhibition of anti-apoptotic proteins and the enhancement of chemotherapy-induced senescence.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro efficacy of various indole-3-carboxylic acid analogs against different cancer cell lines.

Compound/AnalogCancer Cell Line(s)Assay TypeEfficacy Metric (IC50, GI50, Ki)Reference(s)
Indole-3-carboxylic acidA549 (Human Lung Carcinoma), MCF-7 (Human Breast Cancer)Cytotoxicity AssayEC50 = 4.6 µg/mL (A549), 12.9 µg/mL (MCF-7)[1]
5-Hydroxyindole-3-carboxylic acid ester derivative (5d)MCF-7 (Human Breast Cancer)MTT AssayEC50 = 4.7 µM[2]
Indole-3-carboxylic acid-based derivative (Compound 17)-Binding AssayKi = 0.26 µM (for Bcl-2), 72 nM (for Mcl-1)[3][4]
Indole-3-carboxylic acid-based derivative (Compound 31)-Binding AssaySelective for Bcl-2 and Mcl-1 over Bcl-XL[3]
2-(1H-indol-4-yl)benzoic acid derivative (Compound 9o)-Binding AssayKi = 0.66 µM (for Bcl-2), 0.07 µM (for Mcl-1)[5]
Tricyclic 2-indole carboxylic acid (Compound 34)-Binding Assay>1700-fold selectivity for Mcl-1 over Bcl-xL, >100-fold over Bcl-2[6]
Tricyclic 2-indole carboxylic acid (Compound 35)-Binding Assay>1700-fold selectivity for Mcl-1 over Bcl-xL, >100-fold over Bcl-2[6]
N-mustard based on indole-3-carboxylic acid (T1089)A549 (Human Lung Carcinoma)MTT AssayIC50 = 33.4 ± 1.3 µM[7]
Indole-3-carboxylic acidLS180 (Human Colorectal Adenocarcinoma)Proliferation/Senescence AssayEnhances Doxorubicin-induced senescence[6]
Signaling Pathway: Bcl-2/Mcl-1 Dual Inhibition

A key anticancer mechanism for several indole-3-carboxylic acid analogs is the dual inhibition of the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to and inhibiting Bcl-2 and Mcl-1, these analogs promote the intrinsic pathway of apoptosis.

Bcl2_Mcl1_Inhibition cluster_0 Apoptotic Stimuli cluster_1 Indole-3-Carboxylic Acid Analog cluster_2 Anti-Apoptotic Proteins cluster_3 Pro-Apoptotic Proteins cluster_4 Mitochondrial Outer Membrane Permeabilization cluster_5 Apoptosis Chemotherapy Chemotherapy Bax Bax Chemotherapy->Bax Cellular Stress Cellular Stress Bak Bak Cellular Stress->Bak I3C_Analog Indole-3-Carboxylic Acid Analog Bcl2 Bcl-2 I3C_Analog->Bcl2 Mcl1 Mcl-1 I3C_Analog->Mcl1 Bcl2->Bax Mcl1->Bak MOMP MOMP Bax->MOMP Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Bcl-2/Mcl-1 dual inhibition by indole-3-carboxylic acid analogs leading to apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxic effects of indole-3-carboxylic acid analogs on cancer cells using the MTT assay.[2][7][8][9]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-carboxylic acid analog stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indole-3-carboxylic acid analog in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Applications

Certain indole-3-carboxylic acid analogs and related compounds like indole-3-carbinol have demonstrated neuroprotective effects, primarily through the activation of antioxidant and anti-inflammatory signaling pathways.

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Some indole derivatives can activate this pathway, leading to the expression of antioxidant enzymes that protect neuronal cells from damage.

Nrf2_ARE_Pathway cluster_0 Cytoplasm cluster_1 Nucleus I3C_Analog Indole-3-Carboxylic Acid Analog Keap1_Nrf2 Keap1-Nrf2 Complex I3C_Analog->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Activation of the Nrf2-ARE pathway by indole-3-carboxylic acid analogs.
Signaling Pathway: SIRT1/AMPK Activation

Indole-3-carbinol, a related compound, has been shown to exert neuroprotective effects through the activation of the SIRT1/AMPK pathway, which is involved in cellular energy homeostasis and stress resistance.

SIRT1_AMPK_Pathway I3C Indole-3-Carbinol SIRT1 SIRT1 I3C->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates Neuroprotection Neuroprotection SIRT1->Neuroprotection PGC1a PGC-1α AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Neuroprotection

Neuroprotection via SIRT1/AMPK pathway activation by indole-3-carbinol.
Experimental Protocol: Western Blot for Nrf2 Activation

This protocol describes the detection of Nrf2 activation in neuronal cells treated with an indole-3-carboxylic acid analog by measuring the nuclear translocation of Nrf2.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Indole-3-carboxylic acid analog

  • Cell lysis buffer for nuclear and cytoplasmic fractionation

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture neuronal cells and treat with the indole-3-carboxylic acid analog at various concentrations and time points.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1 (nuclear loading control), and β-actin (cytoplasmic loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) to determine the extent of Nrf2 nuclear translocation.

Anti-inflammatory Applications

Indole-3-carboxylic acid derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response.

Data Presentation: Anti-inflammatory Activity
Compound/AnalogTargetAssay TypeEfficacy Metric (IC50)Reference(s)
Benzo[g]indol-3-carboxylate (Compound 7a)mPGES-1Cell-free assay0.6 µM[10]
Benzo[g]indol-3-carboxylate (Compound 7a)mPGES-1Intact A549 cells2 µM[10]
Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a central regulator of inflammation. Some indole derivatives can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Inhibition cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK I3C_Analog Indole-3-Carboxylic Acid Analog I3C_Analog->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB_n NF-κB IkB->NFkB_n Degradation allows NF-κB translocation NFkB NF-κB NFkB->IkB_NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Inhibition of the NF-κB signaling pathway by indole-3-carboxylic acid analogs.
Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of indole-3-carboxylic acid analogs on NF-κB activation using a luciferase reporter gene assay.[11][12][13][14]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Indole-3-carboxylic acid analog

  • TNF-α or LPS (to induce NF-κB activation)

  • Luciferase assay reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-3-carboxylic acid analog for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include a positive control (activator only) and a negative control (vehicle only).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the positive control.

Antihypertensive Applications

Derivatives of indole-3-carboxylic acid have been investigated as antagonists of the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension.

Data Presentation: Antihypertensive Activity
Compound/AnalogTargetAssay TypeEfficacy MetricIn Vivo EffectReference(s)
Novel indole-3-carboxylic acid derivativesAngiotensin II receptor (AT1 subtype)Radioligand binding assayHigh nanomolar affinity (comparable to losartan)Orally active, lowers blood pressure in spontaneously hypertensive rats[15][16]
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of indole-3-carboxylic acid analogs for the AT1 receptor.[15][17][18][19][20][21]

Materials:

  • Cell membranes expressing the human AT1 receptor

  • [¹²⁵I]-Angiotensin II (radioligand)

  • Indole-3-carboxylic acid analog (unlabeled competitor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-Angiotensin II, and varying concentrations of the unlabeled indole-3-carboxylic acid analog.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synthesis of Indole-3-Carboxylic Acid Analogs

A variety of synthetic routes have been developed to access diverse indole-3-carboxylic acid analogs. A common and versatile method involves the amide coupling of a substituted indole-3-carboxylic acid with a desired amine.

General Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start Substituted Indole-3-Carboxylic Acid + Amine Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Indole-3-Carboxamide Analog Purification->Product

General workflow for the synthesis of indole-3-carboxamide derivatives.
Representative Synthesis Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of indole-3-carboxamides.[1][22][23]

Materials:

  • Substituted indole-3-carboxylic acid

  • Desired amine

  • Coupling agents (e.g., EDC, HATU)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Activation: Dissolve the indole-3-carboxylic acid and coupling agent in the anhydrous solvent.

  • Amine Addition: Add the amine and the base to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired indole-3-carboxamide.

References

In Silico Modeling of 1-pentyl-1H-indole-3-carboxylic acid Receptor Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-pentyl-1H-indole-3-carboxylic acid is a synthetic cannabinoid that, like other indole derivatives, exhibits biological activity through its interaction with various receptors. This technical guide provides a comprehensive overview of the in silico modeling of this compound's binding to its primary receptor targets: serotonin, cannabinoid, and peroxisome proliferator-activated receptor-gamma (PPARγ). This document details the experimental protocols for key computational methodologies, including molecular docking and molecular dynamics simulations, and presents representative quantitative data from studies on structurally similar compounds to illustrate the expected binding affinities. Furthermore, this guide includes detailed signaling pathway diagrams for each receptor class to provide a broader context for understanding the functional implications of receptor binding.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. For novel compounds like this compound, computational approaches provide initial insights into potential receptor binding modes, affinities, and downstream physiological effects, thereby guiding further experimental validation.

This guide focuses on the application of these computational techniques to understand the interaction of this compound with three key receptor families:

  • Serotonin Receptors: A group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are involved in a wide range of physiological and psychological processes.

  • Cannabinoid Receptors: A class of GPCRs that are part of the endocannabinoid system and play a role in regulating mood, pain sensation, appetite, and memory.

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.

In Silico Methodologies: Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., serotonin 5-HT2A, cannabinoid CB1, PPARγ) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the receptor.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box is generated around the defined active site to encompass the binding pocket.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock Vina or Schrödinger's Glide.

    • Set the prepared receptor and ligand files as input.

    • Employ a genetic algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand conformations and orientations within the receptor's binding site.

    • Generate a set of possible binding poses ranked by their predicted binding affinity (e.g., binding energy in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most stable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio Visualizer.

    • The binding energy values provide a quantitative estimate of the binding affinity.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

    • Embed the ligand-receptor complex in a lipid bilayer (for membrane proteins like GPCRs) or a solvent box of water molecules.

    • Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the stability of the ligand-receptor complex and any conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more accurate estimation of the binding affinity.

Quantitative Data: Representative Binding Affinities

Due to the absence of specific in silico studies on this compound, the following tables summarize representative binding affinity data from computational studies on structurally similar indole derivatives with the target receptors. This data serves as an illustrative example of the expected quantitative outputs from the described in silico methodologies.

Table 1: Representative Molecular Docking Binding Energies for Indole Derivatives with Serotonin Receptors

Compound ClassReceptor SubtypeBinding Energy (kcal/mol)Reference
Indole Alkaloids5-HT1A-6.4 to -6.9[1]
Indole Alkaloids5-HT2A-7.3 to -8.1[1]

Table 2: Representative In Silico Binding Affinities for Indole Derivatives with Cannabinoid Receptors

Compound ClassReceptor SubtypeBinding Affinity (Ki, nM)Reference
N-pentyl-naphthoyl-indolesCB117 - 23[2]
AminoalkylindolesCB1 & CB2Varies (QSAR model available)[1]

Table 3: Representative Molecular Docking Binding Affinities for Indole Analogs with PPARγ

Compound ClassBinding Affinity (ΔG, kcal/mol)Reference
Plant-derived Polyphenols-10.0 to -11.4
Diffractaic acid analog (DB14929)-10.5[3]

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with the target receptors is crucial for predicting the functional consequences of ligand binding. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling cascades for the serotonin 5-HT2A receptor, the cannabinoid CB1 receptor, and the PPARγ receptor.

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5_HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5_HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Downstream_Targets Activates 1_pentyl_1H_indole_3_carboxylic_acid This compound 1_pentyl_1H_indole_3_carboxylic_acid->5_HT2A_Receptor Binds to G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1_Receptor CB1 Receptor Gi_protein Gi Protein CB1_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits MAPK_Pathway MAPK Pathway Gi_protein->MAPK_Pathway Activates Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Gi_protein->Ion_Channels Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates 1_pentyl_1H_indole_3_carboxylic_acid This compound 1_pentyl_1H_indole_3_carboxylic_acid->CB1_Receptor Binds to G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARg PPARγ PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex Forms Heterodimer with RXR RXR RXR RXR->PPARg_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Regulation Adipogenesis, Glucose Homeostasis, Inflammation Regulation Target_Genes->Metabolic_Regulation Leads to 1_pentyl_1H_indole_3_carboxylic_acid This compound 1_pentyl_1H_indole_3_carboxylic_acid->PPARg Binds to & Activates

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-pentyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentyl-1H-indole-3-carboxylic acid is a compound of significant interest, primarily as it is a major metabolite of the synthetic cannabinoid PB-22 (also known as QUPIC). The detection and quantification of this metabolite are crucial in clinical and forensic toxicology to confirm exposure to its parent compound. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in biological matrices. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed as an alternative.

Analytical Methods Overview

The principal analytical techniques for the quantification of this compound are chromatography-based methods coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and suitability for analyzing polar, non-volatile compounds like carboxylic acids in complex biological matrices such as plasma, urine, and serum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for the detection of this compound. However, due to the low volatility of the carboxylic acid, derivatization is typically required to convert the analyte into a more volatile form suitable for GC analysis.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative quantitative parameters for the analysis of this compound using LC-MS/MS. These values are based on typical performance for similar analytical methods and should be experimentally validated for specific laboratory conditions and matrices.

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 10 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the quantification of this compound in human plasma or urine.

1. Sample Preparation: Protein Precipitation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or urine).

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    8.0 10 90
    9.0 10 90
    9.1 90 10

    | 12.0 | 90 | 10 |

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transitions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻.

  • Collision Energy and other source parameters: Optimize these settings to achieve the maximum signal intensity for the analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

Protocol 2: Qualitative and Semi-Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound by GC-MS, which requires a derivatization step.

1. Sample Preparation and Derivatization

  • Perform an initial sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction containing the analyte.

  • Evaporate the cleaned extract to dryness.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-80°C for 30-60 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of the carboxylic acid.

  • The derivatized sample is then ready for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 - 280°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C. The specific program should be optimized for the separation of the derivatized analyte from other matrix components.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity and quantitative analysis.

  • Mass Range: A typical range would be m/z 50-550.

  • Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation of the analyte (e.g., 230°C and 280°C, respectively).

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (EI) GC->MS Data Data Analysis MS->Data

Caption: GC-MS Experimental Workflow.

Signaling Pathways and Logical Relationships

The detection of this compound is a key indicator of exposure to the synthetic cannabinoid PB-22. The metabolic pathway illustrates this relationship.

Metabolic_Pathway PB22 PB-22 (Parent Compound) Metabolism Ester Hydrolysis (in vivo) PB22->Metabolism Metabolite This compound (Target Analyte) Metabolism->Metabolite Detection Analytical Detection (LC-MS/MS or GC-MS) Metabolite->Detection

Application Notes and Protocols for the Quantification of 1-pentyl-1H-indole-3-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-pentyl-1H-indole-3-carboxylic acid is an indole derivative that is of growing interest in metabolic research and drug development. It is recognized as a potential metabolite of synthetic cannabinoids and other indole-containing compounds.[1] Accurate and precise quantification of this analyte in complex biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies.[2][3] This document provides detailed protocols and application notes for the quantification of this compound, primarily focusing on the highly sensitive and selective method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection may also be applicable for the analysis of related indole compounds.[4][5][6]

Data Presentation: Quantitative Method Performance

While specific validated quantitative data for this compound is not extensively published, the following tables provide representative performance characteristics from validated LC-MS/MS methods for related indole compounds.[2] These values can serve as a benchmark and a starting point for the development and validation of a quantitative method for the target analyte.

Table 1: Representative LC-MS/MS Method Performance for a Related Indole Compound in Mouse Serum [2]

ParameterExpected Performance Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQWithin ±20%
Precision at LLOQ< 20%
Accuracy at LQC, MQC, HQCWithin ±15%
Precision at LQC, MQC, HQC< 15%
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Observed Concentrations of a Related Indole Compound in Mouse Biological Samples [2]

Biological MatrixConcentration Range
Serum0.8 - 38.7 ng/mL
Lungs4.3 - 69.4 ng/g
Cecum1043.8 - 12,124.4 ng/g

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to remove interferences and enrich the analyte of interest from the biological matrix.[7] The choice of method depends on the matrix and the desired level of cleanliness.

a) Protein Precipitation (for Plasma and Serum)

This is a simple and rapid method for removing the bulk of proteins from plasma and serum samples.[2]

  • Materials:

    • Biological plasma or serum samples

    • Ice-cold acetonitrile (ACN)

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Thaw plasma or serum samples on ice.

    • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.[2]

    • Add 10 µL of the internal standard working solution.[2]

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]

    • Vortex the mixture vigorously for 1 minute.[2]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

b) Solid-Phase Extraction (SPE) (for Urine and Tissue Homogenates)

SPE provides a more thorough cleanup for complex matrices like urine, which contains a high concentration of potentially interfering substances.[2]

  • Materials:

    • Urine sample or tissue homogenate supernatant

    • Internal Standard (IS) solution

    • SPE cartridge (e.g., reversed-phase polymer-based)

    • Methanol (for conditioning and elution)

    • Ultrapure water (for equilibration and washing)

    • Nitrogen evaporator

    • Mobile phase for reconstitution

  • Protocol:

    • Centrifuge the urine or tissue homogenate sample to pellet any debris.

    • Transfer 1 mL of the supernatant to a clean tube and add the internal standard.[2]

    • Condition the SPE cartridge by passing 2 mL of methanol through it.[2]

    • Equilibrate the cartridge by passing 2 mL of ultrapure water through it.[2]

    • Load the sample onto the SPE cartridge.[2]

    • Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.[2]

    • Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.[2]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of indole-alkanoic acids. Method optimization is highly recommended for this compound to achieve the best performance.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient starting from 5-10% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions for re-equilibration is a good starting point.[2]

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), likely in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]+ of this compound (m/z 232.1).

      • Product Ion (Q3): Specific fragment ions need to be determined by infusing a standard solution of the analyte and optimizing collision energy.[2]

    • Source Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized for the specific instrument and analyte to maximize signal intensity.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the quantification of this compound in biological matrices.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Urine, Tissue) AddIS Add Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation for Plasma/Serum SPE Solid-Phase Extraction (for complex matrices) AddIS->SPE for Urine/Tissue Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation to Dryness SPE->Evaporation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LC_Injection LC Injection SupernatantTransfer->LC_Injection Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->LC_Injection ChromatographicSeparation Chromatographic Separation (Reversed-Phase C18) LC_Injection->ChromatographicSeparation MassSpec Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) ChromatographicSeparation->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: General workflow for LC-MS/MS quantification.

cluster_plasma_serum Plasma/Serum Sample Preparation Start 100 µL Plasma/Serum Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Ice-Cold ACN Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 14,000 rpm, 4°C, 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant To_LCMS Analyze by LC-MS/MS Collect_Supernatant->To_LCMS

Caption: Protein precipitation workflow for plasma/serum.

cluster_urine_tissue Urine/Tissue Homogenate SPE Workflow Start 1 mL Urine/Supernatant + Internal Standard Load Load Sample Start->Load Condition Condition SPE (Methanol) Equilibrate Equilibrate SPE (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute To_LCMS Analyze by LC-MS/MS Reconstitute->To_LCMS

Caption: Solid-phase extraction workflow for urine/tissue.

References

Application Notes and Protocols for the GC-MS Analysis of Synthetic Cannabinoids and Their Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of synthetic cannabinoids and their metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in forensic toxicology, clinical chemistry, and pharmaceutical sciences.

Introduction

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The constant emergence of new SCs with varying chemical structures poses a significant challenge for their detection and quantification in biological and seized materials.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of these compounds.[1][2][5] This is due to its high sensitivity, selectivity, and the availability of extensive mass spectral libraries for compound identification.[5]

This application note details the methodologies for sample preparation, GC-MS analysis, and data interpretation for a range of synthetic cannabinoids and their metabolites in various matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix being analyzed. Synthetic cannabinoids and their metabolites are typically neutral to acidic analytes, which requires specific extraction methods.[6]

2.1.1. Urine Sample Preparation

Since synthetic cannabinoid metabolites are often excreted in urine as glucuronide conjugates, an initial hydrolysis step is typically required.[7][8][9]

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase enzyme.

    • Incubate the mixture to cleave the glucuronide moiety.[7][8][9]

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, perform a liquid-liquid extraction using a suitable organic solvent such as a mixture of hexane and ethyl acetate.[10]

    • Vortex the sample for an extended period to ensure efficient extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.[10]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[10]

    • Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.[11]

  • Derivatization (Optional but Recommended for certain analytes):

    • To enhance the volatility and thermal stability of polar metabolites containing hydroxyl or carboxyl groups, derivatization is often necessary.[4][12]

    • A common derivatizing agent is Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

    • Add the derivatizing agent to the dried extract and heat at 70°C for 30 minutes.[8]

2.1.2. Blood Sample Preparation

Parent synthetic cannabinoids are more likely to be detected in blood samples, which can be crucial for documenting acute intoxication.[3][13]

  • Protein Precipitation:

    • To 0.5 mL of blood, add an internal standard.

    • Add a protein precipitating agent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

    • The supernatant can be further cleaned up using either SPE or LLE.[11]

    • For LLE, a common solvent is a 99:1 hexane-ethyl acetate mixture.[10]

    • For SPE, cartridges like ISOLUTE C18 can be used.[11] The general steps for SPE include conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.[11]

    • Evaporate the eluate to dryness and reconstitute as described for urine samples.[10]

2.1.3. Seized Materials (Herbal Mixtures, Powders)

  • Solvent Extraction:

    • Weigh a portion of the homogenized seized material (e.g., 10 mg of dried leaves).[14]

    • Add a suitable organic solvent such as methanol and sonicate for approximately 10 minutes to extract the synthetic cannabinoids.[14]

    • Centrifuge the mixture and filter the supernatant.[14]

    • The filtrate can then be directly analyzed by GC-MS or diluted if necessary.[14]

GC-MS Instrumentation and Parameters

The following tables summarize typical GC-MS parameters for the analysis of synthetic cannabinoids.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting
Injection Mode Splitless[7]
Injection Port Temp. 260 °C[7]
Carrier Gas Helium (99% purity)[7]
Flow Rate 1.2 mL/min[7]
Column Type HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness) or similar[7][9]
Oven Program Initial temp 70°C for 2 min, ramp to 190°C at 30°C/min, then to 290°C at 5°C/min and hold for 10 min. Finally, ramp to 340°C at 40°C/min.[7]

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Electron Impact (EI)[7][9]
Ion Source Temp. 230 °C[7]
Quadrupole Temp. 150 °C[7]
Transfer Line Temp. 320 °C[7]
Scan Range 40–550 m/z[7][9]

Quantitative Data

The following table presents a summary of quantitative data for selected synthetic cannabinoids. It is important to note that retention times can vary depending on the specific GC column and conditions used. The characteristic ions are crucial for identification in full scan mode and for quantification in selected ion monitoring (SIM) mode.

Table 3: Quantitative Data for Selected Synthetic Cannabinoids

CompoundRetention Time (min)Characteristic m/z IonsLOD (ng/mL)LOQ (ng/mL)Reference
AB-FUBINACA ~16.00---[2]
AB-CHMINACA ~17.00---[2]
XLR-11 ~14.00---[2]
JWH-250 --0.5 mg/L2.5 mg/L[15]
5F-CUMYL-PICA ~9.80367 (M+), 249, 206, 1190.110.50[11]
5F-MDMB-PICA ~10.95377 (M+), 232, 204, 1440.10.50[11]

LOD: Limit of Detection; LOQ: Limit of Quantitation. Note that LOD and LOQ values can vary significantly based on the matrix and the specific analytical method used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of synthetic cannabinoids.

GC-MS Workflow for Synthetic Cannabinoids cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Receipt (Urine, Blood, Seized Material) Extraction Extraction (LLE or SPE) Sample->Extraction Blood/Seized Hydrolysis Hydrolysis (for Urine) Sample->Hydrolysis Urine Derivatization Derivatization (Optional) Extraction->Derivatization Hydrolysis->Extraction GCMS GC-MS Injection Derivatization->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Identification Compound Identification (Library Search, Retention Time) DataProcessing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of synthetic cannabinoids.

Metabolic Pathway of Synthetic Cannabinoids

Synthetic cannabinoids undergo extensive metabolism in the body. The diagram below illustrates common metabolic pathways.

Metabolic Pathway of Synthetic Cannabinoids cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Synthetic Cannabinoid Hydroxylation Hydroxylation (on alkyl chain or core structure) Parent->Hydroxylation Dealkylation N-Dealkylation Parent->Dealkylation Carboxylation Oxidative Decarboxylation (to form carboxylic acid metabolites) Hydroxylation->Carboxylation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Carboxylation->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Common metabolic pathways of synthetic cannabinoids.

Conclusion

The GC-MS methods described in this application note provide a robust and reliable approach for the identification and quantification of synthetic cannabinoids and their metabolites in various matrices. Proper sample preparation is crucial for achieving accurate and reproducible results. The provided protocols and data serve as a valuable starting point for laboratories involved in the analysis of these challenging compounds. Due to the continuous emergence of new synthetic cannabinoids, it is essential for laboratories to regularly update their analytical methods and mass spectral libraries.

References

Application Note: Quantitative Analysis of 1-Pentyl-1H-indole-3-carboxylic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 1-pentyl-1H-indole-3-carboxylic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte is a metabolite of synthetic cannabinoids and its accurate measurement is crucial in forensic and clinical toxicology. The sample preparation involves a straightforward protein precipitation step.[1][2] Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a tandem mass spectrometer in negative ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications.

Introduction

This compound is a key metabolite of several synthetic cannabinoids, such as PB-22. As synthetic cannabinoids are a growing class of abused substances, the development of reliable methods for the detection of their metabolites in biological fluids is essential for clinical and forensic investigations. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of such compounds in complex matrices like plasma.[2] This protocol details a complete workflow for the analysis of this compound.

Experimental

  • Analytes and Standards: this compound and its deuterated internal standard (IS), this compound-d5, were sourced from a certified supplier.

  • Solvents: HPLC-grade acetonitrile and methanol were used. Water was purified to 18.2 MΩ·cm.

  • Reagents: Formic acid (LC-MS grade) was used as a mobile phase modifier.

  • Biological Matrix: Drug-free human plasma was obtained from a commercial vendor.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. A separate working solution for the internal standard is prepared at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 1 minute.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid).[1]

    • Transfer to an autosampler vial for analysis.

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Gradient Program 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition (Q1/Q3) To be determined empirically (e.g., by infusion of standard)
IS Transition (Q1/Q3) To be determined empirically (e.g., by infusion of standard)
Collision Energy (CE) To be optimized for each transition
Source Temperature To be optimized based on instrument manufacturer's recommendations
IonSpray Voltage To be optimized based on instrument manufacturer's recommendations

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer. For a carboxylic acid, the precursor ion in negative mode will be [M-H]⁻.

Results and Method Validation (Hypothetical Data)

The method was validated according to established bioanalytical guidelines. The following tables summarize the performance characteristics.

Table 3: Linearity and Range

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 5: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
This compound92 - 105> 85

Visualization of Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Add Acetonitrile (300 µL) (Protein Precipitation) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex evaporate Evaporate Supernatant vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or forensic toxicology setting.

References

High-Purity Synthesis of 1-Pentyl-1H-indole-3-carboxylic Acid: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the high-purity synthesis of 1-pentyl-1H-indole-3-carboxylic acid, a compound of interest for researchers in drug development and various scientific fields. The described methodology is robust, yielding the target compound in high purity and yield. This guide includes a comprehensive synthesis protocol, purification methods, and analytical techniques for characterization. Additionally, potential signaling pathways associated with the biological activity of indole-3-carboxylic acid derivatives are illustrated to provide context for its application in research.

Introduction

This compound is a derivative of indole-3-carboxylic acid, a class of compounds with diverse biological activities. These activities include anti-inflammatory, analgesic, antioxidant, and antitumor effects.[1] The mechanism of action for these compounds is believed to involve interactions with various receptors and enzymes, such as serotonin receptors, cannabinoid receptors, peroxisome proliferator-activated receptor-gamma (PPARγ), and phosphodiesterase 4 (PDE4).[1] Given its therapeutic potential, access to a reliable, high-purity source of this compound is crucial for in-depth research and preclinical studies. These application notes provide a detailed methodology for its synthesis and characterization to support such research endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester precursor. The following protocol is adapted from established literature procedures.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 1-pentyl-1H-indole-3-carboxylate≥98%Commercially Available
Ethanol (EtOH)AnhydrousStandard Laboratory Supplier
Potassium Hydroxide (KOH)85% pelletsStandard Laboratory Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Laboratory Supplier
Diethyl ether (Et₂O)AnhydrousStandard Laboratory Supplier
Acetonitrile (CH₃CN)AnhydrousStandard Laboratory Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Laboratory Supplier
Deuterated Chloroform (CDCl₃)NMR GradeStandard Laboratory Supplier
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-pentyl-1H-indole-3-carboxylate (2.34 g, 9.44 mmol) in 45 mL of ethanol.

  • Hydrolysis: To the stirred solution, slowly add a solution of potassium hydroxide (1.87 g, 28.33 mmol, 85%) in 5 mL of water. Allow the reaction mixture to stir at room temperature overnight.

  • Heating: Add an additional portion of potassium hydroxide (1 g, 85%) to the mixture and heat the reaction to 75 °C for 4 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. To ensure complete removal of water and ethanol, add acetonitrile (4 x 10 mL) and concentrate under reduced pressure each time to form an azeotrope.

  • Final Product: Further concentration in vacuo yields this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound start Start: Ethyl 1-pentyl-1H-indole-3-carboxylate in Ethanol hydrolysis Hydrolysis with aq. KOH (Room Temperature, overnight) start->hydrolysis heating Additional KOH (75 °C, 4 hours) hydrolysis->heating acidification Acidification with 1 M HCl heating->acidification extraction Extraction with Diethyl Ether acidification->extraction drying Drying over Anhydrous MgSO₄ extraction->drying concentration Concentration under Reduced Pressure (Acetonitrile azeotrope) drying->concentration product Final Product: This compound concentration->product

Caption: Synthesis workflow for this compound.

Expected Results
ParameterValueReference
Yield~92%[1]
Physical AppearanceSolid
Molecular FormulaC₁₄H₁₇NO₂
Molecular Weight231.29 g/mol

Purity and Characterization

Ensuring the high purity of the synthesized compound is critical for reliable research outcomes. The following analytical techniques are recommended for characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for structural confirmation of the final product.

Protocol:

  • Dissolve a small sample (5-10 mg) of the final product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (400 MHz, CDCl₃): [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.27-8.20m1HAr-H
7.93s1HAr-H
7.42-7.37m1HAr-H
7.33-7.28m2HAr-H
4.17t, J = 7.2 Hz2HN-CH₂
1.94-1.85m2HN-CH₂-CH₂
1.38-1.30m4H-(CH₂)₂-CH₃
0.90t, J = 6.9 Hz3H-CH₃
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the synthesized compound.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Expected Purity Data:

ParameterExpected Value
Purity (by area %)≥98%
Elemental Analysis

Elemental analysis provides confirmation of the empirical formula of the synthesized compound.

Expected Elemental Analysis Data for C₁₄H₁₇NO₂:

ElementCalculated (%)Found (%)
C72.70To be determined
H7.41To be determined
N6.06To be determined

Potential Signaling Pathways for Research Applications

This compound is suggested to interact with several key signaling molecules. The following diagrams illustrate the general signaling pathways associated with these targets, providing a framework for investigating the mechanism of action of this compound.

Cannabinoid Receptor Signaling

Cannabinoid_Receptor_Signaling Cannabinoid Receptor Signaling Pathway ligand 1-pentyl-1H-indole- 3-carboxylic acid receptor CB1/CB2 Receptor ligand->receptor gi_protein Gi/o Protein receptor->gi_protein ac Adenylyl Cyclase gi_protein->ac mapk MAPK Pathway (ERK, JNK, p38) gi_protein->mapk camp cAMP ac->camp pka PKA camp->pka transcription Gene Transcription (Cell Growth, Proliferation, Inflammation) pka->transcription mapk->transcription

Caption: Cannabinoid receptor signaling pathway.

Serotonin Receptor Signaling

Serotonin_Receptor_Signaling Serotonin Receptor Signaling Pathway ligand 1-pentyl-1H-indole- 3-carboxylic acid receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) ligand->receptor g_protein G Protein (Gi/o or Gq/11) receptor->g_protein effector Effector Enzyme (Adenylyl Cyclase or PLC) g_protein->effector second_messenger Second Messenger (cAMP or IP3/DAG) effector->second_messenger downstream Downstream Signaling (PKA, PKC) second_messenger->downstream cellular_response Cellular Response (Neurotransmission, Mood Regulation) downstream->cellular_response PPARg_Signaling PPARγ Signaling Pathway ligand 1-pentyl-1H-indole- 3-carboxylic acid pparg PPARγ ligand->pparg Activation rxr RXR pparg->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binding gene_transcription Target Gene Transcription ppre->gene_transcription cellular_response Metabolic Regulation & Anti-inflammatory Effects gene_transcription->cellular_response PDE4_Signaling PDE4 Signaling Pathway ligand 1-pentyl-1H-indole- 3-carboxylic acid pde4 PDE4 ligand->pde4 Inhibition amp AMP pde4->amp camp cAMP camp->pde4 Hydrolysis pka PKA camp->pka Activation creb CREB pka->creb gene_transcription Gene Transcription (Anti-inflammatory Cytokines) creb->gene_transcription

References

Application Note & Protocol: High-Efficiency Purification of Indole-3-Carboxylic Acids using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carboxylic acids, a class of compounds including the prominent plant hormone indole-3-acetic acid (IAA), are crucial molecules in various biological processes. Their accurate quantification is essential in fields ranging from plant science to pharmaceutical development. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of these analytes from complex matrices prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of indole-3-carboxylic acids, supported by quantitative data and a visual workflow.

Principles of Solid-Phase Extraction for Indole-3-Carboxylic Acids

The purification of indole-3-carboxylic acids via SPE typically relies on a reversed-phase mechanism.[3][4] The acidic nature of the carboxylic acid group allows for manipulation of its polarity through pH adjustment. At a low pH (typically around 2-3), the carboxylic acid is protonated, rendering the molecule less polar and enabling its retention on a nonpolar sorbent like C18.[3][4] Interfering substances can then be washed away with a polar solvent, after which the desired indole-3-carboxylic acid is eluted with a less polar, often organic, solvent.

Data Presentation

Table 1: Recovery Rates of Indole-3-Carboxylic Acids with Various SPE Protocols
AnalyteSPE SorbentMatrixElution SolventRecovery Rate (%)Reference
Indole-3-acetic acid (IAA)C18 (two-step)Plant Extract (Pelargonium)Methanol (acidified)89 - 94[3][4]
Indole-3-acetic acid (IAA)Oasis HLBSeaweedNot Specified95.5 - 102.4[4]
Indole-3-butyric acid (IBA)C18Plant Extract (Houttuynia cordata)80:20 Methanol:Water~95
10 Indole Compounds (including IAA and Isomers)C18Sugarcane Juice80:20 Methanol:Water68 - 98[5]
Various Acidic DrugsBond Elut PlexaHuman Plasma90:10 Acetonitrile:Methanol with 0.1% Formic Acid>85[6]
Table 2: Optimization of SPE Parameters for Indole-3-Carboxylic Acid Analysis
ParameterConditionEffect on RecoveryReference
Sample pH pH 3Optimal for IBA and α-NAA recovery
pH 2.5 - 3.5Optimal for various indoles[5]
Elution Solvent Composition 80:20 Methanol:WaterOptimal for various indoles[5]
80:20 Methanol:WaterHigh recovery for IBA
Sample Volume 5 mLSignificantly higher recoveries compared to 1 mL

Experimental Protocols

This section outlines a generalized protocol for the solid-phase extraction of indole-3-carboxylic acids using C18 cartridges. This protocol is a synthesis of common practices found in the cited literature and should be optimized for specific applications.

Materials and Reagents
  • SPE Cartridges: C18, 100 mg bed mass (or other suitable reversed-phase or mixed-mode cartridges)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid

  • Sample Pre-treatment: 1% Formic acid in water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water with 1% formic acid

  • Wash Solvent: Water with 1% formic acid

  • Elution Solvent: 80:20 (v/v) Methanol:Water, or Acetonitrile, potentially with 0.1-1% formic acid

  • Collection tubes

  • SPE manifold

  • Nitrogen evaporator (optional)

Protocol
  • Sample Pre-treatment:

    • For liquid samples, acidify to a pH of approximately 2-3 with formic acid to ensure the protonation of the carboxylic acid group.[3][4]

    • For solid samples, perform an initial extraction into a suitable solvent (e.g., methanol:water mixture), then acidify the extract.[3][4]

    • Centrifuge or filter the sample to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 3-5 mL of water with 1% formic acid through the cartridge to equilibrate the sorbent to the sample loading conditions. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for optimal retention of the analyte.[7]

  • Washing:

    • Wash the cartridge with 3-5 mL of water containing 1% formic acid to remove polar impurities. This step helps in obtaining a cleaner final extract.

  • Elution:

    • Elute the retained indole-3-carboxylic acids with 2-4 mL of the elution solvent (e.g., 80:20 methanol:water). Collect the eluate in a clean collection tube.

  • Post-Elution Processing (Optional):

    • The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Sample Matrix (e.g., Plant Extract, Plasma) Acidify Acidify to pH 2-3 (e.g., with Formic Acid) Sample->Acidify Centrifuge Centrifuge/Filter Acidify->Centrifuge Load 3. Load Sample Centrifuge->Load Condition 1. Condition Sorbent (Methanol) Equilibrate 2. Equilibrate Sorbent (Acidified Water) Wash 4. Wash (Remove Polar Impurities) Load->Wash Analyte Retained Elute 5. Elute (Organic Solvent) Wash->Elute Impurities Discarded Concentrate Concentrate (optional) (e.g., N2 Evaporation) Elute->Concentrate Elute->Concentrate Purified Analyte Analysis Analyze (HPLC, GC-MS, LC-MS/MS) Concentrate->Analysis

Caption: Workflow for the purification of indole-3-carboxylic acids using SPE.

Auxin_Signaling IAA Indole-3-Carboxylic Acid (Auxin/IAA) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor Protein TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: Simplified auxin (IAA) signaling pathway in plants.

References

Application Notes and Protocols for In Vitro Assays of Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent critical therapeutic targets for a wide range of physiological and pathological conditions. The characterization of novel compounds that interact with these G protein-coupled receptors (GPCRs) is a cornerstone of modern drug discovery. In vitro assays are fundamental tools for determining the affinity, potency, and efficacy of cannabinoid receptor agonists. This document provides detailed protocols for three key in vitro assays: Radioligand Binding Assays, cAMP Functional Assays, and β-Arrestin Recruitment Assays.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors are primarily coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor triggers the activation of the G protein, which in turn modulates downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[1][3][4]

A distinct signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor.[5][6][7] This interaction can lead to receptor desensitization and internalization, and also initiate G protein-independent signaling cascades.[3][4] Assaying both G protein-dependent and β-arrestin-mediated signaling is crucial for identifying biased agonists, which preferentially activate one pathway over the other.[5][6]

Caption: Cannabinoid Receptor Signaling Pathways.

Data Presentation: Comparative Agonist Properties

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of common cannabinoid receptor agonists. Kᵢ values are typically determined from competitive radioligand binding assays, while EC₅₀ values are derived from functional assays such as cAMP inhibition or β-arrestin recruitment. A lower Kᵢ value indicates higher binding affinity, and a lower EC₅₀ value signifies greater potency.[8]

Table 1: Binding Affinities (Kᵢ, nM) of Cannabinoid Agonists

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
CP55,9400.5 - 5.00.69 - 2.8Non-selective
WIN55,212-22.9 - 62.30.3 - 3.8CB2 preferential
Δ⁹-THC5.1 - 40.73.1 - 36.4Non-selective
Anandamide (AEA)89.3371CB1 selective
2-AG4721400Non-selective
JWH-1332803.4CB2 selective

Data compiled from various sources. Actual values may vary depending on experimental conditions.[9][10]

Table 2: Functional Potencies (EC₅₀, nM) of Cannabinoid Agonists

CompoundcAMP Inhibition (CB1) EC₅₀ (nM)cAMP Inhibition (CB2) EC₅₀ (nM)β-Arrestin Recruitment (CB1) EC₅₀ (nM)β-Arrestin Recruitment (CB2) EC₅₀ (nM)
CP55,9403.11~1.01402.5
WIN55,212-27.4~2.5--
Δ⁹-THC----
Anandamide (AEA)----
2-AG----
JWH-133-~0.5--

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the cannabinoid receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing CB1 or CB2) A1 Add Membranes, Radioligand, and Test Compound to Plate P1->A1 P2 Prepare Assay Buffer P2->A1 P3 Prepare Radioligand (e.g., [³H]CP55,940) P3->A1 P4 Prepare Test Compounds (Serial Dilutions) P4->A1 A2 Incubate (e.g., 90 min at 30°C) A1->A2 D1 Rapid Filtration through Glass Fiber Filters A2->D1 D2 Wash Filters to Remove Unbound Radioligand D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 DA1 Calculate Specific Binding D3->DA1 DA2 Generate Competition Curve (% Inhibition vs. [Compound]) DA1->DA2 DA3 Determine IC₅₀ and Calculate Kᵢ DA2->DA3

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)[2][13]

  • Unlabeled competitor for non-specific binding (e.g., WIN55,212-2)[13]

  • Test compounds

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4[13]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4[2]

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled competitor), and competitive binding (radioligand + test compound at various concentrations).[13]

  • Reaction: Add a fixed amount of cell membrane preparation to each well, followed by the appropriate solutions. The final volume is typically 200-250 µL.[2][14]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[2][14]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[13][14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13][14]

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ (binding affinity) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This assay determines the functional potency of an agonist by measuring its ability to inhibit the production of cAMP, a key second messenger in the Gαi/o signaling pathway.

Materials:

  • Cells stably expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[12]

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based)[15][16][17]

  • Cell culture medium and reagents

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and grow to confluency.

  • Pre-treatment: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[12]

  • Agonist Stimulation: Add serial dilutions of the test compound to the wells.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.[12][16]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the agonist to create a dose-response curve.

    • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibition).

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the cannabinoid receptor and β-arrestin. Various technologies can be used, such as enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).[5][6][7][18]

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Use Engineered Cells: - CB Receptor fused to Enzyme Donor - β-Arrestin fused to Enzyme Acceptor P2 Plate Cells in Assay Plate P1->P2 A1 Add Test Compound (Serial Dilutions) P2->A1 A2 Incubate (e.g., 90 min at 37°C) A1->A2 D1 Add Detection Reagents (Substrate) A2->D1 D2 Incubate to Develop Signal D1->D2 D3 Measure Luminescence or Fluorescence D2->D3 DA1 Normalize Data to Controls D3->DA1 DA2 Generate Dose-Response Curve DA1->DA2 DA3 Determine EC₅₀ and Eₘₐₓ DA2->DA3

Caption: β-Arrestin Recruitment Assay Workflow.

Materials:

  • Engineered cell line co-expressing the cannabinoid receptor and β-arrestin fused to complementary reporter fragments.

  • Test compounds

  • Detection reagents specific to the assay technology.

  • Cell culture medium and reagents.

Procedure (General - based on Enzyme Complementation):

  • Cell Plating: Seed the engineered cells in a 384-well plate and culture overnight.[5][6]

  • Agonist Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for approximately 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents, which include the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period (as per the manufacturer's instructions), measure the chemiluminescent or fluorescent signal using a plate reader.[5][6]

  • Data Analysis:

    • Normalize the signal to a positive control (a known potent agonist) and a negative control (vehicle).

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for β-arrestin recruitment.

References

Application Notes and Protocols for N-Alkylation of Indole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Specifically, N-alkylated indole-3-carboxylic acid esters are valuable intermediates in the synthesis of a wide range of biologically active compounds. The alkylation of the indole nitrogen is a critical transformation, but it presents a significant challenge in regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Uncontrolled reactions can lead to a mixture of N1- and C3-alkylated products, complicating purification and reducing the yield of the desired isomer.

This document provides detailed protocols for the selective N-alkylation of indole-3-carboxylic acid esters, summarizes quantitative data from various methods, and offers troubleshooting guidance to address common synthetic challenges. The presence of the electron-withdrawing ester group at the C3-position generally increases the acidity of the N-H bond, which favors the desired N-alkylation over C3-alkylation.

Overview of Synthetic Protocols

Several reliable methods have been established for the N-alkylation of indoles. The choice of method often depends on the specific substrate, the nature of the alkyl group to be introduced, and the desired scale of the reaction.

  • Base-Mediated Alkylation : This is the most traditional and widely used approach. It involves the deprotonation of the indole N-H with a suitable base to form a nucleophilic indolate anion, which then undergoes an SN2 reaction with an alkylating agent. Common bases range from strong hydrides (NaH) to milder carbonates (K2CO3).[1][2][3]

  • Mitsunobu Reaction : This method allows for the N-alkylation using an alcohol as the alkylating agent precursor. The reaction is mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[4]

  • Phase-Transfer Catalysis (PTC) : PTC is an effective technique for reactions involving reactants in immiscible phases. For indole alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the indolate anion from a solid or aqueous phase to the organic phase containing the alkylating agent.[6][7]

  • Transition Metal Catalysis : Modern methods often employ transition metals to catalyze the N-alkylation. For instance, copper-catalyzed protocols have been developed for the cross-coupling of indoles with reagents like N-tosylhydrazones, providing access to a variety of N-alkylated products.[8][9]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes various conditions reported for the N-alkylation of indole derivatives, providing a comparative overview of different methodologies.

SubstrateMethodAlkylating Agent / ReagentBase / CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Methyl Indole-3-carboxylateBase-mediatedDimethyl carbonateK2CO3DMF~1303.5N/A (Completion)[3][10]
Indole-3-acetonitrileBase-mediated (PTC)Dimethyl carbonateK2CO3 / TBABDMF1266N/A[3]
5-MethoxyindoleBase-mediatedDimethyl carbonateDABCO (catalytic)DMF / DMC90-957N/A[11]
IndoleCopper-catalyzedAcetophenone N-tosylhydrazoneKOH / CuI / P(p-tolyl)31,4-Dioxane1001272[9]
Indole-3-aldehydePhase-Transfer CatalysisVarious Alkyl HalidesK2CO3 / TEBACAcetonitrileRTN/AGood to Excellent[6]
Generic IndoleBase-mediatedPrimary alkyl halideSodium Hydride (NaH)DMF or THF0 to RT1-2Typically High[1][2]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)

This protocol is a robust and widely used method for the N-alkylation of indoles with reactive alkylating agents.[12]

Materials:

  • Indole-3-carboxylic acid ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Setup : Under an inert atmosphere (N2 or Ar), add the indole-3-carboxylic acid ester (1.0 eq.) to a round-bottom flask containing a magnetic stir bar.

  • Dissolution : Add anhydrous DMF (or THF) to dissolve the substrate (concentration typically 0.1–0.5 M).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1–1.2 eq.) portion-wise to the stirred solution. Caution : Hydrogen gas is evolved.

  • Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium indolate salt.

  • Alkylation : Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq.) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40–60 °C) may be required for less reactive alkylating agents.

  • Quenching : Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction : Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing : Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Milder N-Alkylation using Potassium Carbonate (K2CO3)

This method uses a milder, non-pyrophoric base, making it safer and more suitable for substrates that are sensitive to strong bases.

Materials:

  • Indole-3-carboxylic acid ester

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Alkylating agent (e.g., alkyl halide or dimethyl carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Setup : To a round-bottom flask, add the indole-3-carboxylic acid ester (1.0 eq.), powdered K2CO3 (2.0–3.0 eq.), and a magnetic stir bar.

  • Reaction Mixture : Add anhydrous DMF or acetonitrile, followed by the alkylating agent (1.1–1.5 eq.).

  • Heating : Heat the stirred mixture to the required temperature (typically 60–130 °C, depending on the reactivity of the alkylating agent) and maintain until the reaction is complete (monitor by TLC or LC-MS). For example, methylation with dimethyl carbonate in DMF proceeds efficiently at reflux (~130 °C).[10]

  • Work-up : Cool the reaction mixture to room temperature. Filter off the K2CO3 and rinse the solid with a small amount of the reaction solvent.

  • Extraction : If DMF was used, dilute the filtrate with a large volume of water and extract several times with ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure before extraction.

  • Washing : Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by flash column chromatography or recrystallization.

Visualizations

Base-Mediated N-Alkylation Workflow

N_Alkylation_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) Indole Indole-3-COOR' Indolate Indolate Anion Indole->Indolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Indolate->Indolate_ref AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Indole Indolate_ref->Product Nucleophilic Attack

Caption: General workflow for the base-mediated N-alkylation of an indole ester.

Mitsunobu Reaction Components

Caption: Key components involved in the Mitsunobu reaction for N-alkylation.

Safety Precautions

  • Sodium Hydride (NaH) : NaH is a highly flammable solid and is pyrophoric in air, especially when finely divided. It reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere (N2 or Ar) in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Alkylating Agents : Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle these reagents with extreme care in a well-ventilated fume hood.

  • Anhydrous Solvents : Anhydrous solvents like DMF and THF are flammable and can form explosive peroxides (especially THF). DMF is a potent liver toxin and is readily absorbed through the skin. Always use in a fume hood and wear appropriate gloves.

  • Quenching : The quenching of reactions containing residual NaH must be done slowly and at low temperatures (0 °C) to control the rate of hydrogen evolution and prevent fire.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete deprotonation of indole N-H.- Impure reagents or wet solvent.- Alkylating agent is not reactive enough.- Steric hindrance from bulky substrates.- Use a stronger base (e.g., NaH instead of K2CO3).- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or use a more reactive alkylating agent (e.g., triflate instead of bromide).- Increase reaction time.
Poor N-selectivity (C3-alkylation observed) - Incomplete deprotonation, allowing the neutral indole to react at C3.- Use of certain solvents or counter-ions.- Ensure complete deprotonation by using sufficient base and allowing adequate time for anion formation.- Adding a C3-blocking group if N-selectivity remains a persistent issue.- For some systems, higher temperatures can favor N-alkylation.[2]
Product Degradation - Indole ring is unstable under harsh basic or high-temperature conditions.- Use a milder base (e.g., K2CO3, Cs2CO3).- Lower the reaction temperature and extend the reaction time.- Consider alternative methods like the Mitsunobu reaction which proceeds under neutral conditions.

References

Application Notes and Protocols for 1-pentyl-1H-indole-3-carboxylic acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-pentyl-1H-indole-3-carboxylic acid is an indole derivative of significant interest in analytical and forensic chemistry.[1] As a member of the indole-3-carboxylic acid class, it is structurally related to a wide range of biologically active compounds.[2][3][4] Its primary importance as an analytical reference standard stems from its relationship to synthetic cannabinoids. Specifically, it is a potential metabolite or hydrolysis product of synthetic cannabinoids such as PB-22 (QUPIC), where the quinolin-8-yl ester is hydrolyzed to the corresponding carboxylic acid.[5][6] Therefore, a well-characterized analytical reference standard of this compound is crucial for the accurate identification and quantification of these substances in forensic, toxicological, and clinical samples.

Analytical reference standards are highly characterized materials essential for ensuring the accuracy, precision, and reliability of analytical results.[7][8] They are used for a variety of purposes, including instrument calibration, method validation, system suitability testing, and as calibrators and controls in quantitative analysis.[8] These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical method development.

PropertyValueSource
IUPAC Name 1-pentylindole-3-carboxylic acidPubChem[1]
CAS Number 727421-73-0PubChem[1]
Molecular Formula C14H17NO2PubChem[1]
Molecular Weight 231.29 g/mol PubChem[1]
Appearance Solid (assumed)-
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO, EthanolCayman Chemical[6]

Application Notes

1. Forensic and Toxicological Analysis: The primary application of this reference standard is in the identification and quantification of metabolites of synthetic cannabinoids. The detection of this compound in biological matrices (e.g., urine, blood) can serve as an indicator of exposure to certain synthetic cannabinoids like PB-22.[5][6] This standard is essential for developing and validating analytical methods used in forensic laboratories and for monitoring drug abuse.

2. Drug Metabolism and Pharmacokinetics (DMPK) Studies: In the field of drug development, this compound can be used as a reference marker in in-vitro and in-vivo studies to investigate the metabolic pathways of new synthetic cannabinoid analogues or other indole-based drug candidates.

3. Quality Control in Chemical Synthesis: For researchers synthesizing indole derivatives, this standard can be used as a reference for reaction monitoring (e.g., via HPLC or TLC) and for confirming the identity and purity of synthesized this compound.[9][10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for using this analytical standard and its relationship to parent synthetic cannabinoid compounds.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spiking & Extraction (e.g., SPE, LLE) Sample->Spike Standard Reference Standard Stock (this compound) Calibrators Preparation of Calibrators & Quality Controls (QCs) Standard->Calibrators Analysis LC-MS/MS or GC-MS Analysis Spike->Analysis Calibrators->Analysis Quant Quantification (Calibration Curve) Analysis->Quant Confirm Confirmation (Mass Spectra, RT) Analysis->Confirm Report Final Report Quant->Report Confirm->Report metabolite_relationship Parent Synthetic Cannabinoid (e.g., PB-22) (Ester Prodrug) Metabolite This compound (Active Metabolite / Hydrolysis Product) Parent->Metabolite Metabolism / Hydrolysis (in vivo) Urine Detection in Biological Matrix (e.g., Urine) Metabolite->Urine Excretion lcms_prep_workflow start Biological Sample (100 µL) + Internal Standard ppt Protein Precipitation (e.g., 300 µL cold Acetonitrile) start->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Flow Chemistry Synthesis of Indole-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indole-3-carboxylic acid derivatives using flow chemistry. This continuous processing technique offers significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, higher yields, and facile scalability. These protocols are intended for researchers in academia and industry, particularly those involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

Indole-3-carboxylic acid and its derivatives are a pivotal class of heterocyclic compounds with a broad spectrum of biological activities. They are key structural motifs in many pharmaceuticals, agrochemicals, and natural products. Notably, they play a crucial role as synthetic auxins, a class of plant growth regulators often utilized as herbicides.[1][2][3] The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis of these valuable molecules.

This application note details two primary continuous flow methodologies for the synthesis of indole-carboxylic acid derivatives: the reductive cyclization of ortho-nitrophenylacetonitrile derivatives and the Reissert indole synthesis. A general protocol for the Fischer indole synthesis, another cornerstone method for indole formation, is also discussed in the context of its adaptation to flow chemistry.

Synthetic Methodologies in Flow Chemistry

Reductive Cyclization of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

This method provides a robust and scalable route to indole-3-carboxylic acid esters. The key transformation is the palladium-catalyzed reductive cyclization of an ortho-nitrophenylacetonitrile precursor, which is readily prepared from commercially available starting materials.

Experimental Protocol:

A two-step continuous flow process is employed for the synthesis of the target indole-3-carboxylic ester.

Step 1: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

This step involves a base-mediated nucleophilic aromatic substitution (SNAr) reaction.

  • Reagents:

    • Solution A: 2-chloronitrobenzene in a suitable solvent (e.g., DMSO).

    • Solution B: Ethyl cyanoacetate in the same solvent.

    • Solution C: 1,8-Diazabicycloundec-7-ene (DBU) as a base in the same solvent.

  • Flow Reactor Setup:

    • Three syringe pumps are used to introduce the reagent solutions into the flow system.

    • Solutions B and C are first combined in a T-mixer.

    • The resulting mixture is then merged with Solution A in a second T-mixer.

    • The combined stream flows through a heated reactor coil (e.g., PFA tubing) maintained at a specific temperature.

    • The output from the reactor is then passed through a back-pressure regulator to maintain the desired pressure.

  • Reaction Parameters:

    • The specific concentrations, flow rates, temperature, and pressure need to be optimized for the specific substrate and desired throughput. Refer to the table below for an example.

Step 2: Reductive Cyclization to Ethyl 1H-indole-3-carboxylate

The crude product from Step 1 is diluted and then subjected to catalytic hydrogenation in a continuous flow hydrogenator.

  • Reagents:

    • Solution of ethyl 2-cyano-2-(2-nitrophenyl)acetate in a suitable solvent (e.g., Ethanol).

  • Flow Reactor Setup:

    • A high-pressure pump introduces the substrate solution into the flow system.

    • The solution passes through a packed-bed catalyst cartridge (e.g., 10% Pd/C).

    • The reactor is maintained at a specific temperature and hydrogen pressure.

  • Reaction Parameters:

    • The flow rate, temperature, and hydrogen pressure are critical parameters for achieving complete conversion and high yield.

Quantitative Data Summary:

ParameterStep 1: SNAr ReactionStep 2: Reductive Cyclization
Reactants 2-chloronitrobenzene, Ethyl cyanoacetate, DBUEthyl 2-cyano-2-(2-nitrophenyl)acetate
Solvent DMSOEthanol
Temperature 80 °C50 °C
Pressure 10 bar70 bar H2
Flow Rate Solution A: 0.5 mL/min, B: 0.5 mL/min, C: 0.5 mL/min0.4 mL/min
Residence Time ~5 min~10 min
Catalyst -10% Pd/C
Yield >95% (crude)93-97% (isolated)[1]

Experimental Workflow Diagram:

Flow_Synthesis cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reductive Cyclization pumpA Pump A (2-chloronitrobenzene) mixer2 T-Mixer 2 pumpA->mixer2 pumpB Pump B (Ethyl cyanoacetate) mixer1 T-Mixer 1 pumpB->mixer1 pumpC Pump C (DBU) pumpC->mixer1 mixer1->mixer2 reactor1 Heated Reactor Coil (80 °C, 10 bar) mixer2->reactor1 bpr1 Back-Pressure Regulator reactor1->bpr1 collection1 Intermediate Collection bpr1->collection1 pumpD Pump D (Intermediate Solution) collection1->pumpD Dilution & Pumping reactor2 H-Cube® Reactor (10% Pd/C, 50 °C, 70 bar H2) pumpD->reactor2 collection2 Final Product (Indole-3-carboxylic ester) reactor2->collection2

Caption: Workflow for the two-step continuous synthesis of an indole-3-carboxylic ester.

Reissert Indole Synthesis for Indole-2-Carboxylic Acid Esters

The Reissert synthesis is a classic method for preparing indoles, particularly indole-2-carboxylic acids and their esters.[4][5] Its adaptation to continuous flow, especially the reductive cyclization step, has been shown to be highly efficient.[6][7][8]

Experimental Protocol:

This protocol focuses on the second step of the Reissert synthesis: the continuous flow hydrogenation of an ethyl (2-nitrophenyl)pyruvate derivative.

  • Reagents:

    • Solution of ethyl 3-(2-nitrophenyl)-2-oxopropanoate in a suitable solvent mixture (e.g., 1:1 ethyl acetate/ethanol).

  • Flow Reactor Setup:

    • A high-pressure pump is used to deliver the substrate solution.

    • The solution is passed through a commercially available flow hydrogenator (e.g., H-Cube®) equipped with a catalyst cartridge (e.g., 10% Pd/C).

  • Reaction Parameters:

    • Optimization of flow rate, temperature, and hydrogen pressure is crucial for achieving high yields.

Quantitative Data Summary:

ParameterValue
Reactant Ethyl 3-(2-nitrophenyl)-2-oxopropanoate
Solvent Ethyl acetate/Ethanol (1:1)
Temperature 50 °C
Pressure 100 bar H2
Flow Rate 1 mL/min
Catalyst 10% Pd/C
Yield 95%[6]

Logical Relationship Diagram:

Reissert_Flow start Ethyl (2-nitrophenyl)pyruvate Solution pump HPLC Pump start->pump reactor Flow Hydrogenator (Pd/C, H2) pump->reactor product Ethyl 1H-indole-2-carboxylate reactor->product

Caption: Simplified workflow for the continuous flow Reissert synthesis of an indole-2-carboxylic ester.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus.[5][9][10] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. This reaction has been successfully translated to continuous flow systems, often utilizing high temperatures and pressures to accelerate the reaction rate.[9]

General Protocol Outline:

  • Hydrazone Formation (Optional in-situ): A solution of the phenylhydrazine and a suitable keto-ester (e.g., ethyl levulinate to target an indole-3-acetic acid derivative) are pumped and mixed.

  • Cyclization: The mixture is then passed through a heated reactor coil, often in the presence of an acid catalyst (either homogeneous or heterogeneous).

  • Work-up: The product stream is cooled and collected, and the final product is isolated after appropriate work-up procedures.

Due to the wide variety of possible substrates and reaction conditions, specific parameters need to be developed on a case-by-case basis.

Biological Activity and Signaling Pathway

Indole-3-carboxylic acid derivatives, particularly those mimicking the natural plant hormone indole-3-acetic acid (IAA), are potent herbicides.[2][3] They exert their effect by hijacking the plant's natural auxin signaling pathway.

Mechanism of Action:

Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[11][12][13][14] This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.[11][12] The SCF complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome.[11][12] The degradation of Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[11][12] The resulting overstimulation of these genes leads to uncontrolled growth and ultimately, plant death.

Auxin Signaling Pathway Diagram:

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin (or Synthetic Auxin) AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Binds to AuxIAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Genes (Repressed) ARF_low->Gene_low Represses ARF_high ARF Auxin Auxin / Synthetic Auxin TIR1 TIR1/AFB (SCF Complex) Auxin->TIR1 Binds to TIR1->AuxIAA_high Recruits Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Gene_high Auxin-Responsive Genes (Activated) ARF_high->Gene_high Activates

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Conclusion

Flow chemistry provides a powerful platform for the synthesis of indole-3-carboxylic acid derivatives, enabling rapid, efficient, and scalable production. The protocols outlined in this document serve as a starting point for researchers to develop and optimize their own continuous flow syntheses of these important molecules. A thorough understanding of the underlying reaction mechanisms and the biological pathways in which these compounds are active is crucial for the successful design and development of new pharmaceuticals and agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation Reactions for Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of indoles?

The primary challenges in the N-alkylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control. The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[1]

  • Side Reactions: Besides C-alkylation, dialkylation (alkylation at both the nitrogen and a carbon atom) can also occur, especially with highly reactive alkylating agents.[2]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?

Several strategies can be employed to favor N-alkylation over C-alkylation:

  • Choice of Base and Solvent: Classical conditions often involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1][2] This combination deprotonates the indole nitrogen to form the more nucleophilic indolate anion, which generally favors N-alkylation.[1][2] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3][4] For example, increasing the temperature to 80 °C has resulted in complete N-alkylation in some cases.[2][4]

  • Blocking the C3 Position: If the C3 position of the indole is already substituted, the likelihood of C3-alkylation is significantly reduced.[1]

  • Use of Protecting Groups: Introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[2]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1][2][5]

Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?

Low yields in N-alkylation reactions can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This is influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1] It is critical to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) when using strong bases like NaH.[2]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]

  • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, exploring milder reaction conditions is recommended.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.

Issue 1: Predominant C3-Alkylation Product

  • Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve the N-selectivity?

  • Answer: The competition between N- and C3-alkylation is a common issue.[2] To favor N-alkylation, consider the following:

    • Ensure Complete Deprotonation: Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2][3] Use a strong base like NaH in a polar aprotic solvent like DMF to ensure the formation of the indolate anion.[2][3]

    • Optimize Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they effectively dissolve the indole anion.[3] Ethereal solvents like THF can sometimes lead to poorer N-selectivity compared to more polar solvents like DMF.[3]

    • Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product.[1][3][4]

    • Change the Counter-ion: Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) will alter the counter-ion (Na⁺, K⁺, Cs⁺) and can influence the site of alkylation.[3]

Issue 2: Formation of Dialkylated Products

  • Question: My reaction is producing dialkylated products. How can I prevent this?

  • Answer: Dialkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents or under harsh conditions.[2] To minimize this:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]

    • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation.[2]

    • Monitor Reaction Progress: Carefully monitor the reaction and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help control reactivity.[2]

Issue 3: Slow or Incomplete Reaction

  • Question: My N-alkylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

  • Answer: Several factors can contribute to a sluggish reaction:

    • Insufficiently Reactive Alkylating Agent: Alkyl bromides and iodides are generally more reactive than alkyl chlorides. If using a less reactive halide, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction.

    • Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere.[2] Moisture will quench the base and inhibit the reaction.[2]

    • Deactivated Substrates: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making alkylation more difficult.[3] In such cases, more forcing conditions like a stronger base, higher temperature, or a more reactive alkylating agent may be necessary.[3]

Data Presentation

The following table summarizes the effect of different bases and solvents on the N-alkylation of indoles, providing a comparative overview of reaction conditions and their typical outcomes.

Base Solvent Temperature (°C) Typical Outcome Reference(s)
NaHDMF0 to RT or higherGenerally high yields and good N-selectivity.[1][2][4]
NaHTHF0 to RT or higherEffective, but may show lower N-selectivity than DMF.[1][2]
KHDMF/THFRTSimilar to NaH, can influence regioselectivity.[3]
K₂CO₃Acetone/DMFRefluxMilder conditions, suitable for some substrates.[6][7]
Cs₂CO₃DMFRT to 80Effective base, can improve yields in some cases.[3]
KOHDioxane100Used in some copper-catalyzed N-alkylation reactions.[8]
DABCODMF90-95A milder organic base used with specific alkylating agents.[2][9]

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of an indole using an alkyl halide as the alkylating agent and sodium hydride as the base in dimethylformamide (DMF).

Materials and Reagents:

  • Indole substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).[1]

  • Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.[1][10]

  • Cool the solution to 0 °C in an ice bath.[1][10]

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1][10]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.[1]

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting_Workflow cluster_start Start: N-Alkylation Reaction Issue cluster_problems Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_side_reactions Solutions for Side Reactions Start Identify Primary Issue LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity (C3-Alkylation) Start->PoorSelectivity SideReactions Other Side Reactions (e.g., Dialkylation) Start->SideReactions CheckPurity Check Reagent Purity & Anhydrous Conditions LowYield->CheckPurity OptimizeBase Optimize Base (Strength/Stoichiometry) LowYield->OptimizeBase OptimizeTempTime Optimize Temperature & Reaction Time LowYield->OptimizeTempTime EnsureDeprotonation Ensure Complete Deprotonation (Strong Base/Polar Solvent) PoorSelectivity->EnsureDeprotonation IncreaseTemp Increase Temperature PoorSelectivity->IncreaseTemp ChangeCounterIon Change Counter-ion (Different Base) PoorSelectivity->ChangeCounterIon ControlStoichiometry Control Alkylating Agent Stoichiometry SideReactions->ControlStoichiometry SlowAddition Slow Addition of Alkylating Agent SideReactions->SlowAddition

Caption: Troubleshooting workflow for N-alkylation of indoles.

N_vs_C_Alkylation cluster_indole Indole Reactivity cluster_alkylation Alkylation Pathways Indole Indole Indolate Indolate Anion Indole->Indolate + Strong Base (e.g., NaH) C3_Alkylation C3-Alkylation (Kinetic Product) Indole->C3_Alkylation Favored by: - Incomplete Deprotonation N_Alkylation N-Alkylation (Thermodynamic Product) Indolate->N_Alkylation Favored by: - Polar Aprotic Solvents (DMF) - Higher Temperature Indolate->C3_Alkylation Competes with N-Alkylation

Caption: Competing pathways for N- vs. C3-alkylation of indoles.

References

Technical Support Center: Synthesis of 1,3-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3-disubstituted indoles. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 1,3-disubstituted indoles?

The synthesis of 1,3-disubstituted indoles can be challenging due to several factors. Key issues include controlling regioselectivity between N-1 and C-3 positions, achieving high yields, minimizing side reactions, and purifying the final product. Common synthetic methods like the Fischer indole synthesis, Friedel-Crafts alkylation, and palladium-catalyzed cross-coupling reactions each present their own unique set of challenges.[1][2][3]

Q2: How do I choose the best synthetic strategy for my target 1,3-disubstituted indole?

The choice of synthesis route depends heavily on the desired substitution pattern and the available starting materials. For instance, the Fischer indole synthesis is a widely used method but can be sensitive to steric hindrance and electronic effects of substituents.[1][4] Friedel-Crafts alkylation is another common approach, but often suffers from polyalkylation, especially with electron-rich indoles.[3] Palladium-catalyzed methods offer a versatile alternative for constructing the indole core or for late-stage functionalization.[5][6]

The following decision tree can help guide your choice of synthetic strategy:

Caption: A decision tree to guide the selection of a synthetic strategy.

Troubleshooting Guides

Problem 1: Low Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis is resulting in a low yield of the desired 1,3-disubstituted indole. What are the possible causes and how can I troubleshoot this?

A: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors.[1][7] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]

  • Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature and the choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl, H2SO4).[1] Empirical optimization of these parameters is often necessary.

  • Substituent Effects:

    • Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1][4][8]

    • Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Side Reactions: The acidic conditions can promote unwanted Friedel-Crafts type reactions if other aromatic rings are present. N-N bond cleavage is a significant competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[1][4]

The following workflow can guide your troubleshooting process:

G Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials (Arylhydrazine, Carbonyl) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions temp Vary Temperature optimize_conditions->temp acid Screen Different Acid Catalysts and Concentrations optimize_conditions->acid analyze_byproducts Analyze Byproducts (e.g., via GC-MS, NMR) acid->analyze_byproducts nn_cleavage N-N Cleavage Products Detected? (e.g., Aniline derivatives) analyze_byproducts->nn_cleavage yes_cleavage Yes nn_cleavage->yes_cleavage no_cleavage No nn_cleavage->no_cleavage consider_lewis_acid Consider milder Lewis acid catalysts (e.g., ZnCl2) yes_cleavage->consider_lewis_acid steric_issue Consider Steric Hindrance no_cleavage->steric_issue modify_substrate If possible, modify substrate to reduce electron-donating character. consider_lewis_acid->modify_substrate alternative_route Consider Alternative Synthetic Route modify_substrate->alternative_route steric_issue->alternative_route

Caption: A workflow for troubleshooting low yields in Fischer indole synthesis.

Problem 2: Poor Regioselectivity (N-1 vs. C-3 Alkylation)

Q: I am getting a mixture of N-1 and C-3 alkylated products. How can I control the regioselectivity of indole alkylation?

A: The regioselectivity of indole alkylation is a delicate balance of several factors.[2] Generally, conditions that favor the formation of a "harder" indole anion promote N-alkylation, while conditions leading to a "softer" anion can result in C-3 alkylation.[2]

Here are the key factors to consider for controlling regioselectivity:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[2] The counterion of the base can also influence selectivity through coordination effects.

  • Solvent: The solvent plays a significant role. Polar aprotic solvents like DMF or DMSO can influence the dissociation of the indolide salt and the nature of the anion.

  • Alkylating Agent: The nature of the alkylating agent is important. Harder electrophiles tend to favor N-alkylation.

  • Temperature: Reaction temperature can affect the N/C selectivity. Lower temperatures may favor one isomer over the other.

  • Protecting Groups: The use of a protecting group on the nitrogen atom can direct alkylation to the C-3 position.

The following diagram illustrates the factors influencing regioselectivity:

G Factors Influencing N- vs. C3-Alkylation of Indoles indole Indole base Base (e.g., NaH, KOH) indole->base solvent Solvent (e.g., DMF, THF) indole->solvent alkylating_agent Alkylating Agent (RX) indole->alkylating_agent temperature Temperature indole->temperature n_alkylation N-Alkylation base->n_alkylation 'Harder' Anion c3_alkylation C3-Alkylation base->c3_alkylation 'Softer' Anion solvent->n_alkylation solvent->c3_alkylation alkylating_agent->n_alkylation alkylating_agent->c3_alkylation temperature->n_alkylation temperature->c3_alkylation

Caption: Key factors influencing the regioselectivity of indole alkylation.

Problem 3: Polyalkylation in Friedel-Crafts Reactions

Q: My Friedel-Crafts alkylation of indole is leading to multiple alkylation products. How can I prevent this?

A: Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of indoles because the initial alkylation product is often more reactive than the starting indole.[3] To minimize polyalkylation, consider the following strategies:

  • Use a Large Excess of Indole: Using a significant excess of the indole nucleophile can increase the probability that the electrophile reacts with the starting material rather than the alkylated product.[3]

  • Employ Milder Reaction Conditions: Lowering the reaction temperature and using weaker Lewis acids (e.g., SnCl₂, Sc(OTf)₃) can sometimes reduce the extent of polyalkylation, although this may also decrease the overall reaction rate.[3]

  • Use of Electron-Withdrawing Groups: Introducing an electron-withdrawing group onto the indole ring can deactivate it towards further electrophilic substitution.[3] For example, using a 5-nitro-substituted indole can lead to higher yields of the mono-alkylated product.[3]

  • Choice of Alkylating Agent: Highly reactive alkylating agents are more prone to causing polyalkylation.[3] If possible, choose a less reactive electrophile.

Data Presentation

Table 1: Effect of Lewis Acid on Friedel-Crafts Alkylation Yield

EntryLewis Acid (mol%)Temperature (°C)Yield of Mono-alkylated Product (%)
1AlCl₃ (100)25Complex Mixture
2SnCl₂ (20)045
3Sc(OTf)₃ (10)060
4Fe(OTf)₃ (10)8575[9]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Fischer Indole Synthesis

Disclaimer: This is a general protocol and may require optimization for specific substrates.

  • Hydrazone Formation: To a solution of the arylhydrazine (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (1.0-1.2 equiv). The mixture is typically stirred at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC).

  • Cyclization: The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a protic acid like HCl or H₂SO₄) is added to the reaction mixture.[1] The amount and type of acid should be optimized. The mixture is then heated to the desired temperature (often ranging from 80 °C to 150 °C) for a period of time until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]

General Procedure for Friedel-Crafts Alkylation of Indole

Disclaimer: This protocol is a general guideline and requires optimization.

  • Reaction Setup: To a solution of the indole (1.0-5.0 equiv) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., argon, nitrogen), add the Lewis acid catalyst (e.g., Fe(OTf)₃, 10 mol%) at the desired temperature (e.g., 0 °C to 85 °C).[9]

  • Addition of Alkylating Agent: The alkylating agent (1.0 equiv) is added to the reaction mixture, often dropwise as a solution in the same solvent.

  • Reaction Monitoring: The reaction is stirred at the chosen temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of a salt (e.g., NH₄Cl). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

References

Technical Support Center: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-pentyl-1H-indole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the alkaline hydrolysis of the corresponding ester, typically ethyl 1-pentyl-1H-indole-3-carboxylate or a similar alkyl ester.[1][2] This reaction involves heating the ester with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a solvent mixture like ethanol and water.[1][2] The reaction is then acidified to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate, which can then be isolated.[1]

Q2: My reaction yield is significantly lower than the reported ~92%. What are the common causes and how can I improve it?

A2: Low yields are typically due to incomplete hydrolysis or losses during the workup procedure.

  • Incomplete Hydrolysis: The conversion of the ester to the carboxylic acid may not have gone to completion.

    • Solution 1: Increase Reaction Time and/or Temperature. A common procedure involves stirring overnight at room temperature, followed by heating at an elevated temperature (e.g., 75°C) for several hours to ensure the reaction is complete.[1]

    • Solution 2: Increase Base Stoichiometry. Use a sufficient excess of the base (e.g., 3 or more equivalents of KOH) to drive the saponification reaction forward.[1]

  • Workup Losses: The product can be lost during extraction and isolation phases.

    • Solution 1: Ensure Complete Precipitation. After hydrolysis, the solution must be made sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Check the pH with litmus paper or a pH meter.

    • Solution 2: Thorough Extraction. Extract the acidified aqueous solution multiple times (e.g., 3 x 25 mL) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[1]

Q3: The final product is impure. What are the likely contaminants and how can I remove them?

A3: Common impurities include unreacted starting ester, colored byproducts from degradation, and residual solvents.

  • Unreacted Starting Material: The most common impurity is the starting ester.

    • Solution: Acid-Base Extraction. This is a highly effective purification method. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., 1M NaOH). The carboxylic acid will deprotonate and move to the aqueous layer, while the neutral ester impurity remains in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product, which is then re-extracted into an organic solvent.[3]

  • Colored Impurities: A yellow or brown tint can indicate the presence of oxidation or degradation products, which can occur with indole compounds.[4]

    • Solution 1: Recrystallization. Recrystallize the crude product from a suitable solvent system.

    • Solution 2: Activated Carbon. Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration.[3]

  • Residual Solvents: Solvents like ethanol or water can be trapped in the final product.

    • Solution: Azeotropic Removal or High Vacuum. One reported method involves removing residual water and ethanol by azeotropic distillation with acetonitrile.[1] Alternatively, drying the final product under a high vacuum for an extended period is effective.

Q4: What are the best analytical techniques to confirm the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting known impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity without requiring reference standards for the impurities.[1][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying both known and unknown impurities by providing mass-to-charge ratio information, even at trace levels.[4]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[3]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Ethyl 1-pentyl-1H-indole-3-carboxylate

This protocol is adapted from a high-yield reported procedure.[1]

  • Dissolution: Dissolve ethyl 1-pentyl-1H-indole-3-carboxylate (e.g., 9.44 mmol) in ethanol (45 mL).

  • Base Addition: Slowly add a solution of potassium hydroxide (KOH, 85% purity, 28.33 mmol) in water (5 mL) to the reaction mixture.

  • Initial Reaction: Stir the mixture at room temperature overnight.

  • Heating: Add an additional portion of KOH (85%, ~1 g) and heat the mixture to 75°C for 4 hours to drive the reaction to completion.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with 1 M hydrochloric acid (HCl) until the pH is ~1-2. The product should precipitate.

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Drying: To remove residual water and ethanol, dissolve the crude product in acetonitrile and concentrate under reduced pressure. Repeat this step four times to yield the final product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a standard method for purifying carboxylic acids from neutral impurities like esters.[3]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate (50-100 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution (3 x 30 mL). Combine the aqueous layers. The desired acid is now in the aqueous layer as its sodium salt, while the neutral ester impurity remains in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl or 3 M HCl until the pH is ~1-2. The pure carboxylic acid will precipitate out of the solution.

  • Product Extraction: Extract the purified carboxylic acid from the aqueous solution using diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Expected Outcome

ParameterValue/ConditionExpected OutcomeReference
Starting MaterialEthyl 1-pentyl-1H-indole-3-carboxylate-[1]
BasePotassium Hydroxide (KOH)-[1]
SolventEthanol / Water-[1]
TemperatureRoom Temperature, then 75°CComplete Hydrolysis[1]
Yield ~92% High product recovery[1]
Purity >98% (Post-Purification) High purity suitable for further use-

Table 2: Comparison of Recommended Purification Techniques

TechniquePrinciplePrimary UseAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of acidic product and neutral impurities in aqueous base.Removing unreacted ester.Highly effective for separating acids from neutral compounds; scalable.Requires use of acids and bases; involves multiple steps.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.Removing a wide range of solid impurities, including colored ones.Can yield very high purity crystalline material.Yield loss is possible; requires finding a suitable solvent system.
Activated Carbon Treatment Adsorption of large, conjugated molecules (often colored) onto a carbon matrix.Decolorizing the final product.Simple and effective for removing colored impurities.Can sometimes adsorb the product, leading to yield loss.

Visualizations

Synthesis_Pathway Synthesis of this compound Ester Ethyl 1-pentyl-1H- indole-3-carboxylate Acid 1-pentyl-1H-indole-3- carboxylic acid Ester->Acid 1. KOH, EtOH/H₂O 2. HCl (aq)

Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Troubleshooting_Workflow start Experiment Completed check_yield Yield is Low? start->check_yield check_purity Product is Impure? check_yield->check_purity No incomplete_rxn Incomplete Hydrolysis? (Check TLC/NMR of crude) check_yield->incomplete_rxn Yes workup_loss Workup Losses? check_yield->workup_loss Yes purify Perform Purification (Acid-Base Extraction, Recrystallization) check_purity->purify Yes end_ok Successful Synthesis check_purity->end_ok No optimize_rxn Increase Reaction Time, Temp, or Base Conc. incomplete_rxn->optimize_rxn optimize_workup Ensure Full Precipitation (pH 1-2) & Thorough Extraction workup_loss->optimize_workup end_reassess Re-run with Optimized Conditions optimize_rxn->end_reassess optimize_workup->end_reassess purify->end_ok

Caption: A logical workflow for troubleshooting common synthesis issues.

Purification_Workflow Acid-Base Extraction Workflow cluster_extraction Step 1: Base Extraction cluster_separation Step 2: Separation cluster_isolation Step 3: Product Isolation crude Crude Product (Acid + Ester) in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base organic_layer Organic Layer: Unreacted Ester add_base->organic_layer Separate Layers aqueous_layer Aqueous Layer: Deprotonated Acid (Salt) add_base->aqueous_layer Separate Layers acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify extract Extract with Fresh Organic Solvent acidify->extract pure_product Pure Carboxylic Acid in Organic Solvent extract->pure_product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Resolving Poor Regioselectivity in Indole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity (N- vs. C3-alkylation) of indole alkylation?

A1: The regioselectivity of indole alkylation is a delicate balance between the kinetic and thermodynamic stability of the products and is influenced by several critical factors. These include the choice of base and its counter-ion, the solvent, the reaction temperature, and the nature of the alkylating agent. Generally, conditions that favor the formation of the indole anion (indolide) tend to promote N-alkylation, while conditions that facilitate electrophilic attack on the neutral indole often lead to C3-alkylation.[1][2]

Q2: How does the choice of base and solvent influence the N- versus C3-alkylation outcome?

A2: The base and solvent system is crucial in determining the regioselectivity. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to deprotonate the indole nitrogen, forming the indolate anion, which is a strong nitrogen nucleophile, thus favoring N-alkylation.[3][4] The choice of solvent can significantly impact the reaction's outcome. For instance, in some catalytic systems, THF has been shown to favor N-alkylation, while other solvents promote C3-alkylation.[1] The ability of the solvent to solvate the cation of the base also plays a role; for example, different alkali metal hydrides can give different N/C3 ratios in the same solvent.

Q3: Can the alkylating agent's structure direct the regioselectivity?

A3: Yes, the nature of the alkylating agent is a key determinant. Highly reactive electrophiles, such as primary alkyl halides, tend to react quickly with the most nucleophilic site. Under neutral or weakly acidic conditions, this is the C3 position of the indole ring. Sterically hindered alkylating agents may favor attack at the less hindered nitrogen atom.

Q4: Are there catalytic methods to control the regioselectivity of indole alkylation?

A4: Absolutely. Several catalytic systems have been developed to achieve high regioselectivity. For instance, palladium catalysts, often in conjunction with ligands like norbornene, can direct alkylation to the C2 position.[5][6] Copper hydride (CuH) catalysis with specific phosphine ligands can be tuned to selectively yield either N-alkylated or C3-alkylated products.[5] Furthermore, phase-transfer catalysis (PTC) is a powerful technique for achieving N-alkylation under biphasic conditions.[2]

Q5: How does temperature affect the regioselectivity of the reaction?

A5: Temperature can influence the kinetic versus thermodynamic control of the reaction. In many cases, C3-alkylation is the kinetically favored pathway, while N-alkylation is thermodynamically more stable. Therefore, running the reaction at higher temperatures can sometimes favor the formation of the N-alkylated product.[2] Conversely, lower temperatures may be employed to enhance selectivity in certain catalytic systems.

Troubleshooting Guides

Problem 1: My reaction yields predominantly the C3-alkylated product, but I want the N-alkylated indole.

Possible CauseTroubleshooting Suggestion
Incomplete Deprotonation The indole N-H is not fully deprotonated, leaving the C3 position as the most nucleophilic site. Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and an appropriate solvent (e.g., anhydrous DMF, THF).[3][4] Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
Reaction Conditions Favoring C3-Alkylation Friedel-Crafts type conditions (Lewis or Brønsted acids) will strongly favor C3-alkylation.[7][8][9][10] For N-alkylation, switch to basic conditions.
Reactive Alkylating Agent Highly reactive alkylating agents may react before complete deprotonation of the indole. Consider adding the alkylating agent at a lower temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.
Solvent Choice The solvent can influence the N/C3 ratio. If you are using a less polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO.

Problem 2: I am observing a mixture of N- and C3-alkylated products with poor selectivity.

Possible CauseTroubleshooting Suggestion
Suboptimal Base/Solvent Combination The balance between N- and C3-alkylation is sensitive to the reaction environment. Screen different base/solvent combinations. For example, if NaH in THF gives a mixture, try KOH in DMSO or explore phase-transfer catalysis conditions.
Reaction Temperature The temperature may be influencing the selectivity. Try running the reaction at different temperatures (e.g., 0 °C, room temperature, or elevated temperatures) to see how it affects the product ratio.
Order of Addition Adding the alkylating agent to a pre-formed solution of the indole and base is generally recommended for N-alkylation.[1]

Problem 3: My reaction is giving the C2-alkylated product instead of the expected N- or C3-isomer.

Possible CauseTroubleshooting Suggestion
Catalyst-Directed C-H Activation Certain transition metal catalysts, particularly palladium in the presence of directing groups or specific ligands like norbornene, are known to facilitate C2-alkylation.[5][6] If C2-alkylation is undesired, avoid these catalytic systems.
Use of a Directing Group If your indole substrate has a directing group at the N1 or C3 position, it may be directing the alkylation to the C2 position.

Data Presentation

Table 1: Effect of Base and Solvent on the Regioselectivity of Indole Alkylation

Indole SubstrateAlkylating AgentBaseSolventN/C3 RatioYield (%)Reference
Indolen-Pentyl bromideNaHTHF>99:1 (N-alkylation)-[11]
Indolen-Pentyl bromideK2CO3DMF1.9:1 (N:C)-[11]
Indolen-Pentyl bromideCs2CO3DMF1.9:1 (N:C)-[11]
Indolen-Pentyl bromideNaHDMSO1.6:1 (N:C)-[11]
IndoleBenzyl bromideNaHDMFHigh N-selectivityExcellent[4]
IndoleAllylic EsterPd-PhenanthrolineWaterHigh C3-selectivityup to 91[8]

Note: The table presents a summary of trends observed in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride and DMF

This protocol describes a standard method for achieving selective N-alkylation of indoles.[3][12][13]

Materials:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate.

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add the alkylating agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C3-Alkylation of Indole via Friedel-Crafts Reaction

This protocol outlines a general method for the C3-alkylation of indoles using a Lewis acid catalyst.[7][9]

Materials:

  • Indole substrate (1.0 eq.)

  • Alkylating agent (e.g., alcohol, alkene, or alkyl halide) (1.0 - 1.5 eq.)

  • Lewis acid catalyst (e.g., FeCl₃, InCl₃, Cu(OTf)₂) (5-10 mol%)

  • Anhydrous solvent (e.g., nitromethane, dichloromethane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the indole substrate and the anhydrous solvent.

  • Add the Lewis acid catalyst to the solution.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor by TLC.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Poor Regioselectivity in Indole Alkylation q1 Desired Product? start->q1 n_alkylation N-Alkylation q1->n_alkylation N-Alkylation c3_alkylation C3-Alkylation q1->c3_alkylation C3-Alkylation c2_alkylation C2-Alkylation q1->c2_alkylation C2-Alkylation n_check_base Strong Base Used? (e.g., NaH, KOtBu) n_alkylation->n_check_base c3_check_conditions Reaction Conditions? c3_alkylation->c3_check_conditions c2_check_catalyst Catalyst Present? c2_alkylation->c2_check_catalyst n_use_strong_base Use Strong Base in Polar Aprotic Solvent (DMF, THF) n_check_base->n_use_strong_base No n_check_temp Optimize Temperature n_check_base->n_check_temp Yes n_increase_temp Increase Temperature for Thermodynamic Product n_check_temp->n_increase_temp Low n_ptc Consider Phase Transfer Catalysis n_check_temp->n_ptc Optimized c3_use_acid Use Lewis or Brønsted Acid (Friedel-Crafts) c3_check_conditions->c3_use_acid Acidic c3_neutral Neutral Conditions with Reactive Electrophile c3_check_conditions->c3_neutral Basic/Neutral c2_pd_catalyst Palladium Catalyst with Norbornene? c2_check_catalyst->c2_pd_catalyst Yes c2_directing_group Directing Group on Indole? c2_check_catalyst->c2_directing_group No

Caption: Troubleshooting workflow for poor regioselectivity in indole alkylation.

Reaction_Mechanism cluster_n_alkylation N-Alkylation Pathway cluster_c3_alkylation C3-Alkylation Pathway indole_n Indole indolate Indolate Anion indole_n->indolate + Base - H+ n_product N-Alkylated Indole indolate->n_product + R-X - X- indole_c3 Indole intermediate Wheland Intermediate indole_c3->intermediate + R-X c3_product C3-Alkylated Indole intermediate->c3_product - H+

Caption: Competing pathways for N- vs. C3-alkylation of indole.

Catalytic_Cycle catalyst Active Catalyst [M-L] substrate_complex Substrate Complex catalyst->substrate_complex + Indole activation Regioselective Activation substrate_complex->activation alkyl_complex Alkyl-Metal Complex activation->alkyl_complex + Alkylating Agent product_release Product Release alkyl_complex->product_release Reductive Elimination product_release->catalyst + Product

Caption: Generalized catalytic cycle for regioselective indole alkylation.

References

Technical Support Center: Indole-3-Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of indole-3-carboxylic acids (I3CA) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of indole-3-carboxylic acid in solution?

A1: The stability of indole-3-carboxylic acid (I3CA) in solution is primarily influenced by several factors, including:

  • pH: I3CA can undergo acid-catalyzed decarboxylation, particularly in strong acidic conditions. The ionization state of the carboxylic acid group, which is pH-dependent, can also affect the molecule's reactivity and degradation pathways.[1][2]

  • Light: Like many indole derivatives, I3CA is susceptible to photodegradation. Exposure to light, especially UV and white light, can lead to the formation of degradation products.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, maintaining low temperatures is crucial.[5]

  • Oxidizing Agents: The indole ring is susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solution can lead to the formation of various oxidation products, often colored.[6]

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for creating stock solutions, its quality (e.g., presence of water) can be a factor. The composition of aqueous buffers or cell culture media can also influence degradation rates.[3][7]

Q2: What are the optimal storage conditions for indole-3-carboxylic acid solutions?

A2: To ensure the stability of your I3CA solutions, the following storage conditions are recommended:

  • Short-term Storage (days to weeks): Store solutions at 2-8°C in a refrigerator.

  • Long-term Storage (months to years): For optimal stability, store stock solutions at -20°C or -80°C.[8] Vendor recommendations suggest that solutions in DMSO can be stable for up to one year at -80°C.[7][8]

  • Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6]

  • Inert Atmosphere: For maximum stability of stock solutions, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquotting: It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: My indole-3-carboxylic acid solution has changed color. What does this indicate?

A3: A change in the color of your I3CA solution, often to a yellow, pink, or brownish hue, is a common indicator of degradation.[6] This is typically due to the oxidation of the indole ring, which can lead to the formation of colored oligomers and various degradation byproducts. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: Can I autoclave solutions containing indole-3-carboxylic acid?

A4: While some studies on the related compound indole-3-acetic acid (IAA) suggest it may be more stable to autoclaving than commonly believed, especially at a neutral pH, it is generally not recommended for indole-3-carboxylic acid.[9] The heat and pressure of autoclaving can accelerate degradation, including decarboxylation and oxidation. To sterilize solutions containing I3CA, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent experimental results or loss of compound activity. Degradation of I3CA in the experimental medium (e.g., cell culture media, aqueous buffers).• Prepare fresh I3CA solutions immediately before each experiment.• Minimize the time the compound is in the experimental medium before analysis.• Perform a stability study of I3CA in your specific experimental medium under the conditions of your assay (e.g., 37°C, 5% CO₂).
Precipitate forms in the solution upon storage or after dilution. • Poor solubility of I3CA in the chosen solvent or buffer.• Change in pH upon dilution, affecting solubility.• Degradation products may be less soluble.• Ensure the concentration is within the solubility limits for the specific solvent. For DMSO, sonication may be recommended to aid dissolution.[8]• When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, do so gradually while vortexing to avoid precipitation.• Check the pH of the final solution and adjust if necessary, keeping in mind the pH stability of I3CA.
Appearance of new peaks in HPLC chromatograms over time. Chemical degradation of I3CA.• Confirm the identity of the new peaks as degradation products using techniques like LC-MS.• Review storage conditions (temperature, light exposure) and solution preparation methods.• Implement a stability-indicating HPLC method to monitor the purity of your solutions over time.

Quantitative Stability Data

The following tables summarize the known stability of indole-3-carboxylic acid and the closely related compound, indole-3-acetic acid (IAA), under various conditions. Data for IAA is included for reference due to the limited availability of comprehensive stability studies on I3CA.

Table 1: Stability of Indole-3-Carboxylic Acid in Solution

Condition Solvent/Medium Observation Reference
Acidic pH Aqueous SolutionSubject to acid-catalyzed decarboxylation.[1]
Optimal pH for Enzymatic Decarboxylation Aqueous Buffer (in vitro enzyme assay)Optimal pH for decarboxylase activity is 6.5, with a 50% loss of activity at pH 5.7 and 6.8. This indicates the molecule's susceptibility to enzymatic degradation under these conditions.[10]
Storage (Powder) Solid StateStable for up to 3 years at -20°C.[8]
Storage (in DMSO) DMSOStable for up to 1 year at -80°C.[7][8]

Table 2: Stability of Indole-3-Acetic Acid (IAA) in Solution (for reference)

Condition Solvent/Medium Observation Reference
White Light Exposure Murashige and Skoog (MS) MediaAlmost completely degraded after 4 days. The presence of pyridoxine (Vitamin B6) enhances the rate of photodegradation.[3]
Yellow Light or Darkness Murashige and Skoog (MS) MediaNo significant degradation observed after 4 days.[3]
Autoclaving (120°C, 10 min) Deionized Water or Culture Media (pH 6)No IAA decomposition was observed.[9]
Aeration Culture Media (in the dark)No decomposition of IAA after 12 days of shaking on a rotary shaker.[9]
Heat (121°C, 15 min) & Light (1000 lux) Cell Culture SupernatantCrude extract of IAA was stable for 30 days.[5]
Storage (4°C, in the dark) Cell Culture SupernatantIAA sample was stored effectively for up to 2 months.[5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Indole-3-Carboxylic Acid

This protocol outlines a general method for assessing the stability of I3CA in a given solution. The specific parameters may need to be optimized for your equipment and experimental conditions.

1. Materials and Equipment:

  • Indole-3-carboxylic acid

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade acids (e.g., phosphoric acid, formic acid)

  • Volumetric flasks and pipettes

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS-compatible method).

  • Mobile Phase B: Acetonitrile.

  • Stock Solution: Accurately weigh and dissolve I3CA in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Test Solutions: Dilute the stock solution with the desired experimental medium (e.g., phosphate buffer at various pH values, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient elution may be necessary to separate degradation products from the parent compound. For example:

    • Start with 80% Mobile Phase A and 20% Mobile Phase B.

    • Linearly increase to 50% Mobile Phase B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of I3CA (approximately 280 nm) and also scan a wider range with a PDA detector to identify potential degradation products with different chromophores.

  • Injection Volume: 10-20 µL

4. Stability Study Procedure:

  • Prepare the test solutions of I3CA in the desired media.

  • Immediately after preparation (t=0), inject a sample into the HPLC to obtain the initial concentration and purity profile.

  • Expose the test solutions to the desired stress conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution and analyze by HPLC.

  • Calculate the percentage of I3CA remaining at each time point relative to the initial concentration. The appearance of new peaks and a decrease in the peak area of I3CA indicate degradation.

Visualizations

Degradation_Pathways I3CA Indole-3-Carboxylic Acid Decarboxylation_Product Indole I3CA->Decarboxylation_Product  Acid (H+)  Heat Oxidation_Products Oxidized Derivatives (e.g., Hydroxyindoles, Oligomers) I3CA->Oxidation_Products  Light (hv)  O2 / Oxidizing Agents

Caption: Potential degradation pathways of Indole-3-Carboxylic Acid.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare I3CA Stock Solution Prep_Test Prepare Test Solutions (various conditions) Prep_Stock->Prep_Test Stress Incubate under defined conditions (T, pH, light) Prep_Test->Stress Sampling Sample at Time Points Stress->Sampling t = 0, 1, 2, 4... hrs HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for an I3CA stability study.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Check Solution Appearance (Color, Precipitate) Start->Check_Solution Degradation_Suspected Degradation Suspected Check_Solution->Degradation_Suspected Color change or precipitate observed Check_Storage Review Storage Conditions (Temp, Light, Aliquots) Check_Solution->Check_Storage Solution appears normal Prepare_Fresh Prepare Fresh Solution Immediately Before Use Degradation_Suspected->Prepare_Fresh Successful Experiment Successful Experiment Prepare_Fresh->Successful Experiment Optimize_Storage Optimize Storage (-80°C, Amber Vials) Check_Storage->Optimize_Storage Conditions not optimal Run_Stability_Study Conduct Stability Study in Experimental Medium Check_Storage->Run_Stability_Study Conditions are optimal Optimize_Storage->Prepare_Fresh Modify Protocol Based\non Stability Data Modify Protocol Based on Stability Data Run_Stability_Study->Modify Protocol Based\non Stability Data

Caption: Troubleshooting logic for I3CA stability issues.

References

troubleshooting low yields in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently encountered issues during the Fischer indole synthesis, with a focus on troubleshooting low yields.

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

Low yields are a common challenge in the Fischer indole synthesis and can be attributed to several factors including substrate decomposition, competing side reactions, or incomplete conversion.[1]

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solutions
Inappropriate Acid Catalyst The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][3]
Sub-optimal Temperature High temperatures can lead to the formation of tar and resin, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature.[1]
Impure Starting Materials Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions. Ensure the purity of your starting materials by using freshly distilled or recrystallized compounds.[3][4]
Incomplete Conversion This can be due to an insufficient amount of a suitable acid catalyst or a low reaction temperature, as the[5][5]-sigmatropic rearrangement often has a significant activation energy.[4] Consider cautiously increasing the temperature while monitoring for decomposition.
Steric Hindrance Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the sigmatropic rearrangement and cyclization steps.[1][3]
Substituent Effects Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction.[3][6][7] For these substrates, consider using milder reaction conditions or alternative synthetic routes.[1]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield or No Product check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify & restart optimize_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) check_purity->optimize_catalyst If pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp check_conversion Monitor Reaction by TLC optimize_temp->check_conversion check_conversion->optimize_catalyst Incomplete conversion consider_alternatives Consider Alternative Methods (e.g., Microwave) check_conversion->consider_alternatives Decomposition success Improved Yield check_conversion->success Complete conversion

A workflow diagram for troubleshooting low yields.

Issue 2: Formation of Multiple Products/Side Reactions

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote the formation of byproducts.[1]

Common Side Reactions and How to Minimize Them:

Side Reaction Explanation & Mitigation
N-N Bond Cleavage This is a significant competing pathway, especially with electron-donating substituents on the carbonyl compound, which can over-stabilize a key intermediate.[3][6][7] This leads to byproducts like aniline derivatives.[3] Milder reaction conditions may be beneficial.
Friedel-Crafts Type Reactions The acidic conditions can promote unwanted reactions with aromatic rings if they are present in the substrates.[3] Careful selection of the acid catalyst and reaction temperature can help minimize this.
Tar and Polymeric Byproducts Strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1] Gradual heating and finding the optimal temperature are key.
Aldol Condensation Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions. This can be minimized by controlling the reaction temperature and the rate of addition of the carbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Fischer indole synthesis mechanism?

A1: The mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[5][8]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[5][8]

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.[5][8]

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.[5]

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[5][8]

Fischer Indole Synthesis Mechanism

fischer_indole_mechanism cluster_start Reactants arylhydrazine Arylhydrazine hydrazone Phenylhydrazone Formation arylhydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone tautomerization Tautomerization to Enamine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Aromatization & Cyclization rearrangement->cyclization elimination Ammonia Elimination cyclization->elimination indole Indole Product elimination->indole

Key steps of the Fischer indole synthesis mechanism.

Q2: How do I choose the right acid catalyst?

A2: The choice of acid catalyst is highly dependent on the specific substrates being used. A good starting point is to screen a few different types. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][4] For less reactive substrates, polyphosphoric acid (PPA) is often a good choice.[4]

Comparison of Common Acid Catalysts

Catalyst Type Examples General Applicability
Brønsted Acids HCl, H₂SO₄, p-TsOHWidely applicable, but strength needs to be optimized to avoid decomposition.[2]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Effective for many substrates; ZnCl₂ is a classic choice.[2][3]
Polyphosphoric Acid (PPA) -Often used for less reactive substrates and can act as both catalyst and solvent.[1][3]

Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A3: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[3][8] A common and more successful alternative is to use pyruvic acid as the carbonyl compound, which results in indole-2-carboxylic acid. This can then be decarboxylated by heating to yield the unsubstituted indole.[3][8]

Q4: I am having difficulty with the purification of my final indole product. What can I do?

A4: Purification of indoles can be challenging due to their polarity and potential for decomposition on silica gel. If you are observing multiple spots on your TLC plate that are difficult to separate by column chromatography, consider the following:

  • Alternative Solvent Systems: Experiment with different eluent mixtures, including those with small amounts of a basic modifier like triethylamine (TEA) if your compound has basic functionalities.

  • Reverse-Phase Chromatography: If normal-phase silica gel chromatography is not effective, reverse-phase (C18) chromatography may provide better separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (Optional - can be a one-pot reaction):

  • In a round-bottom flask, dissolve the ketone or aldehyde (1 equivalent) in a suitable solvent like ethanol.

  • Add the arylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid and heat the mixture (e.g., at 80°C for 45 minutes).[4]

  • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid and wash with cold solvent.

2. Indolization:

  • To a reaction vessel, add the arylhydrazone and the chosen acid catalyst (e.g., ZnCl₂, PPA).

  • Heat the mixture to the optimized temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture.

3. Work-up and Purification:

  • Carefully quench the reaction mixture, for example, with a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Protocol Example

Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1][4]

  • To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and an aldehyde or ketone (1.05 eq.) in a suitable solvent (e.g., THF, 0.63 M).[4]

  • Seal the vial and heat it in a microwave reactor at a specified temperature and time (e.g., 150°C for 15 minutes).[4]

  • After cooling, the crude product can be worked up and purified as described in the general protocol.

References

Technical Support Center: Addressing Solubility Challenges of Indole Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with indole compounds in organic solvents during experimental work.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: Why are some of my indole compounds poorly soluble in common organic solvents?

A1: The solubility of indole derivatives is influenced by their molecular structure. The indole ring itself is aromatic and relatively nonpolar, making it generally more soluble in organic solvents than in water.[1] However, the presence of polar functional groups (e.g., -COOH, -OH, -NH2) or a high degree of crystallinity can significantly decrease solubility in less polar organic solvents. Conversely, nonpolar substituents can reduce solubility in polar organic solvents.

Q2: In which common organic solvents is indole itself most soluble?

A2: Indole is readily soluble in many organic solvents, including ethanol, diethyl ether, benzene, chloroform, and ethyl acetate.[1][2] It is slightly soluble in cold water but more soluble in hot water.[2]

Q3: How does temperature affect the solubility of indole compounds?

A3: For most solid indole compounds, solubility in organic solvents increases with temperature.[1] Heating the solvent can be a simple method to dissolve a higher concentration of the compound. However, it is crucial to consider the thermal stability of your specific indole derivative, as some may degrade at elevated temperatures.

Q4: What are the initial steps I should take when encountering a solubility problem with an indole compound?

A4: When you encounter a solubility issue, a systematic approach is recommended:

  • Solvent Screening: Test the solubility in a small range of solvents with varying polarities. The "like dissolves like" principle is a good starting point.

  • Temperature Adjustment: Gently heat the solvent to see if the compound dissolves.

  • Particle Size Reduction: Grinding the solid compound to a finer powder can increase the dissolution rate by increasing the surface area.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.

Q5: When should I consider using a co-solvent?

A5: A co-solvent is a water-miscible organic solvent that is added to the primary solvent to increase the solubility of a compound. This is a common and effective technique when a single solvent is insufficient. For example, adding a small amount of Dimethyl Sulfoxide (DMSO) or ethanol to an aqueous buffer can significantly enhance the solubility of a hydrophobic indole derivative.[3]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Issue 1: My indole compound precipitates out of solution when I add it to an aqueous buffer from an organic stock solution.

  • Question: I dissolved my indole compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What should I do?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is introduced into a weaker solvent system (like an aqueous buffer). Here are some solutions:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of your indole compound in the aqueous buffer to below its solubility limit.

    • Optimize the Co-solvent Concentration: While DMSO is a powerful solvent, its concentration in the final solution should be kept to a minimum (often <0.5% in cell-based assays to avoid toxicity).[4] You can try preparing a more dilute stock solution in DMSO to reduce the amount of DMSO added to the buffer.

    • Use a Different Co-solvent: Experiment with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) that may be more compatible with your system.

    • pH Adjustment: If your indole derivative has an ionizable group (e.g., a carboxylic acid or an amine), adjusting the pH of the aqueous buffer can significantly increase its solubility.[3]

    • Use of Solubilizing Agents: Consider adding a solubilizing agent like a cyclodextrin to your aqueous buffer. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

Issue 2: I am seeing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Question: My experimental results are not reproducible, and I suspect my indole compound is not fully dissolved in the assay medium. How can I confirm and resolve this?

  • Answer: Inconsistent results are a frequent consequence of poor solubility.

    • Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation (cloudiness, visible particles).

    • Solubility Determination: Perform a simple experiment to determine the approximate solubility of your compound in the specific assay buffer you are using. This will help you to work at a concentration where the compound is fully dissolved.

    • Fresh Solution Preparation: Indole compounds can degrade in solution over time, especially in aqueous media.[3] Always prepare fresh working solutions immediately before each experiment.

    • Employ a Solubility Enhancement Technique: Based on your observations and solubility determination, choose an appropriate method from the --INVALID-LINK-- to ensure your compound remains in solution throughout the experiment.

Issue 3: My indole compound is difficult to dissolve for purification by column chromatography.

  • Question: My crude indole product has poor solubility in the solvents I want to use for flash chromatography. How can I effectively purify it?

  • Answer: Poor solubility can be a significant challenge during purification.

    • Dry Loading: Instead of dissolving the sample and loading it in a liquid form, you can use a dry loading technique. First, dissolve your crude product in a suitable solvent in which it is soluble. Then, add an inert solid support like silica gel and evaporate the solvent. The resulting dry powder, with your compound adsorbed onto the silica, can then be loaded onto the column.

    • Use a Stronger Loading Solvent: If dry loading is not an option, dissolve your compound in the minimum amount of a strong solvent (like dichloromethane or a small amount of methanol) and then load it onto the column. Be aware that using a very strong solvent for loading can sometimes affect the separation efficiency.

    • Reverse-Phase Chromatography: If your compound is highly polar and insoluble in common normal-phase organic solvents, consider using reverse-phase chromatography with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures).

Experimental Protocols for Solubility Enhancement

Protocol 1: Using Co-solvents

Objective: To prepare a stock solution of a poorly water-soluble indole compound using a co-solvent system for use in aqueous-based experiments.

Materials:

  • Indole compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer or saline

Procedure:

  • Weigh the required amount of the indole compound.

  • Dissolve the compound in a minimal volume of DMSO.

  • To this solution, add other co-solvents like ethanol and PEG 400 while stirring. A common starting ratio for a co-solvent mixture is 10% DMSO, 40% PEG 400, and 50% water.[4]

  • Once a clear solution is obtained, slowly add the aqueous buffer or saline to reach the final desired concentration.

  • Continuously monitor the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.

Protocol 2: pH Adjustment

Objective: To increase the solubility of an ionizable indole compound by adjusting the pH of the aqueous solution.

Materials:

  • Indole compound with an acidic or basic functional group

  • Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

Procedure:

  • Prepare a series of small-volume aqueous buffers with a range of pH values.

  • Add an excess amount of the solid indole compound to each buffer.

  • Stir or shake the samples for a set period (e.g., 24 hours) to allow them to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and measure the concentration of the dissolved indole compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility against the pH to determine the optimal pH range for your compound. For indole derivatives with a carboxylic acid group, solubility will increase at a higher pH. For those with a basic amine group, solubility will increase at a lower pH.

Protocol 3: Complexation with Cyclodextrins

Objective: To enhance the aqueous solubility of a hydrophobic indole compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • Indole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in deionized water.

  • While stirring, slowly add an excess amount of the indole compound to the cyclodextrin solution.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • After stirring, centrifuge the solution to remove any undissolved indole compound.

  • The resulting clear supernatant contains the indole compound complexed with the cyclodextrin, which can then be used for experiments.

Quantitative Solubility Data

The solubility of indole derivatives can vary significantly based on their substitution. It is always recommended to experimentally determine the solubility of your specific compound in the solvent system of interest. The following tables provide some reference data.

Table 1: Solubility of Indole in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (~0.1 g/100 mL at room temp)[1]
Hot WaterSoluble[2]
EthanolSoluble[1][2]
Diethyl EtherReadily soluble[2]
BenzeneReadily soluble[2]
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]

Table 2: Solubility of Indole-3-acetic Acid in Various Pure Solvents at Different Temperatures

The following data shows the mole fraction solubility (x1) of indole-3-acetic acid. The order of solubility from highest to lowest is: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > 1,4-dioxane > n-propanol > ethanol > methanol > acetonitrile > chloroform.[1]

Temperature (K)Methanol (10^3 * x1)Ethanol (10^3 * x1)n-Propanol (10^3 * x1)Isopropanol (10^3 * x1)Acetone (10^3 * x1)n-Butanol (10^3 * x1)Acetonitrile (10^3 * x1)Chloroform (10^3 * x1)Ethyl Acetate (10^3 * x1)1,4-Dioxane (10^3 * x1)DMF (10^3 * x1)DMSO (10^3 * x1)
278.1511.8312.9614.1515.6817.8516.939.873.5228.6414.9221.3624.51
283.1513.5214.8316.2117.9320.4219.3511.284.0232.7417.0524.4127.99
288.1515.4516.9418.5220.4823.3322.1112.94.5937.4219.4827.8831.98
293.1517.6519.3521.1623.426.6525.2614.735.2442.7622.2531.8536.53
298.1520.1622.124.1726.7330.4428.8516.825.9848.8625.4136.3841.73
303.1522.9925.2427.6130.5434.7732.9519.216.8355.8229.0241.5647.67
308.1526.2628.8331.5434.8839.7237.6421.947.863.7733.1547.4754.45
313.1529.9932.9336.0239.8445.3742.9925.068.9172.8537.8654.2262.19
318.1534.2537.6141.1445.5151.8249.128.6210.1783.2143.2461.9371.04
323.1539.1242.9646.9951.9859.256.0832.6911.6295.0549.3970.7381.14

Data adapted from a study on the solubility of indole-3-acetic acid.[1]

Workflows and Signaling Pathways

Solvent Selection Workflow for Indole Compounds

Choosing the right solvent is crucial for the success of an experiment. The following workflow provides a systematic approach to solvent selection for indole compounds.

Solvent_Selection_Workflow A Define Experimental Requirements (e.g., Reaction, NMR, HPLC, Bioassay) B Consider Compound Properties - Polarity of indole derivative - Presence of ionizable groups - Thermal stability A->B C Initial Solvent Screening 'Like Dissolves Like' B->C D Test small-scale solubility in a range of solvents (e.g., Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Water, DMSO) C->D E Is the compound soluble? D->E F Select the least polar/toxic/volatile solvent that provides adequate solubility. E->F Yes G Solubility Enhancement Required E->G No H Try Gentle Heating G->H I Try Sonication H->I J Is the compound soluble now? I->J J->F Yes K Consider Co-solvents (e.g., DMSO/water, Ethanol/water) J->K No N Re-evaluate solubility K->N L Consider pH Adjustment (for ionizable compounds) L->N M Consider Solubilizing Agents (e.g., Cyclodextrins) M->N O Final Solvent System Selected N->O

Caption: A stepwise workflow for selecting an appropriate solvent system for indole compounds.

Indole Signaling Pathway via Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Indole and its derivatives, produced by the gut microbiota from tryptophan, act as signaling molecules that can modulate host-microbiota interactions and immune responses. A key mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).

Indole_Signaling_Pathway cluster_extracellular Gut Lumen / Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole & Derivatives (from Tryptophan) AhR_inactive Inactive AhR Complex Indole->AhR_inactive Binds PXR_inactive Inactive PXR Complex Indole->PXR_inactive Binds AhR_active Active AhR AhR_inactive->AhR_active Activation PXR_active Active PXR PXR_inactive->PXR_active Activation AhR_dimer AhR-ARNT Dimer AhR_active->AhR_dimer Translocates to Nucleus & Dimerizes with PXR_dimer PXR-RXR Dimer PXR_active->PXR_dimer Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT->AhR_dimer RXR RXR RXR->PXR_dimer Immune_Genes Immune-Related Gene Expression (e.g., IL-22) AhR_dimer->Immune_Genes Induces Barrier_Genes Epithelial Barrier Gene Expression PXR_dimer->Barrier_Genes Induces Mucosal_Immunity Mucosal_Immunity Immune_Genes->Mucosal_Immunity Promotes Barrier_Integrity Barrier_Integrity Barrier_Genes->Barrier_Integrity Enhances

References

preventing degradation of indole compounds during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of indole compounds during experimental workup and purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Significant product loss or the appearance of multiple spots on TLC after acidic workup.

  • Question: I'm losing a significant amount of my indole product after an acidic workup, and my TLC plate shows multiple new, often colored, spots. What is happening and how can I prevent it?

  • Answer: Indole and its derivatives are often sensitive to acidic conditions. The lone pair of electrons on the indole nitrogen is part of the aromatic system, making the C3 position particularly electron-rich and susceptible to protonation by strong acids. This can lead to dimerization, polymerization, or other acid-catalyzed degradation pathways, resulting in product loss and the formation of colored impurities.

    Solutions:

    • Avoid Strong Acids: Whenever possible, use milder acids for pH adjustment or quenching. If a strong acid is required for the reaction, it should be neutralized carefully and quickly during workup.

    • Careful Neutralization: After a reaction involving a strong acid, cool the reaction mixture to room temperature before slowly adding a weak base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, to neutralize the excess acid.[1]

    • Use of Protecting Groups: If the indole nitrogen is not essential for the reaction, consider protecting it with a suitable group like tert-butoxycarbonyl (Boc). This reduces the electron density of the indole ring and increases its stability towards acids.[1]

Issue 2: My indole compound is degrading on the silica gel column during chromatography.

  • Question: My product appears as a streak on the TLC plate, and I observe decomposition when I try to purify it by silica gel chromatography. What is the cause and what are my options?

  • Answer: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. For acid-sensitive indole derivatives, these acidic sites can cause degradation, leading to streaking on TLC plates and poor recovery from column chromatography.[2][3]

    Solutions:

    • Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry of the silica in a solvent system containing a small amount of a base, typically 1-3% triethylamine (TEA). This neutralizes the acidic silanol groups.[4]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina is a good alternative and is available in neutral, basic, or acidic forms, allowing you to match it to your compound's properties.[3] For polar indole derivatives, reversed-phase chromatography (C8 or C18) can also be a suitable option.[3]

    • Mobile Phase Modifiers: Adding a small percentage (0.1-2.0%) of a basic modifier like triethylamine or an ammonia solution in methanol to your mobile phase can help to suppress the interaction of basic indoles with the acidic silica.[3] For acidic indole derivatives, adding a small amount of acetic or formic acid can improve peak shape.[3]

Issue 3: My purified indole compound changes color and purity over time.

  • Question: After purification, my indole compound, which was initially a white solid, has started to turn pink/brown upon storage. How can I prevent this?

  • Answer: The electron-rich nature of the indole ring makes it susceptible to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of colored byproducts and a decrease in purity. A color change to pink, red, or brown is a common indicator of oxidation and potential polymerization.

    Solutions:

    • Inert Atmosphere: For highly sensitive indoles, it is recommended to handle and store them under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Protection from Light: Store indole compounds in amber vials or wrap the container in aluminum foil to protect them from light, which can accelerate oxidation.

    • Low-Temperature Storage: Storing indole compounds at low temperatures (2-8°C for short-term or -20°C for long-term) can significantly slow down the rate of degradation.

    • Use of Antioxidants: For indole solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can help prevent oxidative degradation. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole degradation?

A1: The main causes of indole degradation are:

  • Acid Sensitivity: The electron-rich C3 position of the indole nucleus is prone to protonation in acidic conditions, which can initiate polymerization or other degradation reactions.

  • Oxidation: Exposure to air (oxygen) and light can lead to the oxidation of the indole ring, often resulting in colored impurities.

  • Harsh Reaction Conditions: High temperatures and the use of strong reagents can lead to decomposition.

Q2: How can I tell if my indole compound is degrading?

A2: Signs of degradation include:

  • A change in color, often to yellow, pink, red, or brown.

  • The appearance of new spots on a TLC analysis of a previously pure compound.

  • The presence of unexpected peaks in HPLC or LC-MS analysis.

  • A decrease in the melting point or a broadening of the melting point range.

Q3: What is the best way to store indole compounds?

A3: To maximize stability, indole compounds should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep them in airtight containers, protected from light (e.g., in amber vials), and at low temperatures (-20°C or below). For highly sensitive derivatives, storage under an inert atmosphere (nitrogen or argon) is advisable.

Q4: When should I use a protecting group for the indole nitrogen?

A4: Using a protecting group for the indole nitrogen is beneficial when:

  • The reaction conditions are strongly acidic or basic.

  • The reaction involves strong electrophiles that could react with the indole ring.

  • The indole nitrogen's nucleophilicity could interfere with the desired reaction. Common protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1]

Q5: My indole derivative is very polar. What is the best way to purify it?

A5: Purifying polar indole derivatives can be challenging. Here are some strategies:

  • Reversed-Phase Chromatography: This is often a good choice for polar compounds. A C18 or C8 column with a mobile phase of water/acetonitrile or water/methanol is commonly used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained on reversed-phase columns.[2]

  • Normal-Phase Chromatography with Deactivated Silica: If you must use normal-phase chromatography, deactivate the silica gel with a base like triethylamine to prevent degradation and improve peak shape.[2]

Data Presentation

Table 1: General Stability of Melatonin (an Indole Derivative) under Various Conditions

This table summarizes the stability of melatonin, a well-known indole derivative, to provide a general understanding of how pH and temperature can affect indole compounds. Note that the stability of specific indole derivatives may vary.

ConditionTemperatureDurationRemaining Compound (%)Reference
pH 1.2Room Temp.21 days>70%[5]
pH 1.237°C21 days>71%[5]
pH 7.4Room Temp.21 days~75%[5]
pH 7.437°C21 days~75%[5]
pH 12Room Temp.21 days~72%[5]
pH 1237°C21 days~72%[5]
pH 160-90°C-Higher stability[6]
pH 4-1360-90°C-Decreased stability with increasing pH[6]

Data from studies on melatonin stability show a gradual decline over time, with significant stability observed in the initial days.[5][7] Higher temperatures accelerate degradation.[6] Melatonin appears to be more stable in highly acidic conditions compared to neutral or basic solutions.[8]

Experimental Protocols

Protocol 1: General Procedure for Workup of Acid-Sensitive Indole Compounds

  • Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. This will help to minimize any temperature-dependent degradation during neutralization.

  • Quenching (if applicable): If the reaction needs to be quenched, slowly add the quenching agent to the cooled reaction mixture with vigorous stirring.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture with continuous stirring until the pH of the aqueous layer is neutral (pH ~7). Be cautious as CO₂ gas evolution can cause frothing.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

Protocol 2: Purification of an Acid-Sensitive Indole using Flash Chromatography with Deactivated Silica

  • TLC Analysis: Develop a suitable mobile phase for your compound using TLC. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Preparation of Deactivated Silica:

    • Choose a solvent system for packing the column that includes 1-3% triethylamine (TEA).[4]

    • Prepare a slurry of silica gel in this solvent system.

  • Column Packing: Pack the column with the silica slurry.

  • Equilibration: Flush the packed column with the TEA-containing solvent system (at least one column volume) to ensure the entire silica bed is deactivated. Discard the eluent.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. For compounds that are not very soluble in the mobile phase, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[4]

  • Elution: Run the column with your optimized mobile phase (with or without TEA, depending on your TLC results). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: N-Boc Protection of an Indole

  • Dissolution: In a round-bottom flask, dissolve the indole (1 equivalent) and di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a base like 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the DMAP, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel.

Protocol 4: Deprotection of an N-Boc Protected Indole

  • Dissolution: Dissolve the N-Boc protected indole in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.[9]

  • Reaction: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[9]

  • Workup: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9] Then, wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate to obtain the deprotected indole, which can be further purified if necessary.

Mandatory Visualizations

Indole_Degradation_Pathways Indole Indole Degradation_Products Degradation Products (Dimers, Polymers, Colored Impurities) Indole->Degradation_Products Protonation at C3 Indole->Degradation_Products Oxidation Indole->Degradation_Products On-column Degradation Acid Strong Acid (H+) Acid->Indole Oxygen Air (O2) / Light Oxygen->Indole Silica Acidic Silica Gel Silica->Indole

Caption: Common pathways leading to the degradation of indole compounds.

Workup_Workflow_for_Acid_Sensitive_Indoles Start Reaction Mixture (Containing Acid-Sensitive Indole) Cool Cool to 0-5 °C Start->Cool Neutralize Slowly Add Sat. NaHCO3 (aq) to pH ~7 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate (Low Temperature) Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product

Caption: A workflow for the workup of acid-sensitive indole compounds.

Purification_Strategy_for_Unstable_Indoles Crude_Indole Crude Indole Product TLC_Analysis TLC Analysis for Stability and Polarity Assessment Crude_Indole->TLC_Analysis Is_Stable_on_Silica Stable on Silica? TLC_Analysis->Is_Stable_on_Silica Standard_Silica Standard Silica Gel Chromatography Is_Stable_on_Silica->Standard_Silica Yes Is_Polar Is the Compound Polar? Is_Stable_on_Silica->Is_Polar No Pure_Product Pure Indole Product Standard_Silica->Pure_Product Deactivated_Silica Deactivated Silica Gel (with Triethylamine) Is_Polar->Deactivated_Silica No Reversed_Phase Reversed-Phase (C18) Chromatography Is_Polar->Reversed_Phase Yes Alumina Alumina Chromatography Deactivated_Silica->Alumina Alternative Deactivated_Silica->Pure_Product Alumina->Pure_Product Reversed_Phase->Pure_Product

Caption: A decision-making workflow for the purification of unstable indole compounds.

References

Validation & Comparative

A Comparative Analysis of Synthetic Cannabinoid Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of several key synthetic cannabinoid receptor agonists (SCRAs), offering valuable insights for researchers, scientists, and drug development professionals. Synthetic cannabinoids are a broad and structurally diverse class of compounds that mimic the effects of natural cannabinoids by acting on the cannabinoid receptors, primarily CB1 and CB2.[1][2] Initially developed for research purposes, these compounds have demonstrated significant potential in elucidating the complexities of the endocannabinoid system.[1] However, their high potency and efficacy compared to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, also present considerable challenges and risks.[2][3]

This document focuses on a selection of well-characterized SCRAs from different chemical classes, providing quantitative data on their receptor binding affinity and functional activity. Detailed experimental protocols for key assays are also included to support further research and development in this field.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological properties of selected synthetic cannabinoid receptor agonists at human CB1 and CB2 receptors. These compounds represent different structural classes and generations of SCRAs.

CompoundChemical ClassCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
JWH-018 Naphthoylindole9.00 ± 5.00[4]2.94 ± 2.65[4]102[4]133[4]
AM-2201 Naphthoylindole1.02.6Data not readily availableData not readily available
UR-144 Tetramethylcyclopropylindole>10001.88.5 (ng/mL)[5]3.6 (ng/mL)[5]
AB-CHMINACA Indazole carboxamide0.780.45Data not readily availableData not readily available

Note: Ki values represent the binding affinity of the ligand to the receptor, where a lower value indicates higher affinity. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay.

Signaling Pathways and Experimental Visualizations

To better understand the mechanisms of action and the methods for evaluating these compounds, the following diagrams illustrate key concepts and workflows.

Cannabinoid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Coupling GRK GRK CB1_R->GRK Phosphorylation by P_CB1_R Phosphorylated Receptor SCRA Synthetic Cannabinoid Receptor Agonist SCRA->CB1_R Binding & Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_G Cellular Response PKA->Cellular_Response_G Beta_Arrestin β-Arrestin P_CB1_R->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Cellular_Response_A Cellular Response MAPK->Cellular_Response_A

Caption: Cannabinoid receptor signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assays (Determine Ki at CB1/CB2) cAMP cAMP Accumulation Assay (G-protein pathway, EC50) Binding->cAMP Arrestin β-Arrestin Recruitment Assay (β-arrestin pathway, EC50) Binding->Arrestin Lead_Opt Lead Optimization cAMP->Lead_Opt Arrestin->Lead_Opt PK Pharmacokinetics (ADME) PD Pharmacodynamics (e.g., behavioral studies) PK->PD Tox Toxicology Studies PD->Tox Start Novel Synthetic Cannabinoid Start->Binding Lead_Opt->PK

Caption: Experimental workflow for SCRA evaluation.

SCRA_Classification SCRAs Synthetic Cannabinoid Receptor Agonists Classical Classical Cannabinoids (e.g., HU-210) SCRAs->Classical NonClassical Non-Classical Cannabinoids (e.g., CP-55,940) SCRAs->NonClassical Aminoalkylindoles Aminoalkylindoles SCRAs->Aminoalkylindoles IndazoleCarboxamides Indazole Carboxamides (e.g., AB-CHMINACA) SCRAs->IndazoleCarboxamides Others Other Classes SCRAs->Others Naphthoylindoles Naphthoylindoles (e.g., JWH-018) Aminoalkylindoles->Naphthoylindoles Phenylacetylindoles Phenylacetylindoles (e.g., JWH-250) Aminoalkylindoles->Phenylacetylindoles Benzoylindoles Benzoylindoles (e.g., AM-2233) Aminoalkylindoles->Benzoylindoles

Caption: Classification of synthetic cannabinoids.

Detailed Experimental Protocols

The following protocols provide a general framework for the in vitro characterization of synthetic cannabinoid receptor agonists.

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

    • Test compounds (SCRAs).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.

    • Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard cannabinoid agonist (e.g., WIN-55,212-2).

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This assay measures the functional activity of SCRAs by quantifying their ability to inhibit adenylyl cyclase, a key enzyme in the G-protein signaling pathway of CB1 and CB2 receptors.[6][7]

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.[7][8]

    • Assay medium (e.g., serum-free DMEM/F12).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (SCRAs).

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).[6][9]

    • 384-well microplates.

  • Procedure:

    • Seed the cells in 384-well plates and grow to confluence.

    • On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

    • Prepare serial dilutions of the test compounds.

    • Add the test compounds to the cells and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Generate dose-response curves and calculate the EC50 values for each test compound using non-linear regression.

This assay quantifies the recruitment of β-arrestin to the activated CB1 or CB2 receptor, providing a measure of G-protein-independent signaling.[10][11][12]

  • Materials:

    • Cells engineered to express the human CB1 or CB2 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment (e.g., PathHunter® assay).[10][11][12]

    • Cell culture medium.

    • Test compounds (SCRAs).

    • Detection reagents for the reporter enzyme.

    • 384-well microplates.

  • Procedure:

    • Plate the engineered cells in 384-well plates and allow them to attach.[13]

    • Prepare serial dilutions of the test compounds in the appropriate medium.

    • Add the test compounds to the cells.

    • Incubate the plates for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13]

    • Add the detection reagents according to the assay kit's protocol.

    • Incubate for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[13]

    • Measure the signal (e.g., chemiluminescence) using a plate reader.

    • Plot the signal against the log of the compound concentration and determine the EC50 values using non-linear regression analysis.

Discussion

The data presented in this guide highlight the significant variability in receptor affinity and potency among different classes of synthetic cannabinoids. For instance, JWH-018, a naphthoylindole, displays high affinity for both CB1 and CB2 receptors.[4] In contrast, UR-144 shows marked selectivity for the CB2 receptor.[5] The newer generation of SCRAs, such as AB-CHMINACA, often exhibit even higher affinity for both receptors.[14][15]

The functional consequences of these differences in binding are critical. Many SCRAs act as full agonists at the CB1 receptor, whereas THC is a partial agonist.[1][4] This higher efficacy can lead to more pronounced and potentially toxic effects.[16] The signaling profile, whether biased towards G-protein or β-arrestin pathways, can also significantly influence the cellular and physiological outcomes. Therefore, a comprehensive characterization of both binding and functional properties, as outlined in the provided protocols, is essential for understanding the pharmacological profile of these compounds.

Conclusion

The comparative analysis of synthetic cannabinoid receptor agonists provides a crucial framework for researchers and drug developers. The structural diversity of these compounds is mirrored by a wide range of pharmacological activities, from highly potent and efficacious dual agonists to selective modulators of either the CB1 or CB2 receptor. The methodologies and data presented here serve as a valuable resource for the rational design and evaluation of novel cannabinoid ligands for therapeutic applications, as well as for understanding the pharmacology of recreationally used synthetic cannabinoids. A thorough in vitro and in vivo characterization is paramount to harnessing the therapeutic potential of these compounds while mitigating their risks.

References

A Comparative Guide to the Validation of Analytical Methods for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence and structural diversity of Novel Psychoactive Substances (NPS) present a significant challenge to forensic and clinical toxicology. The validation of robust and reliable analytical methods is paramount for the accurate identification and quantification of these substances in various biological matrices. This guide provides a comparative overview of commonly employed analytical techniques, supported by experimental data, to assist researchers in the selection and implementation of appropriate methods for NPS analysis.

Comparison of Analytical Techniques

The primary analytical techniques for the detection and quantification of NPS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the physicochemical properties of the NPS, the required sensitivity, and the nature of the biological matrix.

Data Presentation

The following tables summarize the performance characteristics of various validated methods for the analysis of different classes of NPS.

Table 1: Comparison of Validated Methods for Synthetic Cannabinoids in Whole Blood

ParameterLC-HRMS[1][2][3]LC-QTOF-MS[4]
Analytes JWH-018, JWH-019, JWH-073, JWH-081, JWH-122, JWH-200, JWH-250, AM-2201, and metabolites24 phytocannabinoids and semi-synthetic cannabinoids
Linearity (R²) > 0.990Not explicitly stated
LOD 0.675 ng/mL0.8–16 ng/mL
LOQ 3.375 ng/mLNot explicitly stated
Accuracy (%) 88–107Not explicitly stated
Precision (RSD%) 7.5–15.0Not explicitly stated
Recovery (%) Not explicitly stated87–118
Matrix Effects (%) Not explicitly stated24–93

Table 2: Comparison of Validated Methods for Synthetic Cathinones

ParameterGC-MS (Blood)[5]LC-MS/MS (Urine)[5]DPV-BDDE (Seized Samples)[6]
Analytes Various cathinonesVarious cathinones15 Synthetic Cathinones
Linearity Range 10–800 ng/mL0.5–1 to 100 µg/L15–100.0 μmol L–1
LOD 5 ng/mL0.25–1 µg/L3.8 μmol L–1
LOQ 10 ng/mLNot explicitly stated11.5 μmol L–1
Accuracy (%) Not explicitly stated85.2–118.1Not applicable
Precision (RSD%) Not explicitly stated< 15.9< 13.0
Extraction Efficiency (%) > 7378.9–116.7Not applicable

Table 3: Comparison of Validated Methods for Fentanyl and its Analogs

ParameterGC-MS (Urine)[7]LC-MS/MS (Dried Blood Spots)[8][9]UHPLC-MS/MS (Hair)[10]
Analytes Fentanyl, sufentanil, alfentanil, norfentanyl18 fentanyl analogs and metabolites13 fentanyl analogs and NSO
Linearity Range Not explicitly stated1.00–100 ng/mLNot explicitly stated
LOD 2-5 ng/mLAs low as 0.10 ng/mLNot explicitly stated
LOQ Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (%) Not explicitly stated≥ 93Not explicitly stated
Precision (CV%) Not explicitly stated≤ 12Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following are examples of experimental protocols for the analysis of NPS in different biological matrices.

Protocol 1: Analysis of Synthetic Cannabinoids in Whole Blood by LC-HRMS[2][3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of whole blood, add 2 mL of sodium carbonate buffer (pH 9.0) and 50 µL of internal standard solution.

  • Add 10 mL of 1-chlorobutane:isopropanol (90:10 v/v).

  • Vortex mix and centrifuge for 15 minutes at 3000 x g.

  • Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.

2. Instrumental Analysis (LC-HRMS)

  • LC System: HPLC system with a C18 column.

  • Mobile Phase: Gradient of water and acetonitrile, both containing 5 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • MS System: High-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-1000.

Protocol 2: Analysis of Fentanyl Analogs in Urine by GC-MS[7]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of urine, add 2 mL of deionized water and vortex.

  • Add 1 mL of concentrated ammonium hydroxide and vortex.

  • Add 6 mL of 1-chlorobutane, vortex, and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. Instrumental Analysis (GC-MS)

  • GC System: Gas chromatograph with a suitable capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of fentanyl analogs.

  • MS System: Mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 3: Analysis of NPS in Urine by LC-MS/MS[11]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 400 µL of urine, add β-glucuronidase for enzymatic hydrolysis.

  • Extract with 700 µL of ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue.

2. Instrumental Analysis (LC-MS/MS)

  • LC System: Liquid chromatograph with a C18 column.

  • Mobile Phase: Gradient elution with appropriate aqueous and organic phases.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

The following diagrams illustrate key workflows in the validation of analytical methods for NPS.

Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Validation Experiments cluster_evaluation 3. Data Analysis & Reporting A Define Analytical Requirements (Analytes, Matrix, Sensitivity) B Select Analytical Technique (e.g., LC-MS/MS, GC-MS) A->B C Develop & Optimize Method (Sample Prep, Instrumental Parameters) B->C D Define Validation Parameters & Acceptance Criteria (ICH Q2(R2) Guidelines) C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy & Precision (Repeatability, Intermediate) D->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) D->H I Robustness D->I J Matrix Effect D->J K Stability D->K L Data Analysis & Statistical Evaluation M Compare Results with Acceptance Criteria L->M N Validation Report Generation M->N O O N->O Method Implementation for Routine Analysis cluster_execution cluster_execution cluster_execution->L

Caption: General workflow for the validation of an analytical method for NPS.

Sample_Prep_Workflow cluster_sample Biological Sample cluster_prep Sample Preparation Techniques cluster_analysis Instrumental Analysis Sample Whole Blood, Urine, Hair, Oral Fluid LLE Liquid-Liquid Extraction (LLE) Sample->LLE Addition of buffer & organic solvent SPE Solid-Phase Extraction (SPE) Sample->SPE Conditioning, Loading, Washing, Elution PPT Protein Precipitation (PPT) Sample->PPT Addition of organic solvent (e.g., Acetonitrile) Analysis LC-MS/MS or GC-MS Analysis LLE->Analysis Evaporation & Reconstitution SPE->Analysis Evaporation & Reconstitution PPT->Analysis Centrifugation & Supernatant Injection

Caption: Common sample preparation workflows for NPS analysis.

References

Comparative Analysis of 1-pentyl-1H-indole-3-carboxylic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The detection of synthetic cannabinoids and their metabolites is a significant challenge in toxicological screening. Immunoassays serve as a rapid and high-throughput preliminary screening method. However, the efficacy of these assays is critically dependent on the cross-reactivity of the antibodies with a wide array of structurally diverse synthetic cannabinoids. This guide provides an objective comparison of the cross-reactivity of immunoassays targeting 1-pentyl-1H-indole-3-carboxylic acid, a major metabolite of the synthetic cannabinoid JWH-018. The following data and protocols are compiled from various studies to assist researchers, scientists, and drug development professionals in selecting and interpreting immunoassay results.

Understanding Immunoassay Cross-Reactivity

Immunoassays for synthetic cannabinoids are typically competitive assays where the target analyte in a sample competes with a labeled drug for a limited number of antibody binding sites. The structural similarity between different synthetic cannabinoids and their metabolites can lead to cross-reactivity, where a compound other than the primary target of the assay binds to the antibody. High cross-reactivity can be advantageous for detecting a broad range of related compounds, but it can also lead to results that are not specific to a single substance. Conversely, low cross-reactivity may result in false negatives for newer, structurally different synthetic cannabinoids.[1][2][3]

Immunoassays targeting the N-pentanoic acid metabolite of JWH-018 (this compound) are designed to detect JWH-018 use.[4][5] However, the antibodies used in these assays can also recognize other synthetic cannabinoids and their metabolites, particularly those with similar core structures.[4][6] The degree of cross-reactivity is influenced by factors such as the structure of the immunogen used to generate the antibodies and the specific conditions of the assay.[7][8]

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various synthetic cannabinoids and their metabolites in immunoassays targeting the JWH-018 N-pentanoic acid metabolite. The data is presented as percent cross-reactivity, which is the ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same response in the immunoassay.

CompoundImmunoassay Target% Cross-ReactivityReference
JWH-018 N-pentanoic acidJWH-018 N-pentanoic acid100%[4]
JWH-073 N-(butanoic acid)JWH-018 N-pentanoic acid>100%[4]
JWH-018 N-(5-hydroxypentyl) metaboliteJWH-018 N-(5-hydroxypentyl)100%[6]
JWH-018 N-pentanoic acidJWH-018 N-(5-hydroxypentyl)249%[6]
JWH-200JWH-018 N-(5-hydroxypentyl)271%[6]
JWH-073 N-(4-hydroxybutyl)JWH-018 N-pentanoic acidHighly Reactive (≥50%)[4]
JWH-073 N-(3-hydroxybutyl)JWH-018 N-pentanoic acidHighly Reactive (≥50%)[4]
AM-2201 N-(4-hydroxypentyl) metaboliteJWH-018 N-(5-hydroxypentyl)14.5%[6]
RCS-4 N-pentanoic acidJWH-018 N-(5-hydroxypentyl)10.3%[6]
JWH-019 N-(5-hydroxyhexyl) metaboliteJWH-018 N-(5-hydroxypentyl)5.8%[6]
JWH-250 N-(5-hydroxypentyl) metaboliteJWH-018 N-(5-hydroxypentyl)<1%[6]
UR-144 N-pentanoic acid metaboliteJWH-018 N-(5-hydroxypentyl)<1%[6]
XLR-11 N-pentanoic acid metaboliteJWH-018 N-(5-hydroxypentyl)<1%[6]

Experimental Protocols

Homogeneous Enzyme Immunoassay (HEIA)

The Homogeneous Enzyme Immunoassay (HEIA) is a competitive immunoassay technique used for the rapid screening of drugs in urine.[4]

Principle: In the absence of the target drug in the sample, the antibody binds to a drug-enzyme conjugate, inhibiting the enzyme's activity. When the target drug is present in the sample, it competes with the drug-enzyme conjugate for antibody binding sites. This leaves the enzyme active, and its activity is proportional to the concentration of the drug in the sample. The enzyme activity is measured spectrophotometrically.[4]

General Procedure: [4]

  • A urine sample is mixed with a reagent containing antibodies specific to the target drug (e.g., JWH-018 N-pentanoic acid).

  • A second reagent containing a drug-enzyme conjugate is added.

  • The mixture is incubated to allow for competitive binding.

  • The enzyme's substrate is added, and the change in absorbance is measured over time.

  • The enzyme activity is calculated and compared to a cutoff value to determine a positive or negative result.

HEIA_Workflow cluster_reagents Reagents cluster_sample Sample cluster_reaction Reaction & Detection Antibody Antibody Mixing Mixing Antibody->Mixing EnzymeConjugate Drug-Enzyme Conjugate EnzymeConjugate->Mixing UrineSample Urine Sample UrineSample->Mixing Incubation Incubation Mixing->Incubation Substrate Add Substrate Incubation->Substrate Measurement Spectrophotometric Measurement Substrate->Measurement Result Result Measurement->Result Compare to Cutoff

Homogeneous Enzyme Immunoassay (HEIA) Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format used for the detection of synthetic cannabinoids.[6]

Principle: A competitive ELISA involves the target antigen from the sample and a labeled antigen competing for binding to a limited number of antibody sites, which are typically coated on a microplate well. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample.

General Procedure: [6]

  • Microplate wells are coated with antibodies specific to the target analyte.

  • The urine sample and a drug-enzyme conjugate are added to the wells.

  • The plate is incubated, allowing for competitive binding of the drug from the sample and the drug-enzyme conjugate to the antibodies.

  • The wells are washed to remove any unbound materials.

  • A substrate is added, which is converted by the enzyme into a colored product.

  • The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_detection Detection Coating Coat Microplate with Antibody AddSample Add Sample and Drug-Enzyme Conjugate Coating->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate AddSubstrate->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Result Result ReadAbsorbance->Result Calculate Concentration

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow.

Conclusion

Immunoassays targeting this compound are valuable tools for the initial screening of JWH-018 and other structurally related synthetic cannabinoids. The cross-reactivity profiles of these assays indicate that they can detect a range of compounds, which can be beneficial for broad screening purposes. However, the significant variability in cross-reactivity among different synthetic cannabinoids highlights the importance of understanding the specific characteristics of the immunoassay being used. For definitive identification and quantification, confirmatory analysis using mass spectrometry-based methods is essential. Researchers and clinicians should consider the cross-reactivity data of their chosen assay to accurately interpret screening results and guide subsequent actions.

References

comparing the biological effects of 1-pentyl-1H-indole-3-carboxylic acid and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of 1-pentyl-1H-indole-3-carboxylic acid and JWH-018

Introduction

This guide provides a comparative analysis of the biological effects of two indole-derived compounds: this compound and JWH-018. JWH-018 is a well-characterized, potent synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2][3] It has been extensively studied to understand its pharmacological effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, albeit with higher potency.[2][4][5] In contrast, this compound is an indole alkaloid with reported anti-inflammatory, analgesic, and antioxidant properties.[6][7] While literature suggests it may interact with cannabinoid receptors, detailed characterization of this interaction is limited.[6] This guide aims to objectively compare the known biological activities of these two compounds based on available experimental data, highlighting the extensive research on JWH-018 and the current data gap for this compound in the context of cannabinoid receptor pharmacology.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
JWH-018 9.00 ± 5.00[2]2.94 ± 2.65[2]
This compound Data not availableData not available

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which indicate potency, and the maximum effect (Emax), which indicates efficacy. JWH-018 is a full agonist, meaning it can elicit a maximal response from the receptor, comparable to or greater than endogenous ligands.[2][4] It potently activates G-proteins, inhibits adenylyl cyclase (leading to reduced cAMP levels), stimulates ERK1/2 MAPK activation, and induces receptor internalization.[1]

Quantitative functional activity data for this compound at cannabinoid receptors are currently unavailable. The compound has been noted for various biological activities, including anti-inflammatory and analgesic effects, but the underlying mechanisms and receptor interactions remain to be fully elucidated.[6][7]

Table 2: In Vitro Functional Activity of JWH-018

Assay / EndpointReceptorPotency (EC50 / IC50)Efficacy (% of Basal / Max)
cAMP Production InhibitionCB114.7 nM (EC50)[1]79% maximal inhibition[1]
[³⁵S]GTPγS BindingCB1Data available[8]Full agonist activity[8]
ERK1/2 MAPK ActivationCB1Concentration-dependent[1]Efficacious activation[1]
Receptor InternalizationCB12.8 nM (EC50)[1]38.1% internalization[1]

Signaling Pathways

JWH-018 activates canonical G-protein coupled receptor (GPCR) signaling pathways upon binding to CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o).[9] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] Furthermore, JWH-018 stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2, and promotes the internalization of the CB1 receptor, a process involved in receptor desensitization.[1] The specific signaling pathways mediated by this compound have not been characterized.

JWH018_Signaling_Pathway JWH018 JWH-018 CB1R CB1 Receptor JWH018->CB1R Binds Gi_protein Gi/o Protein CB1R->Gi_protein Activates Internalization Receptor Internalization CB1R->Internalization Induces AC Adenylyl Cyclase Gi_protein->AC Inhibits MAPK MAPK/ERK Pathway Gi_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response Leads to MAPK->Response Leads to

Figure 1. Simplified signaling pathway of JWH-018 at the CB1 receptor.

Experimental Protocols

The characterization of compounds like JWH-018 relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Objective: To determine the Ki of a test compound for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.[9]

    • Radioligand (e.g., [³H]CP-55,940).[8]

    • Test compound (JWH-018) and a non-labeled ligand for non-specific binding determination (e.g., WIN-55,212-2).[10]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]

    • 96-well plates, glass fiber filter mats, cell harvester, and scintillation counter.[9][10]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.[9]

    • Control wells include: "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + excess unlabeled ligand).[10]

    • Incubate the plate at 30°C for 60-90 minutes.[9]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Binding_Assay_Workflow A Prepare serial dilutions of test compound B Add membranes, radioligand, and test compound to 96-well plate A->B C Incubate at 30°C for 60-90 minutes B->C D Filter through glass fiber mats to separate bound/free ligand C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Calculate IC50 and Ki values F->G

Figure 2. Experimental workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., CB1).

    • [³⁵S]GTPγS.[11]

    • GDP, unlabeled GTPγS.

    • Test compound (agonist).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Pre-incubate membranes with GDP.

    • In a 96-well plate, add the membranes, varying concentrations of the agonist, and [³⁵S]GTPγS.[12]

    • Basal binding is measured in the absence of agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS.[12]

    • Incubate at 30°C for 60-90 minutes.[12]

    • Terminate the assay by rapid filtration through glass fiber filters.[12]

    • Measure bound radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Subtract non-specific binding from all other values.

    • Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a known full agonist.

GTPgS_Assay_Workflow A Pre-incubate membranes with GDP B Add membranes, agonist dilutions, and [³⁵S]GTPγS to plate A->B C Incubate at 30°C for 60-90 minutes B->C D Filter to separate bound [³⁵S]GTPγS C->D E Measure radioactivity with scintillation counter D->E F Plot dose-response curve to determine EC50 & Emax E->F

Figure 3. Experimental workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

  • Objective: To quantify the inhibition of forskolin-stimulated cAMP production by an agonist.

  • Materials:

    • Whole cells expressing the receptor of interest (e.g., CHO-CB1 cells).[1]

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (agonist).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or EIA-based).[13][14][15]

  • Procedure:

    • Plate cells in a 96- or 384-well plate and allow them to adhere.[13]

    • Pre-treat cells with a PDE inhibitor.[13]

    • Add varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.[14]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.

cAMP_Assay_Workflow A Plate cells in microplate B Pre-treat cells with PDE inhibitor A->B C Add agonist dilutions and forskolin B->C D Incubate to allow cAMP accumulation C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP using a detection kit (e.g., HTRF) E->F G Calculate IC50 for cAMP inhibition F->G

References

Structure-Activity Relationship of C1-Alkylated Indole-3-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the indole ring at various positions has been a key strategy in the development of novel therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of C1-alkylated indole-3-carboxylic acid derivatives and their closely related analogues, providing a comparative analysis of their performance against different biological targets, supported by experimental data.

Comparative Analysis of Biological Activities

The introduction of an alkyl group at the C1 (or N1) position of the indole-3-carboxylic acid scaffold significantly influences the biological activity of the resulting compounds. This section compares the efficacy of these derivatives as anticancer agents and as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

Anticancer Activity of N-Alkyl Indole-3-Glyoxylamides

Indole-3-glyoxylamides, synthesized from N-alkylated indole-3-carboxylic acid precursors, have demonstrated potent cytotoxic effects against various cancer cell lines. The nature of the C1-substituent plays a crucial role in determining their anticancer potency.

Compound IDC1-Alkyl/Aralkyl SubstituentAmide MoietyCancer Cell LineIC50 (nM)Reference
D-24851 4-CyanobenzylN1-(3-methyl-5-isothiazolyl)P388 (murine leukemia)-[1]
7 (3-Methyl-5-isoxazolyl)methylN1-(3-methyl-5-isothiazolyl)NUGC3 (human gastric)17[1]
HepG2 (human hepatocellular)1711[1]
MCF7 (human breast)134[1]
MES-SA (human uterus)118[1]
13 4-CyanobenzylN1-(3-methyl-5-isothiazolyl)P388 (murine leukemia)-[1]

Table 1: In vitro anticancer activity of N-substituted indole-3-glyoxylamides. IC50 values represent the concentration required for 50% inhibition of cancer cell growth.

The data suggests that the electronic and steric properties of the C1-substituent, in combination with the heterocyclic amide moiety, are key determinants of anticancer activity. Compound 7 , with a (3-methyl-5-isoxazolyl)methyl group at C1, exhibited particularly potent activity against human gastric cancer cells.[1]

HCV NS5B Polymerase Inhibition by C1-Substituted Indole Derivatives

C1-alkylation is also a critical factor in the development of indole-based inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.

Compound IDC1-SubstituentC2-SubstituentC5-SubstituentNS5B IC50 (µM)Replicon EC50 (µM)Reference
2 HCarboxylic AcidH--[2]
56 (2,5-Difluorophenyl)methylN-(cyclopropylsulfonyl)carboxamideMethyl0.0080.02[2]

Table 2: In vitro activity of C1-substituted indole derivatives against HCV NS5B polymerase and a cell-based replicon system. IC50 is the half-maximal inhibitory concentration against the enzyme, and EC50 is the half-maximal effective concentration in the replicon assay.

Extensive SAR studies revealed that N-1 benzyl-type substituents, particularly those with fluoro or methyl groups at the 2' or 5' positions, were favorable for potency.[2] The optimization of substituents at C1, C2, and C5 led to the identification of compound 56 , which demonstrated excellent potency in both enzymatic and cell-based assays.[2]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of NS5B.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified HCV NS5B protein, a suitable RNA template (e.g., poly(A)), a primer (e.g., oligo(U)), and reaction buffer with necessary cofactors (e.g., MgCl2, DTT).

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The polymerase reaction is initiated by the addition of radiolabeled nucleotides (e.g., [α-³²P]UTP) and unlabeled nucleotides.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Product Separation and Detection: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by filtration or precipitation) and the radioactivity is quantified using a scintillation counter.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the NS5B polymerase activity (IC50) is determined from the dose-response curve.[3][4]

Visualizing Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general chemical scaffold and a typical workflow for SAR studies.

General chemical scaffold of the discussed compounds.

G Workflow for Structure-Activity Relationship (SAR) Studies A Design & Synthesis of C1-Alkylated Indole-3-Carboxylic Acid Analogs B In Vitro Biological Screening (e.g., Anticancer, Antiviral Assays) A->B Test Analogs C Data Analysis: Determine IC50 / EC50 Values B->C Generate Data D Identify Lead Compounds with High Potency C->D Select Hits E Establish Structure-Activity Relationship (SAR) D->E Correlate Structure with Activity G In Vivo Studies D->G Validate in Animal Models F Further Optimization of Lead Compounds E->F Rational Design F->B Iterative Cycle

A typical workflow for conducting SAR studies.

References

A Guide to Inter-Laboratory Comparison of Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an objective comparison of analytical performance for the detection and quantification of synthetic cannabinoids. It includes supporting data modeled on international proficiency tests, detailed experimental protocols, and visualizations of key biological and analytical processes.

Data Presentation: Performance in Proficiency Testing

Inter-laboratory comparison is crucial for ensuring the reliability and accuracy of analytical methods in forensic and clinical toxicology. Proficiency Testing (PT) schemes, such as the International Collaborative Exercises (ICE) programme coordinated by the United Nations Office on Drugs and Crime (UNODC), allow laboratories worldwide to benchmark their performance.[1][2] Participants analyze blind samples and their results are compared against established reference values.

Below is a representative summary of quantitative results for a proficiency test sample containing JWH-018 N-pentanoic acid, a major metabolite of the synthetic cannabinoid JWH-018. The data reflects typical variations in accuracy and methodology observed in such inter-laboratory studies.

Table 1: Inter-Laboratory Comparison for JWH-018 N-pentanoic acid in Urine

Laboratory IDMethod UsedReported Concentration (ng/mL)Assigned Value (ng/mL)Z-Score*Performance
Lab 01LC-MS/MS14.215.0-0.6Acceptable
Lab 02LC-MS/MS15.515.0+0.4Acceptable
Lab 03GC-MS12.815.0-1.7Acceptable
Lab 04LC-TOF-MS14.915.0-0.1Acceptable
Lab 05LC-MS/MS17.815.0+2.2Questionable
Lab 06GC-MS11.115.0-3.1Unacceptable
Lab 07LC-MS/MS16.115.0+0.9Acceptable
Lab 08ImmunoassayScreen Positive15.0N/A(Screening Only)

*Z-scores are calculated to evaluate performance. A score of |z| ≤ 2.0 is generally considered acceptable, 2.0 < |z| < 3.0 is questionable, and |z| ≥ 3.0 is unacceptable.[3]

Experimental Protocols

The majority of laboratories performing confirmatory analysis and quantification of synthetic cannabinoids in biological matrices rely on chromatography coupled with mass spectrometry.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and suitability for non-volatile metabolites found in urine.[5][6]

Protocol: Quantification of Synthetic Cannabinoid Metabolites in Urine by LC-MS/MS

This protocol describes a typical workflow for the quantitative analysis of synthetic cannabinoid metabolites.

1. Sample Pre-treatment: Enzymatic Hydrolysis Synthetic cannabinoids are often excreted in urine as glucuronide conjugates, which requires a hydrolysis step to cleave the glucuronide group prior to extraction.[7]

  • To 1.0 mL of urine sample in a glass tube, add 50 µL of an internal standard working solution.

  • Add 2.0 mL of 0.2 M phosphate buffer (pH 6.5).

  • Add 50 µL of β-glucuronidase enzyme solution.[6]

  • Vortex the mixture and incubate at 55-60°C for 1 to 3 hours.[6][7]

  • Allow the sample to cool to room temperature.

2. Extraction: Solid-Phase Extraction (SPE) SPE is commonly used to clean up the sample and concentrate the analytes of interest.[7][8]

  • Condition an SPE cartridge (e.g., polymeric reversed-phase) with 3 mL of methanol, followed by 3 mL of ultrapure water.[8]

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of a methanol/water solution (e.g., 5:95 v/v) to remove interfering substances.[8]

  • Dry the cartridge under vacuum or nitrogen stream.

  • Elute the analytes with 4 mL of an appropriate organic solvent, such as methanol or a mixture of n-hexane and ethyl acetate.[6][8]

3. Analysis: LC-MS/MS

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C. Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., methanol/water 1:1 v/v).[6]

  • Chromatographic Separation: Inject an aliquot (e.g., 10 µL) into an LC system equipped with a C18 or similar column. Perform a gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The total run time is typically under 10 minutes.[5]

  • Mass Spectrometric Detection: Analyze the column effluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use an electrospray ionization (ESI) source, typically in positive ion mode. For each analyte and internal standard, monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.[8][9]

4. Data Analysis and Quantification

  • Generate a calibration curve by analyzing calibrators of known concentrations (e.g., 0.1 to 100 ng/mL).[10]

  • Quantify the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • The method's Lower Limit of Quantification (LLOQ) for many synthetic cannabinoid metabolites typically ranges from 0.1 to 2.0 ng/mL.[5][9]

Mandatory Visualization

Signaling Pathway

Synthetic cannabinoids exert their primary psychoactive effects by acting as potent agonists of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[11][12] Their binding initiates a signaling cascade that dampens neuronal activity.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gαi/o Protein CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ca²⁺ Channel G_Protein->Ion_Channel Inhibits cAMP cAMP AC->cAMP Response Decreased Neuronal Excitability Ion_Channel->Response SC Synthetic Cannabinoid SC->CB1 Binds to ATP ATP ATP->AC cAMP->Response

Caption: CB1 receptor signaling pathway activated by a synthetic cannabinoid.

Experimental Workflow

The forensic analysis of suspected synthetic cannabinoid samples, whether seized materials or biological specimens, follows a structured workflow to ensure evidentiary integrity and analytical accuracy.[13] The process moves from presumptive screening to highly specific confirmatory tests.

G cluster_lab Laboratory Analysis Workflow Receipt 1. Sample Receipt & Documentation Screening 2. Presumptive Screening (e.g., Immunoassay, Color Test) Receipt->Screening Prep 3. Sample Preparation (Extraction, Hydrolysis) Screening->Prep Presumptive Positive Confirm 4. Confirmatory Analysis (LC-MS/MS or GC-MS) Prep->Confirm Review 5. Data Review & QA/QC Check Confirm->Review Report 6. Final Report Generation Review->Report

Caption: General laboratory workflow for synthetic cannabinoid analysis.

References

Distinguishing Isomers of Synthetic Cannabinoids by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The relentless emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Synthetic cannabinoids, in particular, are a structurally diverse class of compounds, with new isomers frequently appearing on the illicit market. These isomers often exhibit similar physicochemical properties, making their differentiation with standard analytical techniques difficult. However, distinguishing between them is crucial, as subtle structural variations can lead to significant differences in pharmacological and toxicological effects. Mass spectrometry (MS), coupled with various separation techniques, has proven to be an indispensable tool for the unambiguous identification of synthetic cannabinoid isomers.

This guide provides a comparative overview of different mass spectrometric approaches for distinguishing between isomers of synthetic cannabinoids. It includes experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Mobility-Mass Spectrometry (IM-MS) analyses, along with detailed experimental protocols to assist researchers in implementing these methods.

Data Presentation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For synthetic cannabinoid isomers that may co-elute chromatographically and exhibit nearly identical electron ionization (EI) mass spectra, subtle differences in fragmentation patterns can be exploited for their differentiation. By examining the relative abundance of specific fragment ions, a reliable identification can be achieved.

Table 1: GC-MS Differentiation of JWH-250 Positional Isomers Based on Fragment Ion Ratios

CompoundIsomer PositionKey Fragment Ions (m/z)Average Ion Abundance Ratio (m/z 121:91)
JWH-250ortho121, 910.4 ± 0.02
JWH-302meta121, 911.3 ± 0.1
JWH-201para121, 917.2 ± 0.5

Data sourced from a study on the fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers.[1]

In a study of JWH-081 and its positional isomers, a combination of EI scan mass spectra and tandem mass spectrometry (MS/MS) was necessary for complete differentiation. While some isomers could be distinguished by their primary mass spectra, others required the selection of precursor ions (m/z 185 and 157) and analysis of their product ion spectra to identify unique fragments or significant differences in relative ion intensities.[2][3]

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique, when coupled with mass spectrometry, can resolve isomers that are indistinguishable by MS alone. The collision cross section (CCS), a measure of the ion's rotational average area, is a key parameter for isomer differentiation.

Table 2: Ion Mobility-MS Differentiation of Sodiated JWH-250 Metabolite Isomers

CompoundIsomerCollision Cross Section (CCS) in Ų
JWH-250 MetaboliteN-4-OH187.5
JWH-250 MetaboliteN-5-OH182.5
JWH-250 Metabolite5-OH202.3

Data obtained using Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-mass spectrometry.[4][5][6][7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for JWH-250 Isomers

This protocol is based on the methodology used to differentiate JWH-250, JWH-302, and JWH-201.[1]

1. Sample Preparation:

  • Dissolve synthetic cannabinoid standards in methanol to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-1ms or HP-5ms capillary column.

  • Injection: Splitless injection.

  • Oven Temperature Program: An appropriate temperature program should be developed to ensure elution of the target analytes. For example, start at an initial temperature and ramp up to a final temperature to achieve separation. The difference in retention times between the isomers is typically a few seconds.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 14-500.

    • Solvent Delay: 1.25 min.

3. Data Analysis:

  • Acquire mass spectra in scan mode.

  • Calculate the ratio of the ion abundances for m/z 121 to m/z 91.

  • Compare the calculated ratios to the reference values in Table 1 to identify the specific isomer.

Ion Mobility-Mass Spectrometry (IM-MS) for Synthetic Cannabinoid Metabolite Isomers

This protocol is based on the methodology for the separation and characterization of synthetic cannabinoid metabolite isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry.[4]

1. Sample Preparation:

  • Prepare solutions of synthetic cannabinoid metabolite standards in methanol or acetonitrile.

2. IM-MS Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with a Structures for Lossless Ion Manipulations (SLIM) ion mobility cell.

  • Ionization Mode: Electrospray ionization (ESI).

  • SLIM IM Conditions:

    • Separation Traveling Wave (TW): 20 kHz and 35 Vpp.

  • MS/MS Conditions:

    • Precursor Ion Isolation: Performed in the quadrupole.

    • Fragmentation: In the collision cell.

    • Collision Energies: Optimized for protonated and sodiated ions (e.g., 5 and 25 V, respectively).[4]

3. Data Analysis:

  • Measure the collision cross section (CCS) values for the different isomers.

  • For isomers with nearly identical CCS values, chemical derivatization (e.g., with dansyl chloride) can be employed to selectively react with one isomer, leading to a change in its mass-to-charge ratio and CCS, thus enabling its differentiation.[4][5][6][7]

  • In cases of co-eluting isomers, mobility-aligned MS/MS fragmentation can be used to obtain unique fragment ions for each isomer for targeted identification and structural determination.[4][5][6][7]

Mandatory Visualization

G Workflow for Isomer Differentiation by Mass Spectrometry cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis & Separation cluster_2 Data Analysis & Differentiation Sample Sample containing Isomeric Mixture GC Gas Chromatography (GC) Sample->GC LC Liquid Chromatography (LC) Sample->LC Direct_Infusion Direct Infusion Sample->Direct_Infusion Ionization Ionization (EI / ESI) GC->Ionization RT Retention Time (RT) GC->RT LC->Ionization LC->RT Direct_Infusion->Ionization Mass_Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Ion_Mobility Ion Mobility Spectrometry (IMS) Mass_Analyzer->Ion_Mobility MS_MS Tandem MS (MS/MS) Fragmentation Mass_Analyzer->MS_MS Frag_Pattern Fragmentation Pattern (Ion Ratios) Mass_Analyzer->Frag_Pattern Ion_Mobility->Mass_Analyzer CCS Collision Cross Section (CCS) Ion_Mobility->CCS Unique_Fragments Unique Product Ions MS_MS->Unique_Fragments Differentiation Isomer Differentiation RT->Differentiation Frag_Pattern->Differentiation CCS->Differentiation Unique_Fragments->Differentiation

Caption: General workflow for distinguishing synthetic cannabinoid isomers.

References

A Comparative Guide to the Enantioselective Synthesis of Chiral Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure indole derivatives is a cornerstone of modern medicinal chemistry and drug development, owing to the prevalence of the chiral indole scaffold in a vast array of biologically active natural products and pharmaceuticals. This guide provides a comparative analysis of prominent methodologies for achieving enantioselective synthesis of these vital compounds, with a focus on organocatalysis and transition-metal catalysis. We present a detailed examination of experimental protocols and performance data to assist researchers in selecting the optimal synthetic strategy.

Comparative Data on Enantioselective Synthesis Methods

The following table summarizes the performance of two distinct and powerful catalytic systems for the enantioselective synthesis of chiral indole derivatives: a chiral phosphoric acid-catalyzed Friedel-Crafts alkylation and a rhodium-catalyzed asymmetric Pictet-Spengler reaction. These examples have been chosen for their high efficiency, stereoselectivity, and broad applicability.

Methodology Catalyst Substrate Scope (Example) Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr) Reference
Organocatalysis: Friedel-Crafts Alkylation (R)-TRIP (Chiral Phosphoric Acid)Indole and Trifluoromethyl Ketone9997N/A
Transition-Metal Catalysis: Pictet-Spengler Reaction Rh₂(S-PTTL)₄N-Tosyltryptamine and AldehydeUp to 99Up to 99>20:1
Organocatalysis: Cascade Reaction Chiral Phosphoric Acid2-Indolylmethanol and Enone9599>20:1
Iridium-Catalyzed Allylic Alkylation Iridium/(S)-BINAPIndole and Allylic Carbonate9294N/A

Experimental Protocols

Detailed experimental procedures for the highlighted synthetic methodologies are provided below.

Organocatalytic Enantioselective Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Ketones

This protocol is adapted from the work of the You group, demonstrating a highly efficient synthesis of chiral trifluoromethyl-containing 3-indolylmethanols.

Procedure:

  • To a dried Schlenk tube are added the chiral phosphoric acid catalyst (R)-TRIP (0.005 mmol, 5 mol%) and the trifluoromethyl ketone (0.1 mmol, 1.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Toluene (1.0 mL) is added, and the solution is stirred at room temperature for 10 minutes.

  • Indole (0.12 mmol, 1.2 equiv.) is added, and the reaction mixture is stirred at 30 °C.

  • The reaction progress is monitored by TLC analysis.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.

Rhodium-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol, developed by the Hashimoto and Chi group, enables the synthesis of highly enantioenriched tetrahydro-β-carbolines.

Procedure:

  • A mixture of the rhodium precursor Rh₂(OAc)₄ (0.0025 mmol, 2.5 mol%) and the chiral ligand (S)-PTTL (0.011 mmol, 11 mol%) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred at 80 °C for 1 hour under an argon atmosphere.

  • The reaction mixture is then cooled to the desired temperature.

  • N-Tosyltryptamine (0.1 mmol, 1.0 equiv.) and the corresponding aldehyde (0.12 mmol, 1.2 equiv.) are added.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • The solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography to give the final product.

Visualizing the Synthetic Workflows and Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the proposed catalytic cycle for the organocatalytic reaction.

experimental_workflow_organocatalysis cluster_prep Catalyst and Substrate Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cat Add (R)-TRIP Catalyst ketone Add Trifluoromethyl Ketone cat->ketone 10 min stir in Toluene indole Add Indole stir Stir at 30 °C indole->stir monitor Monitor by TLC stir->monitor evap Solvent Evaporation chrom Flash Chromatography evap->chrom product Final Chiral Product chrom->product

Caption: Experimental workflow for the organocatalytic Friedel-Crafts alkylation.

catalytic_cycle_friedel_crafts catalyst Chiral Phosphoric Acid ((R)-TRIP) activated_complex Activated Ketone-Catalyst Complex catalyst->activated_complex + Ketone ketone Trifluoromethyl Ketone indole Indole intermediate Covalent Intermediate activated_complex->intermediate + Indole (Nucleophilic Attack) product_catalyst Product-Catalyst Complex intermediate->product_catalyst Proton Transfer product_catalyst->catalyst Product Release product Chiral 3-Indolylmethanol Product product_catalyst->product

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed reaction.

experimental_workflow_rhodium cluster_catalyst_prep Catalyst Preparation cluster_reaction_exec Pictet-Spengler Reaction cluster_final_workup Product Isolation rh_prec Rh₂(OAc)₄ cat_form Stir in DCE at 80°C for 1h rh_prec->cat_form ligand (S)-PTTL Ligand ligand->cat_form add_subs Add Tryptamine & Aldehyde cat_form->add_subs stir_react Stir until completion (TLC) add_subs->stir_react evap_sol Solvent Evaporation stir_react->evap_sol purify Preparative TLC evap_sol->purify final_prod Tetrahydro-β-carboline purify->final_prod

Caption: Experimental workflow for the Rh-catalyzed asymmetric Pictet-Spengler reaction.

Comparative Pharmacology of Indole-Based Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacology of common indole-based synthetic cannabinoids, focusing on their interactions with the primary cannabinoid receptors, CB1 and CB2. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Indole-based synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances that have become prevalent worldwide. Understanding their pharmacological properties is crucial for predicting their physiological effects, abuse potential, and for the development of potential therapeutic applications or effective countermeasures. This guide summarizes key pharmacological parameters, details the experimental methods used to obtain this data, and provides visual representations of the underlying biological processes.

Quantitative Pharmacological Data

The in vitro potency of synthetic cannabinoids is primarily determined by their binding affinity for and functional activity at the CB1 and CB2 receptors. The following tables summarize these key quantitative parameters for a selection of well-characterized indole-based synthetic cannabinoids.

Table 1: Binding Affinities (Kᵢ in nM) of Indole-Based Synthetic Cannabinoids at Human CB1 and CB2 Receptors [1]

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
JWH-0181.51 ± 0.672.24 ± 1.0[1]
AM-2201~2-5 times more potent than JWH-018 at CB1-[1]
UR-1442.8 - 19596.5 - 206[1]
XLR-11~2-5 times more potent than UR-144 at CB1-[1]
PB-222.8 - 19596.5 - 206[1]
5F-PB-22~2-5 times more potent than PB-22 at CB1-[1]
APICA2.8 - 19596.5 - 206[1]
STS-135~2-5 times more potent than APICA at CB1-[1]
5F-ADBICA2.721.83[1]
ADB-FUBINACA0.3600.339[1]
AB-FUBINACA0.24 - 21 (EC₅₀)0.88 - 15 (EC₅₀)[2]
AB-PINACA0.24 - 21 (EC₅₀)0.88 - 15 (EC₅₀)[2]
5F-ADB-PINACAPotent CB1 agonist-[2]

Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀ in nM) of Indole-Based Synthetic Cannabinoids at Human CB1 and CB2 Receptors [2][3]

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Efficacy (Eₘₐₓ) vs. JWH-018Reference
AM-220123.5-98.8%[3]
5F-MDMB-PICA3.260.87~300%[3]
ADB-FUBINACA0.690.59~300%[3]
AB-FUBINACA0.24 - 210.88 - 15-[2]
AB-PINACA0.24 - 210.88 - 15-[2]

Note: EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable by a drug.

Key Signaling Pathways

Upon binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), indole-based synthetic cannabinoids initiate a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gᵢ/ₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, these receptors can modulate ion channels and activate other signaling pathways, such as the β-arrestin pathway, which is involved in receptor desensitization and internalization.[4][5][6] Some synthetic cannabinoids may exhibit biased agonism, preferentially activating one signaling pathway over another.[5]

Cannabinoid Receptor Signaling SC Synthetic Cannabinoid (Agonist) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gαi/o Protein CB1R->G_protein Activates Beta_arrestin β-Arrestin CB1R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling Beta_arrestin->Downstream Internalization Receptor Internalization Beta_arrestin->Internalization

Simplified cannabinoid receptor signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are derived from various in vitro assays. The following are detailed methodologies for key experiments.

Receptor Binding Assays

Principle: These assays determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.[1] The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which is then used to calculate the Kᵢ value using the Cheng-Prusoff equation.[7]

Protocol: Competitive Radioligand Binding Assay [4][7]

  • Membrane Preparation:

    • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA are cultured.[4]

    • Cells are washed with ice-cold PBS and scraped into a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[4]

    • The cell suspension is homogenized and then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

    • The membrane pellet is resuspended in an appropriate assay buffer.[4]

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, a known concentration of a radioligand (e.g., [³H]CP-55,940), and the membrane preparation.[7]

    • Non-specific Binding: Add a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2), the radioligand, and the membrane preparation.[7]

    • Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[4][7]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[1][7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Use non-linear regression to determine the IC₅₀ value and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with CB1/CB2 Receptors Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand ([³H]CP-55,940) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of Test Compound Test_Compound_Prep->Incubation Filtration Filter and Wash to Separate Bound from Unbound Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculate_Binding Calculate Specific Binding Quantification->Calculate_Binding Determine_IC50 Determine IC₅₀ (Non-linear Regression) Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Kᵢ (Cheng-Prusoff Equation) Determine_IC50->Calculate_Ki

Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays measure the biological response initiated by a compound binding to its receptor.

Principle: This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor agonism.[1]

Protocol: [1]

  • Incubation: Incubate cell membranes expressing the receptor of interest with the test compound.

  • Addition of Radioligand: Add [³⁵S]GTPγS to the mixture.

  • Termination and Filtration: Terminate the reaction and filter through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity trapped on the filters using liquid scintillation counting.

Principle: This assay measures the functional consequence of Gᵢ/ₒ protein activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1]

Protocol: [1][8]

  • Cell Treatment: Use whole cells expressing the receptor of interest. Pre-treat the cells with forskolin to stimulate cAMP production.[1][8]

  • Incubation: Incubate the cells with the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a bioluminescence resonance energy transfer (BRET) biosensor.[8]

Principle: This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, often using a protein-fragment complementation assay like Promega's NanoBiT® system.[9][10]

Protocol (NanoBiT® Assay): [10]

  • Cell Line: Use a cell line co-expressing the cannabinoid receptor fused to one subunit of a split luciferase (e.g., LgBiT) and β-arrestin fused to the other subunit (e.g., SmBiT).[10]

  • Agonist Addition: Add the synthetic cannabinoid agonist to the cells.

  • Recruitment and Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This brings the two luciferase subunits into close proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate (e.g., furimazine).[10]

  • Detection: Measure the luminescent signal using a luminometer.

Beta_Arrestin_Recruitment_Assay SC Synthetic Cannabinoid (Agonist) CB1_LgBiT CB1-LgBiT SC->CB1_LgBiT Binds Barr_SmBiT β-arrestin-SmBiT CB1_LgBiT->Barr_SmBiT Complex CB1-LgBiT + β-arrestin-SmBiT (Reconstituted Luciferase) CB1_LgBiT->Complex Barr_SmBiT->Complex Light Luminescent Signal Complex->Light Substrate Furimazine (Substrate) Substrate->Complex

Principle of a β-arrestin recruitment assay.

Conclusion

The indole-based synthetic cannabinoids are a class of potent agonists at cannabinoid receptors, often exhibiting higher affinity and efficacy than Δ⁹-THC.[[“]] This guide provides a foundational understanding of their comparative pharmacology, highlighting the quantitative differences in receptor binding and functional activity. The detailed experimental protocols offer a practical resource for researchers aiming to characterize these or novel compounds. A thorough understanding of their pharmacological profiles is essential for addressing the public health challenges they pose and for exploring any potential therapeutic avenues.

References

Safety Operating Guide

Proper Disposal of 1-pentyl-1H-indole-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-pentyl-1H-indole-3-carboxylic acid for disposal, a thorough risk assessment is necessary. Based on data from similar indole compounds, this substance should be treated as hazardous.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations, which generally prohibit the disposal of such chemicals in regular trash or down the sewer system.[8][9] The primary method for disposal is through an authorized hazardous waste program.

  • Waste Identification and Classification:

    • As a first step, the waste must be properly classified.[10] Since the specific hazards of this compound are not fully documented, it is prudent to manage it as a hazardous chemical waste.[11]

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[10]

  • Containerization:

    • Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[8]

    • The container must be in good condition, with no signs of rust or leaks.[6]

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" tag.[6][8]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • Also include the quantity of waste, the date of generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[10]

    • Keep the container closed at all times, except when adding waste.[6][11]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong reducing agents, and bases.[3][4]

  • Disposal:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][10]

    • Complete all required documentation, such as a hazardous waste information form, to accompany the waste.[8]

    • Never attempt to transport chemical waste yourself unless you are licensed to do so.[10]

Decontamination and Spill Management

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[6]

  • Spills: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[2] Sweep up solid material and place it into a suitable container for disposal.[2][4] Avoid generating dust.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes hazard classifications for a related compound, Indole-3-carboxylic acid, which can serve as a conservative proxy.

Hazard ClassificationCategory
Acute Oral Toxicity4
Acute Dermal Toxicity4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity3

Data based on Indole-3-carboxylic acid SDS.[3]

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound start Start: Waste Generation classify Classify as Hazardous Waste start->classify ppe Don Appropriate PPE classify->ppe containerize Select & Label Compatible Container ppe->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 1-pentyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling 1-pentyl-1H-indole-3-carboxylic acid to mitigate potential hazards. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

Area of ProtectionRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical goggles.Goggles are required when there is a splash hazard. All eye and face protection should meet appropriate national standards.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves for any signs of degradation or punctures before each use. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.[1][5][6][7]
Laboratory coat.A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.[1][2][4][5]
Closed-toe shoes.Shoes must cover the entire foot to offer protection from spills.[5][6]
Respiratory Protection Not generally required with adequate ventilation.If dust is generated or engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1][2][4]

Operational Plan for Safe Handling and Disposal

A systematic approach is crucial for minimizing exposure and preventing contamination during the handling and disposal of this compound.

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area.[1][2]

  • Use a certified laboratory chemical fume hood when weighing, transferring, or performing any operations that may generate dust or aerosols.[1][2][6][8]

2. Handling Procedures:

  • Review Safety Data Sheets: Before commencing work, thoroughly review the SDS for similar compounds, such as Indole-3-carboxylic acid, to be fully aware of potential hazards.[7][9]

  • Personal Hygiene: Avoid all personal contact, including the inhalation of dust.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[8][9][10]

  • Spill Prevention: Use lab mats or plastic trays to contain any spills or drips during dispensing.[7]

3. Storage:

  • Store containers in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.[6][8]

  • Store away from incompatible materials such as bases, strong oxidizing agents, and strong acids.[8][9]

Experimental Protocols

Spill Response:

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE.[8] Carefully sweep up solid material, avoiding dust generation, or absorb liquids with an inert, dry material.[8][11] Place the material in a suitable, sealed container for disposal as hazardous waste.[8][11]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[6][8] Secure the location and contact the institution's Environmental Health and Safety (EHS) office for assistance.[6][8]

Disposal Plan: All waste containing this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be treated as hazardous waste.[1][2]

  • Waste Segregation:

    • Solid Waste: Collect solid waste in a designated, compatible, and clearly labeled solid waste container.[1]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and the date the waste was first added.[1][2]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][11]

  • Disposal: Contact your institution's EHS office to schedule a pickup for hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Review SDS for Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 spill2 Contain and Clean Up (Small Spill) handle1->spill2 disp1 Segregate Solid and Liquid Waste handle2->disp1 handle2->spill2 disp2 Label Waste Container as 'Hazardous' disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Waste Pickup disp3->disp4 spill1 Evacuate Area (Large Spill) spill1->disp4 Notify EHS spill3 Dispose of Spill Debris as Hazardous Waste spill2->spill3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-pentyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-pentyl-1H-indole-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.